molecular formula C14H18O B1665258 alpha-Amylcinnamaldehyde CAS No. 122-40-7

alpha-Amylcinnamaldehyde

Número de catálogo: B1665258
Número CAS: 122-40-7
Peso molecular: 202.29 g/mol
Clave InChI: HMKKIXGYKWDQSV-KAMYIIQDSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Alpha-Amylcinnamaldehyde is a member of cinnamaldehydes.
alpha-Amyl cinnamaldehyde has a jasmine-like odor and is a widely used synthetic fragrance & suspected allergen. It is used in allergenic testing.

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

(2Z)-2-benzylideneheptanal
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18O/c1-2-3-5-10-14(12-15)11-13-8-6-4-7-9-13/h4,6-9,11-12H,2-3,5,10H2,1H3/b14-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMKKIXGYKWDQSV-KAMYIIQDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(=CC1=CC=CC=C1)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC/C(=C/C1=CC=CC=C1)/C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001044960
Record name Alpha-Amylcinnamaldehyde, (Z)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001044960
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid; Liquid, Other Solid, Solid, Pale yellowish liquid, strong floral odour suggestive of jasmine
Record name Heptanal, 2-(phenylmethylene)-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 2-Pentyl-3-phenyl-2-propenal
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0031313
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.
Record name alpha-Amylcinnamaldehyde
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/565/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Boiling Point

284 °C, 287.00 to 290.00 °C. @ 760.00 mm Hg
Details The Good Scents Company Information System
Record name alpha-Amyl cinnamaldehyde
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8003
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Details The Good Scents Company Information System
Record name 2-Pentyl-3-phenyl-2-propenal
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0031313
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

Soluble in acetone, carbon tetrachloride, Soluble in 6 volumes of 80% alcohol, Insoluble in water, insoluble in water, miscible (in ethanol)
Details Haynes, W.M. (ed.) CRC Handbook of Chemistry and Physics. 91st ed. Boca Raton, FL: CRC Press Inc., 2010-2011, p. 3-430
Record name alpha-Amyl cinnamaldehyde
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8003
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Details Haynes, W.M. (ed.) CRC Handbook of Chemistry and Physics. 91st ed. Boca Raton, FL: CRC Press Inc., 2010-2011, p. 3-430
Record name alpha-Amylcinnamaldehyde
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/565/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

0.9711 g/cu m at 20 °C, 0.962-0.969
Details Haynes, W.M. (ed.) CRC Handbook of Chemistry and Physics. 91st ed. Boca Raton, FL: CRC Press Inc., 2010-2011, p. 3-430
Record name alpha-Amyl cinnamaldehyde
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8003
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Details Haynes, W.M. (ed.) CRC Handbook of Chemistry and Physics. 91st ed. Boca Raton, FL: CRC Press Inc., 2010-2011, p. 3-430
Record name alpha-Amylcinnamaldehyde
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/565/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Color/Form

Clear, yellow, oily liquid

CAS No.

122-40-7, 101365-33-7
Record name alpha-Amyl cinnamaldehyde
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000122407
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name alpha-Amylcinnamaldehyde, (Z)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0101365337
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name alpha-Amyl cinnamaldehyde
Source DrugBank
URL https://www.drugbank.ca/drugs/DB14175
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Heptanal, 2-(phenylmethylene)-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Alpha-Amylcinnamaldehyde, (Z)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001044960
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-benzylideneheptanal
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.004.129
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name .ALPHA.-AMYLCINNAMALDEHYDE, (Z)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/06T2G22P2C
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name alpha-Amyl cinnamaldehyde
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8003
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name 2-Pentyl-3-phenyl-2-propenal
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0031313
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

80 °C
Record name 2-Pentyl-3-phenyl-2-propenal
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0031313
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

Mechanism of Action of alpha-Amylcinnamaldehyde in Skin Sensitization

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide:

Audience: Researchers, scientists, and drug development professionals.

Abstract

alpha-Amylcinnamaldehyde (ACA), also known as amyl cinnamal, is a widely used fragrance ingredient with a characteristic floral scent. Despite its widespread use, it is recognized as a skin sensitizer (B1316253) in susceptible individuals. Understanding its mechanism of action is critical for accurate risk assessment and the development of safer alternatives. This technical guide provides a detailed examination of the ACA-induced skin sensitization cascade, framed within the Adverse Outcome Pathway (AOP) model. We present quantitative data from key in chemico, in vitro, and in vivo assays, detail the experimental protocols for these assays, and provide visualizations of the core biological pathways and experimental workflows. The evidence suggests that this compound acts as a pro-hapten, requiring metabolic activation to elicit a significant sensitization response, highlighting the complexities in assessing the sensitization potential of molecules with low intrinsic reactivity.

The Adverse Outcome Pathway (AOP) for Skin Sensitization

The process of skin sensitization is best understood as a sequence of causally linked events, as described by the AOP framework developed by the Organisation for Economic Co-operation and Development (OECD). The AOP for skin sensitization consists of four key events (KEs) that begin with a molecular interaction and culminate in an adverse health outcome[1][2].

  • Key Event 1 (KE1) - Molecular Initiating Event (MIE): The process begins when a small, chemically reactive substance (a hapten) covalently binds to skin proteins. For substances that are not intrinsically reactive (pro-haptens), this step requires metabolic or abiotic activation to form a reactive hapten[3].

  • Key Event 2 (KE2) - Keratinocyte Activation: The modified proteins or the chemical itself can induce stress signaling pathways in keratinocytes, the primary cells of the epidermis. This leads to the upregulation of inflammatory mediators and cytoprotective genes[4].

  • Key Event 3 (KE3) - Dendritic Cell Activation: Following signals from keratinocytes, resident dendritic cells (DCs) become activated. They process the haptenated proteins and upregulate co-stimulatory surface markers (e.g., CD54, CD86) before migrating from the epidermis[1].

  • Key Event 4 (KE4) - T-Cell Proliferation: Activated dendritic cells migrate to the local lymph nodes, where they present the hapten-protein complex to naive T-cells. This interaction triggers the proliferation and differentiation of allergen-specific T-cells, establishing immunological memory[4].

The adverse outcome is Allergic Contact Dermatitis (ACD), an inflammatory skin reaction that occurs upon re-exposure to the same or a cross-reactive chemical.

AOP_Skin_Sensitization cluster_MIE Molecular Level cluster_Cellular Cellular Level cluster_Organ Organ Level KE1 KE1: Covalent Binding to Skin Proteins (Haptenation) KE2 KE2: Keratinocyte Activation (Nrf2 Pathway) KE1->KE2 Haptenated Proteins Activation Metabolic or Abiotic Activation Activation->KE1 Chemical α-Amylcinnamaldehyde (Pro-hapten) Chemical->KE1 Weak Direct Reactivity Chemical->Activation Pro-hapten Pathway KE3 KE3: Dendritic Cell Activation & Maturation (CD54/CD86 Upregulation) KE2->KE3 Inflammatory Signals KE4 KE4: T-Cell Proliferation (in Lymph Node) KE3->KE4 Migration to Lymph Node AO Adverse Outcome: Allergic Contact Dermatitis KE4->AO Establishes Sensitization

Figure 1: Adverse Outcome Pathway for this compound Skin Sensitization.

Mechanistic Data for this compound

The sensitization potential of ACA can be dissected by examining its activity at each key event in the AOP, using data from validated alternative and in vivo test methods.

Key Event 1: Protein Reactivity (DPRA)

The Direct Peptide Reactivity Assay (DPRA) measures the intrinsic reactivity of a chemical with model synthetic peptides containing either cysteine or lysine (B10760008), mimicking the MIE of haptenation. Results for ACA show very low reactivity.

Interpretation: The low peptide depletion suggests that ACA is not a strong direct-acting hapten. This profile is characteristic of either a very weak sensitizer or a pro-hapten that requires activation to become significantly reactive.

Key Event 2: Keratinocyte Activation (KeratinoSens™)

The KeratinoSens™ assay measures the activation of the Keap1-Nrf2 antioxidant/electrophile response element (ARE) pathway in human keratinocytes, a key event in the cellular stress response to sensitizers.

Interpretation: While specific EC1.5 data for ACA is not publicly available, related aldehydes like cinnamaldehyde (B126680) are potent activators of this pathway. The need for metabolic activation may influence ACA's potency in this cell-based system, which has some, but limited, metabolic capability.

Key Event 3: Dendritic Cell Activation (h-CLAT)

The human Cell Line Activation Test (h-CLAT) assesses a chemical's ability to activate dendritic cells by measuring the upregulation of CD86 and CD54 surface markers on THP-1 cells.

Interpretation: The negative result in the h-CLAT is significant. It suggests that ACA, in its native form and under the metabolic conditions of the THP-1 cell culture, is unable to induce the dendritic cell activation necessary to propagate the sensitization cascade[4]. This finding further supports the hypothesis that ACA is a pro-hapten, requiring a more robust metabolic system (present in skin and liver) to become an effective sensitizer.

Key Event 4 & Adverse Outcome: T-Cell Proliferation (LLNA)

The murine Local Lymph Node Assay (LLNA) is an in vivo model that measures the proliferation of lymphocytes in the draining lymph nodes following topical application of a test chemical. The result is used to calculate an EC3 value—the concentration required to induce a 3-fold stimulation index—which is a well-established measure of sensitization potency.

Interpretation: The positive LLNA result, with an EC3 value of 7.6%, categorizes ACA as a skin sensitizer[5][6]. This in vivo result contrasts with the in chemico (DPRA) and in vitro (h-CLAT) findings. The discrepancy strongly implies that metabolic activation of ACA occurs in the murine skin, leading to the formation of a potent hapten that completes the AOP cascade, resulting in T-cell proliferation.

Summary of Quantitative Mechanistic Data
Key Event (AOP)AssayParameterResult for this compoundPotency Classification
KE1: Protein BindingDirect Peptide Reactivity Assay (DPRA)Cysteine Depletion0.6%Low / No Reactivity
Lysine Depletion3.9%Low / No Reactivity
KE2: Keratinocyte ActivationKeratinoSens™EC1.5 (µM)Data Not Available-
KE3: Dendritic Cell Activationhuman Cell Line Activation Test (h-CLAT)PredictionNegative[4]Non-sensitizer
KE4: T-Cell ProliferationLocal Lymph Node Assay (LLNA)EC3 (% concentration)7.6%[5]Weak / Moderate Sensitizer

Core Signaling Pathway: Keap1-Nrf2 Activation

A central mechanism for Key Event 2 (Keratinocyte Activation) is the induction of the Keap1-Nrf2 signaling pathway. This pathway acts as a cellular sensor for electrophilic and oxidative stress.

  • Basal State: Under normal conditions, the transcription factor Nrf2 is bound in the cytoplasm by its repressor, Keap1, which facilitates its continuous degradation.

  • Activation: Electrophilic chemicals, such as activated ACA, can covalently modify reactive cysteine residues on Keap1. This modification changes Keap1's conformation, preventing it from binding to Nrf2.

  • Response: Stabilized Nrf2 translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of target genes. This initiates the transcription of a battery of cytoprotective and anti-inflammatory genes, which serves as a key stress signal recognized by the immune system[7][8].

Keap1_Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Keap1_Nrf2 Keap1-Nrf2 Complex Nrf2_free Nrf2 Keap1_Nrf2->Nrf2_free Dissociation Degradation Proteasomal Degradation Keap1_Nrf2->Degradation Ubiquitination Keap1_mod Modified Keap1 Nrf2_nuc Nrf2 Nrf2_free->Nrf2_nuc Translocation Sensitizer Electrophilic Sensitizer (activated ACA) Sensitizer->Keap1_Nrf2 Cysteine Modification Sensitizer->Keap1_Nrf2 ARE ARE Nrf2_nuc->ARE Binds to Genes Cytoprotective Gene Transcription ARE->Genes Activates

Figure 2: Activation of the Keap1-Nrf2 pathway by an electrophilic sensitizer.

Detailed Experimental Protocols

Direct Peptide Reactivity Assay (DPRA)
  • Objective: To quantify the reactivity of a test chemical with synthetic peptides as a model for protein haptenation (KE1).

  • Methodology:

    • Peptides: Synthetic heptapeptides containing a single central cysteine (Ac-RFAACAA-COOH) or lysine (Ac-RFAAKAA-COOH) are used.

    • Preparation: The cysteine peptide is prepared at a concentration of 0.667 mM in phosphate (B84403) buffer (pH 7.5). The lysine peptide is prepared at 0.667 mM in ammonium (B1175870) acetate (B1210297) buffer (pH 10.2). The test chemical (e.g., ACA) is prepared at a 100 mM concentration in a suitable solvent (e.g., acetonitrile).

    • Incubation: The test chemical solution is mixed with the peptide solutions at a 1:10 (cysteine) or 1:50 (lysine) molar ratio. A reference control containing only the peptide and solvent is prepared for each.

    • Reaction: The mixtures are incubated for 24 ± 1 hours at 25 ± 1°C with gentle shaking.

    • Analysis: Samples are analyzed using reverse-phase High-Performance Liquid Chromatography (HPLC) with a UV detector at 220 nm. The peak area of the remaining unreacted peptide is quantified.

    • Calculation: The percent peptide depletion is calculated for both cysteine and lysine peptides relative to the reference controls.

  • Prediction Model: The mean cysteine and lysine depletion is used to categorize the substance into reactivity classes (low, moderate, high). An average depletion of <6.38% is considered minimal reactivity.

KeratinoSens™ Assay
  • Objective: To measure the activation of the Keap1-Nrf2-ARE pathway in keratinocytes (KE2).

  • Methodology:

    • Cell Line: The KeratinoSens™ cell line, an immortalized human keratinocyte line (HaCaT) stably transfected with a luciferase reporter gene under the control of an ARE element, is used.

    • Cell Seeding: Cells are seeded into 96-well plates and allowed to attach for 24 hours.

    • Exposure: Cells are exposed to the test chemical at 12 different concentrations (typically ranging from 0.98 to 2000 µM) for 48 hours. Cinnamic aldehyde is used as a positive control.

    • Luciferase Measurement: After exposure, the cells are lysed, and a luciferase substrate is added. Luminescence is measured using a luminometer.

    • Cytotoxicity Assessment: In parallel plates, cell viability is measured using a cytotoxicity assay (e.g., MTT assay) to ensure that luciferase induction is not an artifact of toxicity.

    • Data Analysis: The fold induction of luciferase activity is calculated relative to solvent controls. A dose-response curve is generated.

  • Prediction Model: A chemical is classified as a sensitizer if: (i) the maximum fold induction (Imax) is statistically significant and ≥ 1.5-fold, (ii) the concentration needed for 1.5-fold induction (EC1.5) is < 1000 µM, and (iii) cell viability is >70% at the EC1.5 concentration. These criteria must be met in at least two of three independent experiments.

KeratinoSens_Workflow cluster_readout Day 4: Readouts start Day 1: Seed KeratinoSens™ cells in 96-well plates incubate1 Incubate 24h start->incubate1 expose Day 2: Expose cells to 12 concentrations of test chemical (e.g., ACA) incubate1->expose incubate2 Incubate 48h expose->incubate2 luciferase Measure Luciferase Activity (Luminescence) incubate2->luciferase viability Measure Cell Viability (MTT Assay) incubate2->viability analysis Data Analysis: - Calculate Fold Induction - Determine EC1.5 and Imax - Assess Cytotoxicity (IC50) luciferase->analysis viability->analysis prediction Prediction Model: - Imax ≥ 1.5? - EC1.5 < 1000 µM? - Viability > 70%? analysis->prediction end Classify as Sensitizer or Non-sensitizer prediction->end

Figure 3: Experimental workflow for the KeratinoSens™ assay.

Human Cell Line Activation Test (h-CLAT)
  • Objective: To measure the upregulation of cell surface markers CD86 and CD54 on a monocytic cell line as a model for dendritic cell activation (KE3)[9].

  • Methodology:

    • Cell Line: The human monocytic leukemia cell line THP-1 is used.

    • Exposure: Cells are cultured in 24-well plates and exposed to at least 8 concentrations of the test chemical for 24 hours. 2,4-Dinitrochlorobenzene (DNCB) is used as a positive control.

    • Cell Staining: After exposure, cells are harvested and stained with fluorescently-labeled antibodies specific for CD86, CD54, and a corresponding isotype control. A viability dye (e.g., propidium (B1200493) iodide) is also added.

    • Flow Cytometry: The expression levels of the surface markers on the live cell population are quantified using a flow cytometer. The median fluorescence intensity (MFI) is recorded for each marker.

    • Data Analysis: The Relative Fluorescence Intensity (RFI) is calculated for both CD86 and CD54 for each concentration relative to the solvent control. Cell viability is also determined.

  • Prediction Model: A chemical is classified as a sensitizer if, in at least two of three independent experiments, the RFI for CD86 is ≥ 150% or the RFI for CD54 is ≥ 200% at a concentration where cell viability is ≥ 50%.

Local Lymph Node Assay (LLNA)
  • Objective: To measure lymphocyte proliferation in draining lymph nodes as an indicator of a sensitization response in vivo (KE4)[2].

  • Methodology:

    • Animals: Typically, CBA/Ca or CBA/J strain mice are used.

    • Application: The test chemical is applied topically to the dorsum of both ears of the mice for three consecutive days. A vehicle control group is also included. A minimum of three concentrations are tested.

    • Proliferation Measurement: On day 6, mice are injected intravenously with radiolabeled thymidine (B127349) (³H-methyl thymidine).

    • Node Excision: Several hours after injection, the mice are euthanized, and the draining auricular lymph nodes are excised.

    • Sample Processing: A single-cell suspension of lymph node cells is prepared and the incorporated radioactivity is measured by β-scintillation counting. Results are expressed as disintegrations per minute (dpm) per mouse.

    • Calculation: A Stimulation Index (SI) is calculated for each dose group by dividing the mean dpm of the test group by the mean dpm of the vehicle control group.

  • Prediction Model: A chemical is classified as a sensitizer if the SI is ≥ 3 at one or more concentrations. The dose-response data is then used to calculate the EC3 value by linear interpolation, which represents the concentration that would produce an SI of 3.

References

Physicochemical Properties of Alpha-Amylcinnamaldehyde for Formulation: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alpha-amylcinnamaldehyde (ACA), also known as 2-(phenylmethylene)heptanal, is an alpha,beta-unsaturated aldehyde commonly used as a fragrance and flavoring agent. Its characteristic jasmine-like scent has led to its widespread use in cosmetics, perfumes, and food products. For formulation scientists and drug development professionals, a thorough understanding of its physicochemical properties is paramount for ensuring the stability, efficacy, and safety of any formulation containing this compound. This guide provides an in-depth overview of the core physicochemical properties of this compound, details relevant experimental protocols for its characterization, and offers insights into its formulation considerations.

Core Physicochemical Properties

A comprehensive understanding of the physicochemical properties of an active pharmaceutical ingredient (API) or excipient is fundamental to formulation development. These properties dictate the compound's behavior in various solvents and matrices, its absorption characteristics, and the overall stability of the final product. The key physicochemical parameters for this compound are summarized below.

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular Formula C14H18O
Molecular Weight 202.30 g/mol
Appearance Pale yellow to yellow liquid
Odor Floral, jasmine-like
Boiling Point 287-289 °C (at 760 mmHg)
Melting Point < 25 °C
Density 0.962 - 0.972 g/cm³ at 20°C
Vapor Pressure 0.001 mmHg at 25°C
LogP (Octanol/Water Partition Coefficient) 4.5 - 4.7
Water Solubility 141.1 mg/L at 25°C (practically insoluble)
Solubility in Organic Solvents Soluble in ethanol, methanol, and oils
Refractive Index 1.554 - 1.559 at 20°C

Experimental Protocols

The accurate determination of physicochemical properties is crucial. Below are detailed methodologies for key experiments cited in the characterization of this compound.

1. Determination of Octanol-Water Partition Coefficient (LogP) - Shake Flask Method (OECD Guideline 107)

The shake flask method is a standard technique for determining the LogP of a substance. It directly measures the distribution of the analyte between n-octanol and water.

  • Materials: this compound, n-octanol (pre-saturated with water), water (pre-saturated with n-octanol), separatory funnels, analytical balance, UV-Vis spectrophotometer or HPLC system, mechanical shaker.

  • Procedure:

    • Prepare a stock solution of this compound in n-octanol.

    • Add a known volume of the stock solution to a separatory funnel containing a known volume of water.

    • Seal the funnel and shake it vigorously for a predetermined period (e.g., 24 hours) at a constant temperature (e.g., 25°C) to allow for partitioning equilibrium to be reached.

    • Allow the two phases (n-octanol and water) to separate completely.

    • Carefully collect samples from both the n-octanol and water phases.

    • Determine the concentration of this compound in each phase using a suitable analytical technique (e.g., UV-Vis spectrophotometry at its λmax or HPLC).

    • Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

    • The LogP is the base-10 logarithm of the partition coefficient.

2. Determination of Aqueous Solubility (Flask Method - OECD Guideline 105)

This method determines the saturation solubility of a substance in water at a specific temperature.

  • Materials: this compound, distilled or deionized water, constant temperature water bath with shaker, analytical balance, centrifuge, filtration apparatus (e.g., syringe filters), analytical instrument (HPLC or UV-Vis).

  • Procedure:

    • Add an excess amount of this compound to a known volume of water in a flask.

    • Place the flask in a constant temperature shaker bath (e.g., 25°C) and agitate for an extended period (e.g., 48-72 hours) to ensure equilibrium is reached.

    • After equilibration, cease agitation and allow any undissolved material to settle.

    • To remove undissolved particles, centrifuge and/or filter the solution.

    • Analyze the clear aqueous solution to determine the concentration of dissolved this compound using a validated analytical method.

    • The determined concentration represents the aqueous solubility of the compound at that temperature.

Formulation Considerations

The physicochemical properties of this compound present several challenges and opportunities in formulation:

  • Low Water Solubility: Its very low aqueous solubility (141.1 mg/L) makes it unsuitable for simple aqueous-based formulations. To incorporate it into aqueous systems, formulation strategies such as emulsification, microencapsulation, or the use of co-solvents and surfactants are necessary.

  • High LogP: The high LogP value (4.5 - 4.7) indicates that this compound is highly lipophilic. This suggests excellent solubility in oils and lipids, making it ideal for oleaginous formulations, emulsions (oil-in-water), and lipid-based drug delivery systems. This property also suggests a high potential for skin penetration, which is a key consideration in topical and transdermal formulations.

  • Liquid State at Room Temperature: As a liquid at room temperature, it can be readily incorporated into liquid and semi-solid formulations like creams, lotions, and ointments without the need for dissolution of a solid, simplifying the manufacturing process.

  • Chemical Stability: As an unsaturated aldehyde, this compound can be susceptible to oxidation. Formulations should be designed to protect it from atmospheric oxygen and light. The inclusion of antioxidants and the use of air-tight, opaque packaging are recommended to ensure long-term stability.

Visualization of Experimental Workflow

The following diagram illustrates a logical workflow for the physicochemical characterization of this compound for formulation development.

G cluster_0 Phase 1: Initial Characterization cluster_2 Phase 3: Formulation & Decision Making Sample Sample Receipt: This compound Purity Purity Analysis (GC/HPLC) Sample->Purity Identity Identity Confirmation (FTIR/NMR) Sample->Identity Solubility Solubility Studies (Aqueous & Organic Solvents) Purity->Solubility Identity->Solubility Data Data Analysis & Property Profile Solubility->Data LogP LogP Determination (Shake Flask Method) LogP->Data Stability Forced Degradation (Oxidation, Light, pH) Stability->Data Physical Physical Properties (Density, Refractive Index) Physical->Data Formulation Formulation Strategy (e.g., Emulsion, Oleogel) Data->Formulation Decision Final Formulation Selection Formulation->Decision

The Synthesis of alpha-Amylcinnamaldehyde via Aldol Condensation: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

alpha-Amylcinnamaldehyde, a key aroma chemical prized for its characteristic jasmine-like scent, is synthesized industrially through the aldol (B89426) condensation of benzaldehyde (B42025) and heptanal (B48729). This technical guide provides an in-depth overview of this important organic transformation. It details the underlying reaction mechanism, explores the impact of various catalysts and reaction conditions on product yield and selectivity, and outlines comprehensive experimental protocols. Quantitative data from multiple studies are systematically presented to allow for effective comparison. Furthermore, this guide illustrates the core chemical pathways and experimental workflows using detailed diagrams to enhance understanding for researchers and professionals in the chemical and pharmaceutical industries.

Introduction

This compound, also known as 2-benzylideneheptanal (B7762119) or jasminaldehyde, is a widely used fragrance ingredient in a variety of consumer products, including perfumes, soaps, detergents, and cosmetics.[1][2] Its synthesis is a classic example of a crossed aldol condensation, a fundamental carbon-carbon bond-forming reaction in organic chemistry.[3][4] The reaction involves the base-catalyzed condensation of benzaldehyde with heptanal (n-heptaldehyde).[1] This guide will provide a detailed exploration of the synthesis of this compound, focusing on the practical aspects of experimental design and optimization.

Reaction Mechanism and Stoichiometry

The synthesis of this compound proceeds via a base-catalyzed aldol condensation mechanism.[5] The overall reaction is as follows:

C₆H₅CHO + CH₃(CH₂)₅CHO → C₆H₅CH=C(C₅H₁₁)CHO + H₂O

Benzaldehyde + Heptanal → this compound + Water

The reaction mechanism involves the following key steps:

  • Enolate Formation: A base, typically a hydroxide (B78521) ion (OH⁻) from a catalyst like sodium hydroxide or potassium hydroxide, abstracts an acidic α-hydrogen from heptanal to form a resonance-stabilized enolate ion.[6]

  • Nucleophilic Attack: The nucleophilic enolate ion then attacks the electrophilic carbonyl carbon of benzaldehyde.[6]

  • Aldol Addition: This attack forms a β-hydroxy aldehyde intermediate, also known as an aldol adduct.

  • Dehydration: The aldol adduct readily undergoes dehydration (elimination of a water molecule) under the reaction conditions to form the final α,β-unsaturated aldehyde, this compound. This dehydration is driven by the formation of a stable conjugated system.[4]

Experimental Protocols

Below are detailed experimental protocols for the synthesis of this compound, representing both a general procedure and a specific example from the literature.

General Laboratory-Scale Synthesis Protocol

This protocol outlines a standard procedure for the synthesis of this compound in a laboratory setting.

Materials:

  • Benzaldehyde

  • Heptanal

  • Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH)

  • Ethanol (or other suitable solvent like ethylene (B1197577) glycol)[1]

  • Diethyl ether (for extraction)

  • Saturated sodium bisulfite solution

  • Anhydrous magnesium sulfate (B86663) (for drying)

  • Acetic acid (for neutralization)[7]

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the calculated amount of base catalyst (e.g., NaOH) in the chosen solvent (e.g., ethanol).

  • Addition of Reactants: To the stirred solution, add benzaldehyde and heptanal. A molar excess of benzaldehyde is often used to minimize the self-condensation of heptanal.[8] The heptanal is typically added dropwise to the mixture of benzaldehyde and the catalyst solution.

  • Reaction: The reaction mixture is stirred at a controlled temperature, which can range from room temperature to elevated temperatures (e.g., 60-80 °C), for a period of several hours.[7] The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up:

    • After the reaction is complete, cool the mixture to room temperature.

    • Neutralize the excess base by adding acetic acid.[7]

    • Transfer the mixture to a separatory funnel and add water and an organic solvent like diethyl ether for extraction.

    • Separate the organic layer. The aqueous layer may be extracted again with the organic solvent to maximize product recovery.

    • Wash the combined organic layers with water and then with a saturated sodium bisulfite solution to remove any unreacted benzaldehyde.[9]

    • Wash again with water and finally with brine.

    • Dry the organic layer over anhydrous magnesium sulfate.

  • Purification:

    • Filter off the drying agent.

    • Remove the solvent under reduced pressure using a rotary evaporator.

    • The crude product can be further purified by vacuum distillation to obtain pure this compound.[7]

Example Protocol with Cetyltrimethylammonium Bromide (CTAB) as a Phase Transfer Catalyst

This protocol describes a greener synthesis approach using a phase transfer catalyst.

Materials:

  • Benzaldehyde

  • n-Heptanal

  • Sodium Hydroxide (NaOH)

  • Cetyltrimethylammonium Bromide (CTAB)

  • Water

Procedure:

  • Equimolar quantities of benzaldehyde and n-heptanal are mixed with an aqueous solution of NaOH and 0.1M CTAB.[10]

  • The reaction mixture is stirred at 30°C for 3 hours and 30 minutes.[10]

  • The progress of the reaction is monitored using TLC.[10]

  • Upon completion, the product is isolated. The use of a phase transfer catalyst facilitates the reaction between the aqueous and organic phases and can lead to higher selectivity for the desired cross-aldol product.[10]

Quantitative Data on Synthesis

The yield of this compound is influenced by various factors including the choice of catalyst, solvent, temperature, and the molar ratio of reactants. The following tables summarize quantitative data from different studies.

CatalystSolventBenzaldehyde:Heptanal Molar RatioTemperature (°C)Heptanal Conversion (%)Selectivity to α-Amylcinnamaldehyde (%)Theoretical Yield (%)Reference
Mg-Al mixed oxide (ESM 3:1)Solvent-free2:1100706646[8]
Various MgO catalystsSolvent-free5:1140>95~78-80-[8]

Table 1: Comparison of different catalysts and conditions for the synthesis of this compound.

CatalystReusability CycleYield (%)Reference
Cetyltrimethylammonium Bromide1High[10]
Cetyltrimethylammonium Bromide2High[10]
Cetyltrimethylammonium Bromide3High[10]
Cetyltrimethylammonium Bromide4High[10]

Table 2: Catalyst reusability in the synthesis of this compound.

Side Reactions and Purification

The primary side reaction in the synthesis of this compound is the self-condensation of heptanal , which leads to the formation of 2-pentyl-2-nonenal.[8] To minimize this, a molar excess of benzaldehyde is typically employed.[8] Another potential side reaction is the Cannizzaro reaction of benzaldehyde, especially under strong basic conditions, which produces benzyl (B1604629) alcohol and benzoic acid.

Purification of the crude product is crucial to obtain high-purity this compound. Common purification techniques include:

  • Washing: The crude product is washed with water to remove the base catalyst and other water-soluble impurities. A wash with a sodium bisulfite solution is effective in removing unreacted benzaldehyde.[9]

  • Extraction: Liquid-liquid extraction is used to separate the product from the aqueous reaction mixture.

  • Distillation: Fractional distillation under reduced pressure is the most common method for purifying the final product, separating it from unreacted starting materials and byproducts.[7]

Visualizing the Process

Reaction Pathway

Aldol_Condensation cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products benzaldehyde Benzaldehyde aldol_adduct β-Hydroxy Aldehyde benzaldehyde->aldol_adduct heptanal Heptanal enolate Heptanal Enolate heptanal->enolate Deprotonation base Base (e.g., NaOH) enolate->aldol_adduct Nucleophilic Attack product This compound aldol_adduct->product Dehydration water Water aldol_adduct->water

Caption: Reaction pathway for the synthesis of this compound.

Experimental Workflow

Experimental_Workflow start Start reaction_setup Reaction Setup (Flask, Stirrer, Condenser) start->reaction_setup add_reactants Add Reactants (Benzaldehyde, Heptanal, Catalyst, Solvent) reaction_setup->add_reactants reaction Stir at Controlled Temperature add_reactants->reaction workup Work-up (Neutralization, Extraction, Washing) reaction->workup purification Purification (Vacuum Distillation) workup->purification product_analysis Product Analysis (GC, NMR, etc.) purification->product_analysis end End product_analysis->end

Caption: General experimental workflow for this compound synthesis.

Logical Relationship of Reaction Parameters

Logical_Relationships cluster_parameters Reaction Parameters cluster_outcomes Reaction Outcomes catalyst Catalyst Choice (e.g., NaOH, MgO) yield Product Yield catalyst->yield selectivity Selectivity catalyst->selectivity rate Reaction Rate catalyst->rate solvent Solvent solvent->yield solvent->rate temperature Temperature temperature->yield temperature->rate ratio Reactant Ratio (Benzaldehyde:Heptanal) ratio->yield ratio->selectivity Minimizes self-condensation

Caption: Influence of reaction parameters on synthesis outcomes.

Conclusion

The synthesis of this compound via aldol condensation is a well-established and industrially significant process. A thorough understanding of the reaction mechanism, the influence of various experimental parameters, and appropriate purification techniques is essential for maximizing product yield and purity. This guide has provided a comprehensive overview of these aspects, supported by quantitative data and detailed protocols, to serve as a valuable resource for researchers and professionals in the field. Future research may continue to focus on the development of more sustainable and efficient catalytic systems to further optimize this important synthesis.

References

α-Amylcinnamaldehyde: A Technical Guide to its Biological Activity and Cellular Effects

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

alpha-Amylcinnamaldehyde (ACA) is a widely used fragrance ingredient and flavoring agent.[1][2] While valued for its characteristic jasmine-like scent, its primary biological activity of concern is skin sensitization.[3][4] This technical guide provides an in-depth analysis of the known biological activities and cellular effects of ACA, with a strong focus on the mechanisms and experimental evaluation of its skin sensitization potential. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the underlying signaling pathways and experimental workflows. Due to limited direct data on other biological activities of ACA, this guide also explores the well-documented effects of the structurally related compound, cinnamaldehyde (B126680), to highlight potential areas for future research.

Physicochemical Properties

This compound (CAS No. 122-40-7) is a pale yellow, oily liquid with a floral odor.[2][5] It is soluble in alcohol and fixed oils but insoluble in water.[5] ACA is relatively unstable and susceptible to oxidation, often requiring the addition of antioxidants for stabilization.[6][7]

Primary Biological Activity: Skin Sensitization

The most extensively studied biological effect of this compound is its potential to cause skin sensitization, an allergic contact dermatitis reaction.[3][4] It is classified as a weak skin sensitizer (B1316253).[4] The mechanism of skin sensitization is a complex process that can be described by an Adverse Outcome Pathway (AOP), which involves a series of key events.

Molecular Initiating Event: Haptenation

The process of skin sensitization by small molecules like ACA is initiated by their ability to act as haptens. Haptens are small molecules that can elicit an immune response only when attached to a larger carrier molecule, such as a protein. ACA, being an α,β-unsaturated aldehyde, is electrophilic and can covalently bind to nucleophilic amino acid residues (like cysteine and lysine) on skin proteins. This process, known as haptenation, forms a hapten-protein conjugate that is recognized as foreign by the immune system.[8]

Cellular Effects and Signaling Pathways

The hapten-protein complexes are subsequently processed by skin-resident immune cells, primarily dendritic cells (DCs), leading to their activation and maturation. This activation involves the upregulation of co-stimulatory molecules like CD86.[9][10] Activated DCs then migrate to the draining lymph nodes to present the antigen to T-lymphocytes, initiating a T-cell-mediated immune response.[3] The physiologic effect of ACA is reported to involve increased histamine (B1213489) release and cell-mediated immunity.[11]

While direct evidence for ACA's effect on specific signaling pathways is limited, the structurally similar compound cinnamaldehyde has been shown to activate the Keap1-Nrf2-ARE (Kelch-like ECH-associated protein 1-Nuclear factor erythroid 2-related factor 2-Antioxidant Response Element) pathway.[12][13] This pathway is a major regulator of cellular responses to electrophilic and oxidative stress.[14] Activation of this pathway in keratinocytes is considered a key event in the skin sensitization AOP.[14][15] It is plausible that ACA, as an electrophile, may also trigger this pathway.

Quantitative Toxicological Data

The sensitizing potential of this compound has been quantified in various studies.

ParameterValueAssayReference
No Expected Sensitization Induction Level (NESIL)23000 µg/cm²[4]
EC3 Value (Concentration for a 3-fold stimulation index)7.6% (1900 µg/cm²)Murine Local Lymph Node Assay (LLNA)
Oral LD50 (Rat)3730 mg/kgAcute Oral Toxicity[6][7]

Experimental Protocols for Skin Sensitization Assessment

A number of in chemico, in vitro, and in vivo assays are utilized to evaluate the skin sensitization potential of chemicals like ACA. These assays are designed to assess the key events in the skin sensitization AOP.

In Chemico: Direct Peptide Reactivity Assay (DPRA)

The DPRA is an in chemico method that assesses the first key event of the skin sensitization AOP: protein reactivity.[8][16] It measures the depletion of synthetic peptides containing cysteine or lysine (B10760008) following incubation with the test chemical.[17][18]

Methodology:

  • Preparation: Solutions of synthetic heptapeptides containing either cysteine or lysine are prepared in a suitable buffer. The test chemical, a positive control (e.g., cinnamaldehyde), and a negative control are prepared in an appropriate solvent (e.g., acetonitrile).[17]

  • Incubation: The test chemical is incubated with the cysteine and lysine peptide solutions for 24 hours at 25°C.[17]

  • Analysis: The concentration of the remaining peptides is quantified using high-performance liquid chromatography (HPLC) with UV detection at 220 nm.[8]

  • Data Interpretation: The percentage of peptide depletion is calculated. A prediction model based on the depletion of cysteine and lysine peptides is used to classify the reactivity of the test chemical.[17]

DPRA_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_result Result Peptide_Sol Peptide Solutions (Cysteine & Lysine) Incubate Incubate Peptides with Test Chemical (24h, 25°C) Peptide_Sol->Incubate Test_Chem Test Chemical Solution Test_Chem->Incubate HPLC HPLC Analysis Incubate->HPLC Depletion Calculate Peptide Depletion (%) HPLC->Depletion Classification Reactivity Classification Depletion->Classification

Figure 1: Workflow of the Direct Peptide Reactivity Assay (DPRA).
In Vitro: KeratinoSens™ Assay

The KeratinoSens™ assay is an in vitro method that addresses the second key event in the skin sensitization AOP: keratinocyte activation.[14][15] It utilizes a human keratinocyte cell line (HaCaT) stably transfected with a luciferase reporter gene under the control of the antioxidant response element (ARE).[1][19]

Methodology:

  • Cell Culture: The KeratinoSens™ cell line is cultured in 96-well plates.[20]

  • Exposure: The cells are exposed to a range of concentrations of the test chemical for 48 hours.[19]

  • Luminescence Measurement: After exposure, the cells are lysed, and the luciferase activity is measured using a luminometer.[19]

  • Viability Assay: A parallel plate is used to assess cell viability using a method like the MTT assay.[1]

  • Data Interpretation: A chemical is considered a sensitizer if it induces a statistically significant and dose-dependent increase in luciferase expression above a certain threshold (e.g., 1.5-fold induction) at concentrations that are not cytotoxic.[19][20]

KeratinoSens_Workflow cluster_culture Cell Culture cluster_exposure Exposure cluster_measurement Measurement cluster_result Result Cell_Seeding Seed KeratinoSens™ Cells in 96-well plates Chem_Exposure Expose Cells to Test Chemical (48h) Cell_Seeding->Chem_Exposure Luciferase Measure Luciferase Activity Chem_Exposure->Luciferase Viability Assess Cell Viability (MTT Assay) Chem_Exposure->Viability Prediction Sensitizer Prediction Luciferase->Prediction Viability->Prediction

Figure 2: Workflow of the KeratinoSens™ Assay.
In Vitro: U-SENS™ Assay

The U-SENS™ assay is an in vitro method that addresses the third key event in the skin sensitization AOP: dendritic cell activation.[9][10] It uses the human myeloid U937 cell line as a surrogate for dendritic cells and measures the upregulation of the CD86 cell surface marker.[9][21]

Methodology:

  • Cell Culture and Exposure: U937 cells are cultured and exposed to various concentrations of the test chemical for 45 hours.[10]

  • Staining: The cells are then stained with a fluorescently labeled antibody specific for CD86.

  • Flow Cytometry: The expression of CD86 is quantified using flow cytometry.

  • Data Interpretation: A chemical is classified as a sensitizer if it induces a significant increase in CD86 expression above a defined threshold.

USENS_Workflow cluster_culture Cell Culture & Exposure cluster_staining Staining cluster_analysis Analysis cluster_result Result Cell_Exposure Culture U937 Cells and Expose to Test Chemical (45h) Ab_Staining Stain with Fluorescent anti-CD86 Antibody Cell_Exposure->Ab_Staining Flow_Cytometry Analyze CD86 Expression by Flow Cytometry Ab_Staining->Flow_Cytometry Classification Sensitizer Classification Flow_Cytometry->Classification

Figure 3: Workflow of the U-SENS™ Assay.
In Vivo: Murine Local Lymph Node Assay (LLNA)

The LLNA is the standard in vivo method for assessing skin sensitization potential.[3] It measures the proliferation of lymphocytes in the draining lymph nodes following topical application of a test substance to the ears of mice.[22]

Methodology:

  • Animal Dosing: A group of mice is treated by topically applying different concentrations of the test substance to the dorsum of both ears for three consecutive days. A vehicle control group and a positive control group are also included.[22][23]

  • Lymphocyte Proliferation Measurement: On day 6, the mice are injected intravenously with a radiolabeled nucleotide (e.g., ³H-methyl thymidine) or a non-radioactive alternative like BrdU.[3][22]

  • Lymph Node Excision: After a few hours, the mice are euthanized, and the draining auricular lymph nodes are excised and pooled for each animal.[22]

  • Analysis: A single-cell suspension is prepared from the lymph nodes, and the incorporation of the labeled nucleotide is measured. The proliferation is expressed as a Stimulation Index (SI), which is the ratio of proliferation in the treated group to that in the vehicle control group.[3]

  • Data Interpretation: A substance is classified as a sensitizer if the SI is greater than or equal to 3.[3][24]

LLNA_Workflow Dosing Topical Application to Mouse Ears (Days 1-3) Injection IV Injection of Labeled Nucleotide (Day 6) Dosing->Injection Excision Excision of Draining Lymph Nodes Injection->Excision Analysis Measure Lymphocyte Proliferation Excision->Analysis SI_Calc Calculate Stimulation Index (SI) Analysis->SI_Calc Classification Sensitizer Classification (SI >= 3) SI_Calc->Classification

Figure 4: Workflow of the Murine Local Lymph Node Assay (LLNA).

Potential Biological Activities: Insights from Cinnamaldehyde

While direct evidence for other biological activities of this compound is scarce, the structurally related compound, cinnamaldehyde, has been extensively studied and shown to possess a range of pharmacological effects. These findings suggest potential avenues for future research on ACA.

Anti-inflammatory Activity

Cinnamaldehyde has demonstrated significant anti-inflammatory properties. It can inhibit the activation of the pro-inflammatory transcription factor NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells).[25][26] This inhibition can occur through the suppression of IκBα degradation and by modulating upstream signaling kinases like NIK/IKK, ERK, and p38 MAPK.[25][27] Cinnamaldehyde has also been shown to reduce the production of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β.[28][29][30]

Antioxidant Activity

The antioxidant effects of cinnamaldehyde are largely attributed to its ability to activate the Nrf2 signaling pathway.[12][13][31] Activation of Nrf2 leads to the upregulation of a battery of antioxidant and detoxifying enzymes, including heme oxygenase-1 (HO-1) and glutamate-cysteine ligase, thereby protecting cells from oxidative stress.[13][32]

Cinnamaldehyde_Pathways cluster_cinnamaldehyde Cinnamaldehyde cluster_inflammatory Inflammatory Stimuli cluster_pathways Signaling Pathways cluster_cellular_response Cellular Response CA Cinnamaldehyde IKK IKK CA->IKK inhibits Keap1 Keap1 CA->Keap1 inhibits Stimuli Inflammatory Stimuli (e.g., LPS, TNF-α) Stimuli->IKK activates NFkB NF-κB IKK->NFkB activates Inflammation Pro-inflammatory Gene Expression (TNF-α, IL-6) NFkB->Inflammation induces Nrf2 Nrf2 Keap1->Nrf2 inhibits Antioxidant Antioxidant Gene Expression (HO-1) Nrf2->Antioxidant induces

Figure 5: Simplified signaling pathways modulated by cinnamaldehyde.

Conclusion and Future Directions

The primary and well-established biological activity of this compound is its capacity to act as a weak skin sensitizer. The mechanisms underlying this effect are initiated by haptenation, followed by the activation of keratinocytes and dendritic cells, ultimately leading to a T-cell-mediated immune response. A suite of validated in chemico, in vitro, and in vivo methods are available for the robust assessment of this endpoint.

While there is a lack of direct evidence for other pharmacological activities of ACA, the known anti-inflammatory and antioxidant effects of the structurally similar compound, cinnamaldehyde, provide a strong rationale for further investigation. Future research should aim to determine if ACA can modulate key signaling pathways such as NF-κB and Nrf2. Elucidating the broader biological activity profile of ACA is crucial for a comprehensive understanding of its effects on human health, beyond its role as a fragrance allergen. Such studies could potentially uncover novel therapeutic applications for this widely used compound.

References

Spectroscopic data (NMR, IR, Mass Spec) of alpha-Amylcinnamaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for α-amylcinnamaldehyde, a widely used fragrance ingredient. This document details the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with generalized experimental protocols for their acquisition. This information is crucial for quality control, structural elucidation, and the development of new formulations.

Chemical Structure and Properties

  • IUPAC Name: 2-Benzylideneheptanal[1]

  • CAS Number: 122-40-7[1]

  • Molecular Formula: C₁₄H₁₈O[1]

  • Molecular Weight: 202.29 g/mol [1]

Spectroscopic Data Summary

The following sections summarize the expected spectroscopic data for α-amylcinnamaldehyde. While experimental spectra are referenced in databases such as PubChem and the Spectral Database for Organic Compounds (SDBS), publicly available, fully assigned peak lists are limited. The data presented here is a consolidation of predicted values and characteristic spectral features for the functional groups present in the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.

Table 1: Predicted ¹H NMR Data for α-Amylcinnamaldehyde

Chemical Shift (δ) ppmMultiplicityIntegrationProvisional Assignment
~9.5s1HAldehydic proton (-CHO)
~7.3 - 7.5m5HAromatic protons (C₆H₅)
~6.8s1HVinylic proton
~2.4t2HMethylene protons (α to C=C)
~1.3 - 1.5m4HMethylene protons of amyl group
~1.2 - 1.3m2HMethylene protons of amyl group
~0.9t3HTerminal methyl proton (-CH₃)

Note: Predicted chemical shifts and multiplicities are based on typical values for similar functional groups.

Table 2: Predicted ¹³C NMR Data for α-Amylcinnamaldehyde

Chemical Shift (δ) ppmProvisional Assignment
~195Aldehydic carbonyl carbon (C=O)
~150Vinylic carbon (α to phenyl)
~140Vinylic carbon (β to phenyl)
~135Aromatic quaternary carbon
~128 - 130Aromatic CH carbons
~32Methylene carbon of amyl group
~30Methylene carbon of amyl group
~29Methylene carbon (α to C=C)
~22Methylene carbon of amyl group
~14Terminal methyl carbon (-CH₃)

Note: Predicted chemical shifts are based on typical values for similar functional groups.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Table 3: Characteristic IR Absorptions for α-Amylcinnamaldehyde

Wavenumber (cm⁻¹)IntensityAssignment
~3060MediumAromatic C-H stretch
~2955, 2928, 2857StrongAliphatic C-H stretch
~2820, ~2720MediumAldehydic C-H stretch (Fermi resonance)
~1685StrongC=O stretch (conjugated aldehyde)
~1625MediumC=C stretch
~1495, 1450MediumAromatic C=C in-ring stretch
~750, ~695StrongC-H out-of-plane bend (monosubstituted benzene)
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its identification.

Table 4: Expected Mass Spectrometry Fragmentation for α-Amylcinnamaldehyde

m/zProposed Fragment Ion
202[M]⁺ (Molecular Ion)
201[M-H]⁺
173[M-CHO]⁺
145[M-C₄H₉]⁺ (loss of butyl radical via α-cleavage)
131[C₁₀H₁₁]⁺
105[C₇H₅O]⁺ (benzoyl cation)
91[C₇H₇]⁺ (tropylium ion)
77[C₆H₅]⁺ (phenyl cation)

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A sample of α-amylcinnamaldehyde (typically 5-10 mg) is dissolved in a deuterated solvent (e.g., 0.5-0.7 mL of CDCl₃) in a 5 mm NMR tube. A small amount of tetramethylsilane (B1202638) (TMS) may be added as an internal standard (δ 0.00 ppm). The ¹H and ¹³C NMR spectra are recorded on a Fourier transform NMR spectrometer, for example, at a frequency of 400 MHz for ¹H and 100 MHz for ¹³C. For ¹³C NMR, proton decoupling is typically used to simplify the spectrum to singlets for each unique carbon atom.

Infrared (IR) Spectroscopy

For a liquid sample like α-amylcinnamaldehyde, the IR spectrum can be obtained by placing a drop of the neat liquid between two sodium chloride (NaCl) or potassium bromide (KBr) plates to form a thin film. The plates are then mounted in a sample holder and placed in the beam of an FTIR spectrometer. The spectrum is typically recorded over a range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

The mass spectrum is typically obtained using a gas chromatograph coupled to a mass spectrometer (GC-MS) with electron ionization (EI). A dilute solution of α-amylcinnamaldehyde in a volatile organic solvent (e.g., dichloromethane (B109758) or methanol) is injected into the GC. The compound is separated from the solvent and any impurities on the GC column and then introduced into the ion source of the mass spectrometer. In the ion source, the molecules are bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation. The resulting ions are separated by their mass-to-charge ratio (m/z) by the mass analyzer and detected.

Visualization

The following diagram illustrates the logical workflow for the spectroscopic analysis of α-amylcinnamaldehyde.

Spectroscopic_Workflow Spectroscopic Analysis Workflow for α-Amylcinnamaldehyde cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing and Interpretation cluster_conclusion Structural Elucidation Sample α-Amylcinnamaldehyde Sample Dissolution Dissolve in appropriate solvent (e.g., CDCl₃ for NMR, DCM for MS) Sample->Dissolution IR IR Spectroscopy (Neat Film) Sample->IR NMR NMR Spectroscopy (¹H and ¹³C) Dissolution->NMR MS Mass Spectrometry (GC-MS, EI) Dissolution->MS ProcessNMR Process NMR Data (Chemical Shifts, Integration, Coupling) NMR->ProcessNMR ProcessIR Process IR Data (Peak Picking, Functional Group ID) IR->ProcessIR ProcessMS Process MS Data (Molecular Ion, Fragmentation Pattern) MS->ProcessMS Structure Combine all spectral data to confirm the structure of α-Amylcinnamaldehyde ProcessNMR->Structure ProcessIR->Structure ProcessMS->Structure

References

In Vitro Metabolism and Degradation Pathways of alpha-Amylcinnamaldehyde: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro metabolism and degradation pathways of alpha-Amylcinnamaldehyde (α-ACA), a widely used fragrance ingredient. Understanding the metabolic fate of α-ACA is crucial for assessing its safety and potential for drug interactions. This document summarizes the expected metabolic transformations based on current scientific understanding of cinnamaldehyde (B126680) derivatives, outlines detailed experimental protocols for in vitro assessment, and presents data in a clear, structured format for easy interpretation.

Introduction to this compound

This compound (CAS No. 122-40-7) is a synthetic aromatic aldehyde characterized by a floral, jasmine-like scent.[1] It is extensively used in perfumes, cosmetics, soaps, and detergents.[2][3] Structurally, it is a derivative of cinnamaldehyde with an amyl group attached to the alpha-carbon of the propenal moiety. This structural feature influences its physicochemical properties and its interaction with metabolic enzymes. The metabolism of aromatic aldehydes is a key determinant of their biological activity and potential toxicity.

Predicted In Vitro Metabolic Pathways

While specific comprehensive studies on the in vitro metabolism of this compound are not extensively detailed in publicly available literature, the metabolic pathways can be reliably predicted based on the well-documented metabolism of cinnamaldehyde and other similar aromatic aldehydes.[4][5] The primary metabolic transformations are expected to involve oxidation and reduction of the aldehyde group, catalyzed by enzymes present in hepatic subcellular fractions like liver S9 and microsomes.

The two principal metabolic pathways are:

  • Oxidation: The aldehyde moiety of α-ACA is susceptible to oxidation to the corresponding carboxylic acid, forming alpha-amylcinnamic acid. This reaction is primarily catalyzed by aldehyde dehydrogenases (ALDHs), which are abundant in the cytosolic fraction of liver cells.[6]

  • Reduction: The aldehyde group can also be reduced to the corresponding primary alcohol, yielding alpha-amylcinnamyl alcohol. This biotransformation is catalyzed by alcohol dehydrogenases (ADHs) and aldo-keto reductases (AKRs), utilizing NADH or NADPH as cofactors.[7]

These pathways are crucial for the detoxification and elimination of the compound. The resulting metabolites, alpha-amylcinnamic acid and alpha-amylcinnamyl alcohol, are generally more polar than the parent compound, facilitating their excretion.

Metabolic_Pathways cluster_0 Primary Metabolic Pathways of this compound ACA This compound ACID alpha-Amylcinnamic Acid ACA->ACID Oxidation (ALDH) ALCOHOL alpha-Amylcinnamyl Alcohol ACA->ALCOHOL Reduction (ADH, AKR)

Figure 1: Predicted primary metabolic pathways of this compound.

Quantitative Analysis of In Vitro Metabolism

The rate and extent of metabolite formation can be quantified through in vitro metabolic stability assays. These experiments typically involve incubating the test compound with a metabolically active system, such as liver S9 fractions or hepatocytes, and monitoring the disappearance of the parent compound and the appearance of metabolites over time.[8] The data from such studies can be used to calculate key pharmacokinetic parameters like intrinsic clearance (CLint).

Table 1: Illustrative Quantitative Data for the In Vitro Metabolism of this compound in Human Liver S9 Fraction

ParameterValueUnitsMethod
Incubation Conditions
Substrate Concentration1µMLC-MS/MS
S9 Protein Concentration1mg/mLBradford Assay
Incubation Time0, 5, 15, 30, 60min-
Metabolic Stability
Half-life (t1/2)25minFirst-order decay
Intrinsic Clearance (CLint)27.7µL/min/mg proteinIn vitro t1/2 method
Metabolite Formation
Vmax (alpha-Amylcinnamic Acid)150pmol/min/mg proteinMichaelis-Menten kinetics
Km (alpha-Amylcinnamic Acid)10µMMichaelis-Menten kinetics
Vmax (alpha-Amylcinnamyl Alcohol)75pmol/min/mg proteinMichaelis-Menten kinetics
Km (alpha-Amylcinnamyl Alcohol)20µMMichaelis-Menten kinetics

Detailed Experimental Protocols

This section provides a detailed methodology for conducting an in vitro metabolism study of this compound using liver S9 fractions. This protocol can be adapted for other in vitro systems like liver microsomes or hepatocytes.[9][10]

Objective

To determine the metabolic stability and identify the primary metabolites of this compound in a human liver S9 fraction fortified with appropriate cofactors.

Materials and Reagents
  • This compound (≥97% purity)

  • Pooled human liver S9 fraction

  • Potassium phosphate (B84403) buffer (0.1 M, pH 7.4)

  • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

  • Uridine diphosphate (B83284) glucuronic acid (UDPGA) (for Phase II assessment, if needed)

  • Acetonitrile (B52724) (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Internal standard (e.g., a structurally similar, stable compound)

  • 96-well plates

  • Incubator/shaker (37°C)

  • Centrifuge

Experimental Workflow

Experimental_Workflow cluster_workflow Experimental Workflow for In Vitro Metabolism Study prep 1. Preparation of Reagents - Prepare buffer, cofactor solutions, and stock solution of α-ACA. incubate 2. Incubation Setup - Pre-warm S9 and buffer. - Add α-ACA and pre-incubate. - Initiate reaction with cofactors. prep->incubate sampling 3. Time-Point Sampling - At specified times (0, 5, 15, 30, 60 min), stop the reaction with cold acetonitrile containing internal standard. incubate->sampling process 4. Sample Processing - Centrifuge to precipitate protein. - Collect supernatant for analysis. sampling->process analysis 5. LC-MS/MS Analysis - Quantify the remaining α-ACA and the formation of metabolites. process->analysis data 6. Data Analysis - Calculate half-life (t1/2) and intrinsic clearance (CLint). - Determine metabolite formation rates. analysis->data

Figure 2: General experimental workflow for an in vitro metabolism study.
Detailed Procedure

  • Preparation of Solutions:

    • Prepare a 100 mM stock solution of this compound in a suitable organic solvent (e.g., DMSO or acetonitrile).

    • Prepare the NADPH regenerating system according to the manufacturer's instructions.

    • Thaw the pooled human liver S9 fraction on ice.

  • Incubation:

    • In a 96-well plate, combine the potassium phosphate buffer, liver S9 fraction (to a final concentration of 1 mg/mL), and the NADPH regenerating system.

    • Pre-incubate the mixture at 37°C for 5 minutes with shaking.

    • Initiate the metabolic reaction by adding this compound to a final concentration of 1 µM.

    • Incubate the plate at 37°C with constant shaking.

  • Sampling and Reaction Quenching:

    • At designated time points (e.g., 0, 5, 15, 30, and 60 minutes), terminate the reaction by adding three volumes of ice-cold acetonitrile containing a suitable internal standard.

    • The 0-minute time point is typically prepared by adding the quenching solution before the substrate.

  • Sample Processing:

    • Seal the plate and vortex thoroughly.

    • Centrifuge the plate at 4,000 x g for 20 minutes at 4°C to precipitate the protein.

    • Transfer the supernatant to a new 96-well plate for analysis.

  • LC-MS/MS Analysis:

    • Analyze the samples using a validated LC-MS/MS method to quantify the concentration of this compound and its potential metabolites (alpha-amylcinnamic acid and alpha-amylcinnamyl alcohol).

    • Use appropriate chromatographic conditions to achieve separation of the parent compound and its metabolites.

    • Optimize mass spectrometry parameters for sensitive and specific detection.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of remaining this compound versus time.

    • Determine the elimination rate constant (k) from the slope of the linear regression.

    • Calculate the half-life (t1/2) using the formula: t1/2 = 0.693 / k.

    • Calculate the intrinsic clearance (CLint) using the formula: CLint = (0.693 / t1/2) * (incubation volume / mg of S9 protein).

    • Quantify the formation of metabolites at each time point to determine the rate of formation.

Conclusion

The in vitro metabolism of this compound is predicted to proceed primarily through oxidation to alpha-amylcinnamic acid and reduction to alpha-amylcinnamyl alcohol. These pathways are consistent with the known metabolism of structurally related cinnamaldehyde derivatives. The provided experimental protocol offers a robust framework for quantitatively assessing these metabolic pathways using standard in vitro systems such as liver S9 fractions. The resulting data on metabolic stability and metabolite formation are essential for a comprehensive safety assessment and for predicting the in vivo pharmacokinetic behavior of this widely used fragrance ingredient. Further studies are warranted to confirm these predicted pathways and to fully characterize the enzymes involved in the biotransformation of this compound.

References

The Interaction of alpha-Amylcinnamaldehyde with Biological Membranes: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the interaction between alpha-amylcinnamaldehyde (ACA) and biological membranes. Drawing upon available data for ACA and structurally related analogs, this document outlines the core biophysical interactions, proposes subsequent cellular signaling events, details relevant experimental methodologies, and presents quantitative data to support these findings. This guide is intended to serve as a resource for researchers investigating the mechanisms of skin sensitization, cellular toxicity, and the membrane-disrupting properties of small amphipathic molecules.

Executive Summary

This compound (ACA) is a widely used fragrance ingredient recognized as a skin sensitizer. The initiating event in its biological activity is the partitioning into and interaction with the cell membranes of epidermal keratinocytes. While direct biophysical studies on ACA are limited, data from close structural analogs, particularly alpha-hexylcinnamaldehyde (B145862) (HCA), indicate that it intercalates within the phospholipid bilayer. This insertion disrupts the ordered packing of lipid acyl chains, leading to a decrease in the cooperativity of the lipid phase transition and an overall increase in membrane fluidity. This membrane perturbation is hypothesized to be a trigger for subsequent cellular stress responses, including the activation of oxidative stress signaling pathways. This guide synthesizes the available quantitative data, provides detailed experimental protocols for studying such interactions, and uses pathway diagrams to visualize the proposed mechanisms of action.

Biophysical Interaction with the Lipid Bilayer

The primary interaction of ACA with a cell is its passive diffusion across the stratum corneum and subsequent partitioning into the plasma membranes of viable keratinocytes. As an amphipathic molecule with a lipophilic character (XlogP3-AA: 4.2), ACA readily inserts itself into the hydrophobic core of the lipid bilayer.

Effects on Membrane Structure and Fluidity

Studies on the structural analog α-hexylcinnamaldehyde (HCA) using Differential Scanning Calorimetry (DSC) on dimyristoylphosphatidylcholine (B1235183) (DMPC) model membranes have shown that these molecules intercalate among the phospholipid acyl chains.[1][2] This physical disruption has two main consequences:

  • Decreased Phase Transition Temperature (Tm): The presence of the aldehyde within the bilayer disrupts the van der Waals interactions between lipid tails, requiring less thermal energy to transition from the ordered gel phase to the disordered liquid-crystalline phase.

  • Broadened Phase Transition: The insertion of the molecule decreases the cooperativity of the melting process, resulting in a broader, less defined phase transition peak (increased ΔT₁/₂).[1] This indicates a more heterogeneous and disordered membrane environment.

These findings strongly suggest that ACA increases membrane fluidity. The diagram below illustrates the proposed mechanism of ACA insertion and the resulting membrane perturbation.

G Conceptual Model of ACA-Induced Membrane Disruption. cluster_0 Ordered Bilayer (Control) cluster_1 Disordered Bilayer (+ ACA) a1 a2 a1->a2 a3 a2->a3 a4 a3->a4 a5 a4->a5 b1 b2 b1->b2 b3 b2->b3 b4 b3->b4 b5 b4->b5 c1 c2 c1->c2 c3 c2->c3 c4 c3->c4 c5 c4->c5 d1 d2 d1->d2 d3 d2->d3 d4 d3->d4 d5 d4->d5 e1 e2 e1->e2 e3 e2->e3 e4 e3->e4 e5 e4->e5 f1 f2 f1->f2 f3 f2->f3 f4 f3->f4 f5 f4->f5 g1 g2 g1->g2 h3 g2->h3 g4 h3->g4 g5 g4->g5 h1 h2 h1->h2 g3 h2->g3 h4 g3->h4 h5 h4->h5 i1 i2 i1->i2 i3 i2->i3 i4 i3->i4 aca1 ACA i5 i4->i5 j1 j2 j1->j2 k3 j2->k3 j4 k3->j4 j5 j4->j5 k1 k2 k1->k2 j3 k2->j3 k4 j3->k4 k5 k4->k5 l1 l2 l1->l2 l3 l2->l3 l4 l3->l4 aca2 ACA l5 l4->l5 cluster_1 cluster_1 cluster_0 cluster_0

Caption: ACA intercalates into the lipid bilayer, disrupting acyl chain packing and increasing membrane disorder.

Quantitative Data Summary

The following tables summarize the key quantitative data regarding ACA's interaction with skin and the effects of its structural analog, HCA, on model membranes.

Table 1: In Vitro Human Skin Permeation of this compound

Parameter Value Conditions Source
Permeated Dose (24h) 4.51% ± 0.80% Unoccluded [3]
Permeated Dose (24h) 9.54% ± 1.50% Occluded [3]
NESIL* 23000 µg/cm² Skin Sensitization [3]

*No Expected Sensitization Induction Level

Table 2: Effect of alpha-Hexylcinnamaldehyde (HCA) on DMPC Model Membranes

Molar Fraction of HCA Main Transition Temp. (Tₘ) (°C) Transition Peak Width (ΔT₁/₂) (°C) Source
0.00 ~24.0 ~0.4 [1][2]
0.01 ~23.8 ~0.5 [1][2]
0.03 ~23.5 ~0.7 [1][2]
0.05 ~23.2 ~1.0 [1][2]

| 0.10 | ~22.5 | ~1.5 |[1][2] |

Proposed Signaling Pathways

The physical perturbation of the cell membrane by ACA is a stress event that can trigger intracellular signaling cascades. While direct receptor binding (e.g., to TRPA1) is a known mechanism for the related cinnamaldehyde, membrane-initiated signaling is also a plausible route.[4][5] The disruption of lipid packing can lead to the generation of Reactive Oxygen Species (ROS), initiating an oxidative stress response. This can subsequently activate key transcription factors and signaling kinases involved in inflammation and sensitization.

For the related compound, cinnamaldehyde, exposure to keratinocytes has been shown to activate the Nrf2 pathway, which is a primary regulator of the antioxidant response.[6] At higher concentrations or with prolonged exposure, this can also lead to the activation of pro-inflammatory pathways such as NF-κB and the stress-activated c-Jun N-terminal kinase (JNK) pathway.[7]

G Proposed Signaling Cascade Post-Membrane Perturbation. cluster_0 Cellular Response ACA This compound Membrane Plasma Membrane Perturbation ACA->Membrane Intercalation ROS Increased ROS (Oxidative Stress) Membrane->ROS Keap1 Keap1 ROS->Keap1 Inactivation MAPK MAPK Activation (JNK, p38) ROS->MAPK NFkB NF-κB Activation ROS->NFkB Nrf2 Nrf2 Keap1->Nrf2 Releases ARE Antioxidant Response Element (ARE) Nrf2->ARE Translocation & Binding Antioxidant Antioxidant Gene Expression (e.g., HO-1, NQO1) ARE->Antioxidant Genes Pro-inflammatory Gene Expression (e.g., IL-1β, IL-8) MAPK->Genes NFkB->Genes invis1 invis2

Caption: ACA-induced membrane stress leads to ROS production, activating Nrf2 and pro-inflammatory pathways.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the interaction of small molecules like ACA with biological membranes.

In Vitro Skin Permeation Test (IVPT)

This protocol is adapted from OECD Test Guideline 428 and is used to quantify the penetration of a substance through the skin.[8][9]

G Workflow for In Vitro Permeation Testing (IVPT). prep 1. Skin Preparation (Dermatomed Human Skin) mount 2. Mount Skin on Franz Diffusion Cell prep->mount equilibrate 3. Equilibrate (32°C, with receptor fluid) mount->equilibrate dose 4. Apply ACA Solution (e.g., 10 µL/cm²) equilibrate->dose sample 5. Sample Receptor Fluid (At timed intervals for 24h) dose->sample terminate 6. Terminate Experiment (Skin wash, tape strip) sample->terminate analyze 7. Quantify ACA (HPLC or LC-MS) terminate->analyze calc 8. Calculate Flux & Permeated Dose analyze->calc

Caption: Standardized workflow for assessing skin penetration of a test compound using Franz diffusion cells.

  • Materials: Franz-type vertical diffusion cells, dermatomed human skin (200-400 µm thickness), receptor fluid (e.g., phosphate-buffered saline with a solubility enhancer), test substance (ACA) in a suitable vehicle, HPLC or LC-MS system.

  • Procedure:

    • Skin Preparation: Thaw frozen dermatomed human skin at room temperature. Cut sections to fit the Franz cell orifice.

    • Cell Assembly: Mount the skin section between the donor and receptor chambers of the Franz cell, stratum corneum side up. Ensure no air bubbles are trapped beneath the skin.

    • Equilibration: Fill the receptor chamber with pre-warmed (37°C) receptor fluid and allow the skin surface to equilibrate to ~32°C for at least 30 minutes. The receptor fluid should be continuously stirred.

    • Dosing: Apply a finite dose of the ACA solution (e.g., 10 µL/cm²) to the skin surface in the donor chamber.

    • Sampling: At predetermined time points (e.g., 1, 2, 4, 8, 12, 24 hours), collect the entire volume of the receptor fluid and replace it with fresh, pre-warmed fluid.

    • Termination: After 24 hours, wash the skin surface to collect unabsorbed compound. The stratum corneum can be removed via tape-stripping, and the remaining epidermis/dermis can be homogenized.

    • Analysis: Quantify the concentration of ACA (and any potential metabolites) in the receptor fluid samples, skin wash, tape strips, and skin homogenate using a validated analytical method like HPLC-UV or LC-MS/MS.

    • Data Analysis: Calculate the cumulative amount of ACA permeated over time and determine the steady-state flux (Jss) and permeability coefficient (Kp).

Differential Scanning Calorimetry (DSC) of Model Membranes

This protocol is based on the methodology used for HCA and is designed to measure the effect of ACA on the thermotropic properties of model lipid bilayers.[1][10][11]

  • Materials: High-sensitivity differential scanning calorimeter, DMPC (1,2-dimyristoyl-sn-glycero-3-phosphocholine), ACA, chloroform (B151607), buffer (e.g., PBS, pH 7.4), nitrogen gas stream.

  • Procedure:

    • Liposome (B1194612) Preparation:

      • Co-dissolve appropriate amounts of DMPC and ACA in chloroform to achieve desired molar fractions (e.g., 0 to 0.1).

      • Evaporate the solvent under a gentle stream of nitrogen to form a thin lipid film on the wall of a glass vial.

      • Further dry the film under vacuum for at least 2 hours to remove residual solvent.

      • Hydrate the lipid film with buffer by vortexing at a temperature above the Tₘ of DMPC (~24°C). This creates multilamellar vesicles (MLVs).

    • DSC Analysis:

      • Load a precise amount of the liposome suspension into an aluminum DSC pan and seal it hermetically. Use an identical volume of buffer in the reference pan.

      • Place the sample and reference pans into the calorimeter.

      • Equilibrate the system at a starting temperature well below the expected pre-transition (e.g., 5°C).

      • Scan the temperature at a controlled rate (e.g., 1°C/min) up to a temperature well above the main transition (e.g., 40°C).

    • Data Analysis:

      • Analyze the resulting thermogram to determine the main phase transition temperature (Tₘ, the peak of the endotherm) and the width of the peak at half-height (ΔT₁/₂).

      • Compare the Tₘ and ΔT₁/₂ values for liposomes containing different molar fractions of ACA to the pure DMPC control. A decrease in Tₘ and an increase in ΔT₁/₂ indicate membrane fluidization and disruption of lipid packing.

Membrane Fluidity by Fluorescence Anisotropy

This technique measures the rotational mobility of a fluorescent probe embedded in the lipid bilayer, providing a direct assessment of membrane fluidity.[12][13]

  • Materials: Spectrofluorometer with polarization filters, fluorescent probes (e.g., DPH for the hydrophobic core, TMA-DPH for the headgroup region), liposomes (prepared as in 5.2) or cultured cells (e.g., HaCaT keratinocytes).

  • Procedure:

    • Labeling:

      • For Liposomes: Add the fluorescent probe (e.g., DPH from a stock in tetrahydrofuran) to the liposome suspension to a final concentration of ~1 µM. Incubate for at least 30 minutes at a temperature above Tₘ.

      • For Cells: Resuspend cells in buffer and add the probe. Incubate for a specified time (e.g., 5 min for TMA-DPH, 30 min for DPH) at 37°C.

    • Measurement:

      • Place the labeled sample in a thermostatted cuvette in the spectrofluorometer.

      • Excite the sample with vertically polarized light (e.g., 355 nm for DPH).

      • Measure the fluorescence emission intensity (e.g., at 430 nm) through polarizers oriented parallel (I_VV) and perpendicular (I_VH) to the excitation plane.

    • Calculation:

      • Calculate the fluorescence anisotropy (r) using the formula: r = (I_VV - G * I_VH) / (I_VV + 2 * G * I_VH)

      • The G-factor (G = I_HV / I_HH) is an instrument correction factor, measured using horizontally polarized excitation.

    • Data Analysis: Compare the anisotropy values of membranes treated with ACA to untreated controls. A lower anisotropy value indicates greater rotational freedom of the probe and thus higher membrane fluidity.

Conclusion

The interaction of this compound with biological membranes is a critical initiating event in its activity as a skin sensitizer. Evidence from structural analogs and skin permeation studies indicates that ACA partitions into the hydrophobic core of the cell membrane, disrupting the ordered packing of phospholipids (B1166683) and increasing membrane fluidity. This biophysical alteration acts as a cellular stressor, likely triggering downstream signaling cascades involving oxidative stress (ROS production) and the activation of inflammatory pathways (Nrf2, NF-κB, JNK). The quantitative data and detailed experimental protocols provided in this guide offer a framework for researchers to further investigate these mechanisms, quantify the effects of ACA and other xenobiotics on membrane integrity, and develop more predictive models for assessing chemical safety and designing novel therapeutic agents that target membrane properties.

References

Alpha-Amylcinnamaldehyde: A Technical Guide to Allergenic Potential and Immunological Response

Author: BenchChem Technical Support Team. Date: December 2025

Allergenic Potential Assessment

Alpha-Amylcinnamaldehyde (CAS No. 122-40-7) is recognized as a potential skin sensitizer (B1316253) by European Union scientific bodies.[1] However, comprehensive assessments by organizations such as the Research Institute for Fragrance Materials (RIFM) have concluded that it is an "extremely weak skin sensitizer".[1] This classification is based on a weight-of-evidence approach, incorporating data from animal studies, in vitro models, and human clinical data.

In Vivo Data: Local Lymph Node Assay (LLNA)

The murine Local Lymph Node Assay (LLNA) is the standard in vivo method for assessing the skin sensitization potential of a chemical.[2][3][4] The assay measures the proliferative response of lymphocytes in the draining auricular lymph nodes following topical application of the test substance. A substance is classified as a sensitizer if it induces a dose-dependent increase in lymphocyte proliferation, with a Stimulation Index (SI) of three or greater compared to a vehicle control. The Estimated Concentration that elicits a threefold stimulation (EC3) is a key measure of sensitizing potency.

Table 1: Quantitative LLNA Data for this compound

ParameterValueReference
EC3 Value7.6%[5]
EC3 Value (μg/cm²)1900 µg/cm²[5]
Reported EC3 Range6.6% - 11.5%[6]
Potency ClassificationWeak Sensitizer[5][6]
In Vitro & In Chemico Data

Modern safety assessment relies on non-animal methods mapped to the key events of the Adverse Outcome Pathway (AOP) for skin sensitization.[7]

  • Key Event 1: Covalent Protein Binding (Haptenation): The Direct Peptide Reactivity Assay (DPRA) assesses a chemical's ability to react with synthetic peptides containing cysteine and lysine.[8][9][10][11] Results for this compound in the DPRA have been inconsistent, with some studies classifying it as a weak sensitizer and others as negative.[12][13] This variability may be due to the assay's known limitations with certain hydrophobic compounds or weak sensitizers.[12]

  • Key Event 2: Keratinocyte Activation: The KeratinoSens™ assay uses a human keratinocyte cell line to measure the activation of the Keap1-Nrf2 antioxidant/electrophile response element (ARE) pathway.[14][15][16][17][18] While specific data for ACA is not widely published, its parent compound, cinnamaldehyde (B126680), is a known activator of this pathway and is used as a positive control in the assay.[14][19][20]

  • Key Event 3: Dendritic Cell Activation: The human Cell Line Activation Test (h-CLAT) measures the upregulation of co-stimulatory surface markers (CD54 and CD86) on a human monocytic cell line (THP-1) as a proxy for dendritic cell activation.[21][22][23][24][25] This is a critical step in initiating an adaptive immune response.[26]

Human Data and Regulatory Status

Human data corroborates the classification of this compound as a weak sensitizer with a low risk at typical exposure levels.

Table 2: Human Data and Regulatory Thresholds for this compound

ParameterValue / StatusReference
No Expected Sensitization Induction Level (NESIL)23000 µg/cm²[5][27]
Human Patch Test (Self-Reported)99.8% of individuals reported no skin reaction[1]
EU Cosmetics RegulationIdentified as a potential allergen requiring labeling[1]
RIFM Safety AssessmentExtremely weak skin sensitizer[1]

Immunological Mechanisms of Sensitization

The sensitization process is a complex biological cascade initiated by chemical exposure and culminating in an adaptive immune memory. This process is well-described by the AOP framework.

Key Event 1: Haptenation - The Molecular Initiating Event

As an aldehyde, this compound is an electrophilic substance. The molecular initiating event for sensitization is its covalent binding to nucleophilic residues (primarily lysine) of endogenous skin proteins, a process known as haptenation.[7][28] This reaction typically forms a Schiff base, creating a novel hapten-protein conjugate that can be recognized by the immune system as foreign.

Caption: Covalent binding of this compound to skin proteins.

Key Event 2: Keratinocyte Activation and Inflammatory Response

The presence of haptens and the chemical itself can induce a stress response in resident skin cells, particularly keratinocytes. Electrophilic sensitizers like cinnamaldehyde are known to activate the Keap1-Nrf2 signaling pathway.[29] Nrf2 is a transcription factor that, upon activation, translocates to the nucleus and induces the expression of cytoprotective genes containing an Antioxidant Response Element (ARE).[30] This activation also leads to the release of pro-inflammatory cytokines such as IL-1α, IL-1β, and TNF-α.[7][31]

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ACA α-Amylcinnamaldehyde Keap1_Nrf2 Keap1-Nrf2 Complex ACA->Keap1_Nrf2 Induces Conformational Change Nrf2 Nrf2 Keap1_Nrf2->Nrf2 Release ARE ARE Gene Locus Nrf2->ARE Translocation & Binding Transcription Transcription of Cytoprotective Genes (e.g., HO-1, NQO1) ARE->Transcription Initiates

Caption: The Keap1-Nrf2 signaling pathway activation in keratinocytes.

Key Event 3 & 4: Dendritic Cell Activation and T-Cell Proliferation

Haptenated proteins are taken up by Langerhans cells and other dendritic cells (DCs) in the epidermis. The inflammatory signals from keratinocytes promote DC maturation and migration to the local draining lymph nodes.[7] During maturation, DCs increase the expression of co-stimulatory molecules like CD54 and CD86 and present the hapten-peptide complex on MHC class II molecules.[24][25]

In the lymph node, mature DCs present the antigen to naive T-cells. Successful recognition via the T-cell receptor, along with co-stimulation, triggers T-cell activation, clonal expansion (proliferation), and differentiation into effector and memory T-cells specific to the hapten.[7] This establishes immunological memory, leading to an accelerated and more severe reaction upon subsequent exposure (elicitation).

AOP_Sensitization KE1 KE1: Haptenation α-Amylcinnamaldehyde binds to skin proteins KE2 KE2: Keratinocyte Activation Release of inflammatory signals (Cytokines, Nrf2 activation) KE1->KE2 triggers KE3 KE3: Dendritic Cell (DC) Activation Upregulation of CD54/CD86, migration to lymph node KE2->KE3 promotes KE4 KE4: T-Cell Proliferation Antigen presentation leads to clonal expansion of T-cells KE3->KE4 initiates AO Adverse Outcome: Allergic Contact Dermatitis (ACD) KE4->AO leads to

Caption: The Adverse Outcome Pathway (AOP) for skin sensitization.

Key Experimental Protocols

The following sections provide condensed methodologies for the key assays used in the assessment of skin sensitization potential, based on OECD Test Guidelines (TG).

Murine Local Lymph Node Assay (LLNA) - OECD TG 429
  • Principle: This in vivo assay measures lymphocyte proliferation in the draining lymph nodes as an indicator of the induction phase of sensitization.[3][32]

  • Methodology:

    • Animal Model: Female mice of the CBA/Ca or CBA/J strain are typically used.

    • Dose Preparation: The test substance is prepared at a minimum of three concentrations in a suitable vehicle (e.g., acetone:olive oil). A vehicle control and a positive control (e.g., Hexylcinnamaldehyde) are included.[2]

    • Application: On Days 1, 2, and 3, 25 µL of the test substance or control is applied to the dorsal surface of each ear of the mice (50 µL total per mouse).[3]

    • Proliferation Measurement: On Day 6, mice are injected intravenously with 3H-methyl thymidine. After 5 hours, mice are euthanized, and the auricular lymph nodes are excised.

    • Analysis: A single-cell suspension is prepared from the lymph nodes. The incorporation of 3H-thymidine is measured using a β-scintillation counter and expressed as Disintegrations Per Minute (DPM).

    • Endpoint: The Stimulation Index (SI) is calculated by dividing the mean DPM per test group by the mean DPM of the vehicle control group. An SI ≥ 3 indicates sensitization. The EC3 value is calculated by interpolation from the dose-response curve.

LLNA_Workflow Day1_3 Days 1-3: Topical application of test substance to mouse ears Day6_Inject Day 6 (am): Intravenous injection of 3H-methyl thymidine Day1_3->Day6_Inject Day6_Excise Day 6 (pm): Excise auricular lymph nodes Day6_Inject->Day6_Excise Processing Prepare single-cell suspension from lymph nodes Day6_Excise->Processing Analysis Measure 3H-thymidine incorporation (DPM) via scintillation counting Processing->Analysis Result Calculate Stimulation Index (SI) and EC3 Value Analysis->Result

Caption: Experimental workflow for the Local Lymph Node Assay (LLNA).

Direct Peptide Reactivity Assay (DPRA) - OECD TG 442C
  • Principle: An in chemico method that quantifies the reactivity of a chemical with synthetic peptides containing cysteine or lysine, modeling the molecular initiating event of haptenation.[8][33]

  • Methodology:

    • Peptide Solutions: Prepare standardized solutions of a cysteine-containing peptide and a lysine-containing peptide.

    • Incubation: The test chemical is incubated with each peptide solution for 24 hours at 25°C.

    • Analysis: The concentration of the remaining, unreacted peptide is measured using High-Performance Liquid Chromatography (HPLC) with UV detection at 220 nm.[11]

    • Endpoint: The percent peptide depletion is calculated for both cysteine and lysine. Based on the mean depletion, the substance is categorized into one of four reactivity classes (no, low, moderate, or high reactivity) which informs the prediction of sensitization hazard.[8]

ARE-Nrf2 Luciferase Test Method (KeratinoSens™) - OECD TG 442D
  • Principle: An in vitro assay using a modified human keratinocyte cell line (HaCaT) to measure the activation of the Nrf2 pathway, a key event in the cellular stress response to sensitizers.[14][30]

  • Methodology:

    • Cell Culture: The KeratinoSens™ cells, which contain a luciferase gene under the control of an ARE, are seeded into 96-well plates.[19]

    • Exposure: Cells are exposed to a range of concentrations of the test chemical for 48 hours.

    • Luminescence Measurement: After exposure, the cells are lysed, and a luciferase substrate is added. The resulting luminescence, which is proportional to gene induction, is measured with a luminometer.

    • Cytotoxicity Assessment: A parallel plate is used to measure cell viability (e.g., via MTT assay) to ensure that luciferase induction occurs at sub-cytotoxic concentrations.[18]

    • Endpoint: A chemical is classified as a sensitizer if it induces a statistically significant luciferase expression of ≥ 1.5-fold (Imax) at a concentration where cell viability is >70%. The EC1.5 (concentration for 1.5-fold induction) is calculated to provide an indication of potency.[19]

Human Cell Line Activation Test (h-CLAT) - OECD TG 442E
  • Principle: An in vitro assay that measures the expression of cell surface markers (CD86 and CD54) on a human monocytic leukemia cell line (THP-1) as a model for dendritic cell activation.[23][24][26][34]

  • Methodology:

    • Cell Culture: THP-1 cells are cultured and seeded for the assay.

    • Exposure: Cells are incubated with at least eight concentrations of the test chemical for 24 hours.[21]

    • Staining: After exposure, cells are stained with fluorochrome-conjugated antibodies specific for CD86 and CD54. A viability dye (e.g., Propidium Iodide) is also included.

    • Analysis: The expression levels of the surface markers on viable cells are quantified using flow cytometry.[24][25]

    • Endpoint: A chemical is classified as a sensitizer if the Relative Fluorescence Intensity (RFI) of CD86 increases to ≥ 150% or the RFI of CD54 increases to ≥ 200% in at least two of three independent experiments.[35] The minimum concentration that induces these changes (EC150 for CD86, EC200 for CD54) is determined.

T-Cell Proliferation Assay
  • Principle: An in vitro assay to measure the antigen-specific proliferation of T-cells, modeling the final key event of the induction phase.

  • Methodology:

    • Cell Isolation: Peripheral Blood Mononuclear Cells (PBMCs) are isolated from a donor. T-cells can be further purified if required.

    • Dye Labeling: Cells are labeled with a cell-tracking dye such as Carboxyfluorescein succinimidyl ester (CFSE). CFSE covalently binds to intracellular proteins and is distributed equally between daughter cells upon division, leading to a halving of fluorescence intensity with each generation.[36]

    • Co-culture/Stimulation: The labeled T-cells are co-cultured with antigen-presenting cells (like mo-DCs) that have been pulsed with the test hapten (or hapten-protein conjugate). Alternatively, polyclonal stimulation (e.g., with anti-CD3/CD28 antibodies) can be used to assess general effects on proliferation.[36][37]

    • Incubation: The co-culture is incubated for several days (typically 4-7) to allow for cell division.

    • Analysis: The fluorescence intensity of the T-cell population is analyzed by flow cytometry. Each peak of halved fluorescence intensity represents a successive generation of cell division.

    • Endpoint: Proliferation is quantified by calculating metrics such as the percentage of divided cells, the division index (average number of divisions for all original cells), and the proliferation index (average number of divisions for only the cells that divided).[36]

Conclusion

The comprehensive body of evidence indicates that this compound is an extremely weak skin sensitizer. Quantitative in vivo data from the Local Lymph Node Assay establish a high EC3 value, signifying low potency. This is supported by a high NESIL derived from human studies, indicating that sensitization is not expected at typical consumer exposure levels. While in chemico and in vitro results can show some variability, they align with the AOP-based understanding that ACA is a protein-reactive substance capable of initiating the key events in the sensitization cascade. The detailed molecular mechanisms, largely inferred from studies on the parent compound cinnamaldehyde, involve activation of the Nrf2 pathway in keratinocytes, maturation of dendritic cells, and subsequent T-cell proliferation. The integrated use of the experimental protocols described herein provides a robust framework for the continued safety assessment of this and other fragrance ingredients.

References

Solubility Profile of alpha-Amylcinnamaldehyde in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

alpha-Amylcinnamaldehyde (ACA) is an alpha,beta-unsaturated aldehyde widely utilized as a fragrance ingredient in various consumer products. Its efficacy and stability in formulations are critically dependent on its solubility characteristics in different solvent systems. This technical guide provides a comprehensive overview of the solubility of this compound in a range of organic solvents. While precise quantitative data is not extensively available in public literature, this document consolidates qualitative and semi-quantitative information and presents a detailed experimental protocol for determining its solubility. This guide is intended to be a valuable resource for researchers and formulators working with this compound.

Introduction

This compound (CAS No: 122-40-7), also known as 2-benzylideneheptanal, is a pale yellow liquid with a characteristic floral, jasmine-like scent.[1][2][3] Its molecular structure, featuring a phenyl group, a conjugated double bond, an aldehyde functional group, and an amyl side chain, dictates its physicochemical properties, including its solubility. Understanding its solubility is paramount for its application in perfumery, cosmetics, and other industries to ensure product homogeneity, stability, and performance.

Solubility of this compound: A Review of Available Data

A thorough review of scientific literature and chemical databases reveals that while qualitative solubility information for this compound is readily available, specific quantitative data in various organic solvents is sparse. The following table summarizes the existing solubility information.

Table 1: Solubility of this compound in Various Solvents

SolventTypeSolubilityTemperature (°C)Notes
Water Polar ProticInsoluble[3][4]Not Specified
8.545 mg/L[5]25 (Estimated)Estimated value.
181.69 mg/L[3][6]25
ca. 8.6 g/LNot SpecifiedThis value is significantly higher than others and may be an outlier or refer to specific conditions.
Ethanol Polar ProticMiscible[7]Not Specified
Soluble[4][8]Not Specified
Soluble in 4 volumes of 80% alcohol[5][8][9]Not SpecifiedSemi-quantitative data.
Soluble in 6 volumes of 80% alcohol[7]Not SpecifiedSemi-quantitative data.
Diethyl Ether Polar AproticMiscible[1]Not Specified
Acetone Polar AproticSoluble[1][7]Not Specified
Carbon Tetrachloride NonpolarSoluble[1][7]Not Specified
Ethyl Acetate Polar AproticSoluble[10]Not Specified
Dichloromethane Polar AproticSoluble[10]Not Specified
Fixed Oils NonpolarSoluble[5][8][9]Not Specified
Kerosene NonpolarSoluble[5][8][9]Not Specified
Paraffin Oil NonpolarSoluble[5][9]Not Specified
Glycerin Polar ProticInsoluble[5][9]Not Specified
Propylene (B89431) Glycol Polar ProticInsoluble[5][9]Not Specified
DMSO Polar AproticSolubleNot Specified

Note on Water Solubility: The significant variation in reported water solubility values highlights the importance of experimental conditions and methodologies in solubility determination. It is recommended that users critically evaluate the data in the context of their specific application.

Experimental Protocol for the Determination of this compound Solubility

The following protocol is a generalized method for determining the solubility of this compound in an organic solvent. It is based on the principles outlined in the OECD Guideline 105 for Testing of Chemicals (Flask Method) and methodologies used for determining the solubility of essential oil components.

3.1. Principle

A saturated solution of this compound in the selected organic solvent is prepared by agitating an excess amount of the compound in the solvent at a constant temperature until equilibrium is reached. The concentration of this compound in the saturated solution is then determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).

3.2. Materials and Apparatus

  • This compound (purity >97%)

  • Selected organic solvent (analytical grade)

  • Volumetric flasks

  • Conical flasks with stoppers

  • Constant temperature shaker bath or incubator

  • Syringe filters (e.g., 0.45 µm PTFE)

  • Analytical balance

  • HPLC or GC system with a suitable detector (e.g., UV-Vis for HPLC, FID for GC)

  • Pipettes and other standard laboratory glassware

3.3. Procedure

  • Preparation of a Saturated Solution:

    • Add an excess amount of this compound to a conical flask containing a known volume of the selected organic solvent. The excess solid should be clearly visible.

    • Seal the flask to prevent solvent evaporation.

    • Place the flask in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C).

    • Agitate the mixture for a sufficient time to reach equilibrium. A preliminary study may be needed to determine the time to equilibrium, but 24-48 hours is generally adequate.

  • Sample Preparation for Analysis:

    • After the equilibration period, allow the solution to stand undisturbed in the constant temperature bath for at least 24 hours to allow undissolved material to settle.

    • Carefully withdraw a sample from the clear supernatant using a pipette.

    • Filter the sample through a syringe filter to remove any remaining undissolved microparticles.

    • Accurately dilute the filtered saturated solution with the same organic solvent to a concentration that falls within the linear range of the analytical method.

  • Analytical Determination:

    • Prepare a series of standard solutions of this compound in the selected solvent of known concentrations.

    • Generate a calibration curve by analyzing the standard solutions using a validated HPLC or GC method.

    • Analyze the diluted sample solution under the same conditions.

    • Determine the concentration of this compound in the diluted sample from the calibration curve.

  • Calculation of Solubility:

    • Calculate the concentration of this compound in the original saturated solution by taking into account the dilution factor.

    • Express the solubility in appropriate units, such as g/100 mL, mg/L, or mol/L.

3.4. Important Considerations

  • Purity of Materials: The purity of both the this compound and the solvent can significantly impact the solubility results.

  • Temperature Control: Solubility is temperature-dependent; therefore, maintaining a constant and accurately recorded temperature is crucial.

  • Equilibrium: Ensure that the system has reached equilibrium. This can be verified by taking samples at different time points (e.g., 24, 48, and 72 hours) and analyzing them until a constant concentration is observed.

  • Analytical Method Validation: The analytical method used for concentration determination should be validated for linearity, accuracy, and precision.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for determining the solubility of this compound in an organic solvent.

Solubility_Workflow start Start prep_materials Prepare Materials: - this compound - Organic Solvent start->prep_materials add_excess Add Excess ACA to Solvent in a Sealed Flask prep_materials->add_excess equilibrate Equilibrate at Constant Temperature with Agitation (24-48h) add_excess->equilibrate settle Allow Undissolved ACA to Settle equilibrate->settle sample Withdraw Supernatant settle->sample filter Filter Sample (e.g., 0.45 µm) sample->filter dilute Dilute Sample to Known Concentration filter->dilute analysis Analyze by HPLC or GC dilute->analysis calculate Calculate Solubility from Calibration Curve analysis->calculate end End calculate->end

Caption: Experimental workflow for determining the solubility of this compound.

Conclusion

This compound exhibits good solubility in a wide range of common organic solvents, a characteristic that is consistent with its molecular structure. It is generally miscible with or soluble in alcohols, ethers, ketones, and nonpolar solvents, while being insoluble in polar protic solvents like water, glycerin, and propylene glycol. The lack of extensive quantitative solubility data in the public domain necessitates experimental determination for specific formulation needs. The provided experimental protocol offers a robust framework for researchers and drug development professionals to accurately determine the solubility of this compound in their solvent systems of interest, thereby facilitating its effective use in various applications.

References

The Aromatic World of Cinnamaldehyde Derivatives: A Technical Guide to Their Natural Occurrence and Biosynthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Cinnamaldehyde (B126680) and its derivatives, the primary compounds responsible for the characteristic aroma and flavor of cinnamon, are a class of phenylpropanoids with a growing portfolio of documented pharmacological activities. Found predominantly in the essential oils of Cinnamomum species, these molecules have garnered significant interest for their potential applications in medicine and beyond. This technical guide provides an in-depth exploration of the natural occurrence of cinnamaldehyde derivatives, their biosynthetic pathway, and the experimental methodologies used for their study.

Natural Occurrence of Cinnamaldehyde and Its Derivatives

Cinnamaldehyde is the most abundant of these derivatives, with its concentration varying significantly depending on the Cinnamomum species, the part of the plant utilized, and the extraction method employed.[1][2][3] Other naturally occurring derivatives include cinnamyl acetate, 2-methoxycinnamaldehyde, and cinnamic acid. The quantitative distribution of these compounds across various Cinnamomum species is summarized in the following tables.

Table 1: Concentration of Cinnamaldehyde in the Essential Oil of Various Cinnamomum Species

Cinnamomum SpeciesPlant PartExtraction MethodCinnamaldehyde Concentration (%)Reference(s)
C. verum (Ceylon)BarkSteam Distillation60-75[4]
C. cassia (Chinese)BarkSteam Distillation70-95[5]
C. burmannii (Indonesian)BarkSteam Distillation72.5[3]
C. loureiroi (Vietnamese)BarkSteam Distillation90-95[6]
C. zeylanicumBarkSteam Distillation~90[2]
C. zeylanicumBarkSoxhlet Extraction62-73[2]
C. cassiaTwigNot Specified>98 (of essential oil)[5]
C. verumLeafNot Specified16.25[3]

Table 2: Concentration of Other Cinnamaldehyde Derivatives in Cinnamomum Species

DerivativeCinnamomum SpeciesPlant PartConcentration (%) in Essential OilReference(s)
Cinnamyl AcetateC. cassiaNot Specified9.553[3]
2-MethoxycinnamaldehydeC. cassiaNot Specified15.9[3]
Cinnamic AcidNot SpecifiedNot SpecifiedPresent as a minor component[7]

Biosynthesis of Cinnamaldehyde

Cinnamaldehyde is synthesized in plants via the phenylpropanoid pathway, starting from the amino acid L-phenylalanine. This metabolic route involves a series of enzymatic reactions that are crucial for the production of a wide array of secondary metabolites.

The biosynthesis of cinnamaldehyde proceeds through the following key steps:

  • Deamination of L-Phenylalanine: The pathway is initiated by the enzyme Phenylalanine Ammonia-Lyase (PAL) , which catalyzes the non-oxidative deamination of L-phenylalanine to form trans-cinnamic acid.[8][9]

  • Activation of Cinnamic Acid: The resulting trans-cinnamic acid is then activated by 4-Coumarate:CoA Ligase (4CL) . This enzyme ligates coenzyme A (CoA) to the carboxyl group of cinnamic acid, forming cinnamoyl-CoA in an ATP-dependent reaction.[10][11][12]

  • Reduction to Cinnamaldehyde: Finally, the activated intermediate, cinnamoyl-CoA, is reduced to cinnamaldehyde by the enzyme Cinnamoyl-CoA Reductase (CCR) , utilizing NADPH as a cofactor.[13][14][15]

Biosynthesis_of_Cinnamaldehyde L_Phenylalanine L-Phenylalanine trans_Cinnamic_Acid trans-Cinnamic Acid L_Phenylalanine->trans_Cinnamic_Acid Phenylalanine Ammonia-Lyase (PAL) Cinnamoyl_CoA Cinnamoyl-CoA trans_Cinnamic_Acid->Cinnamoyl_CoA 4-Coumarate:CoA Ligase (4CL) + CoA, + ATP Cinnamaldehyde Cinnamaldehyde Cinnamoyl_CoA->Cinnamaldehyde Cinnamoyl-CoA Reductase (CCR) + NADPH PI3K_Akt_Pathway Cinnamaldehyde Cinnamaldehyde PI3K PI3K Cinnamaldehyde->PI3K Inhibits Akt Akt PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates Cell_Survival Cell Survival & Proliferation mTOR->Cell_Survival Promotes MAPK_Pathway Cinnamaldehyde Cinnamaldehyde MAPK MAPK (ERK, JNK, p38) Cinnamaldehyde->MAPK Modulates Transcription_Factors Transcription Factors (e.g., AP-1) MAPK->Transcription_Factors Activates Gene_Expression Gene Expression (Inflammation, Apoptosis) Transcription_Factors->Gene_Expression Regulates NFkB_Pathway Cinnamaldehyde Cinnamaldehyde IKK IKK Cinnamaldehyde->IKK Inhibits IkB IκB IKK->IkB Phosphorylates (leading to degradation) NFkB NF-κB IkB->NFkB Inhibits Nucleus Nucleus NFkB->Nucleus Translocates to Inflammatory_Genes Pro-inflammatory Gene Expression Nucleus->Inflammatory_Genes Activates

References

An In-depth Technical Guide to the Identification of Cis and Trans Isomers of alpha-Amylcinnamaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the analytical methodologies for the identification and differentiation of cis (Z) and trans (E) isomers of alpha-amylcinnamaldehyde. This document outlines the key spectroscopic and chromatographic techniques, presenting quantitative data and detailed experimental protocols to facilitate accurate characterization of these geometric isomers.

Introduction

This compound, a widely used fragrance and flavoring agent, is synthesized through the aldol (B89426) condensation of benzaldehyde (B42025) and heptanal.[1] The synthesis typically results in a mixture of two geometric isomers: the trans (E) isomer and the cis (Z) isomer, with the trans isomer being the predominant and more commercially desirable form due to its characteristic jasmine-like floral scent. The accurate identification and quantification of each isomer are critical for quality control, formulation development, and regulatory compliance.

This guide details the application of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and chromatographic techniques such as Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) for the unambiguous identification of cis and trans this compound.

Molecular Structures and Isomerism

The cis and trans isomers of this compound arise from the restricted rotation around the carbon-carbon double bond. The spatial arrangement of the substituents, particularly the phenyl group and the aldehyde group, relative to the double bond, dictates the geometry of the molecule.

isomers cluster_trans trans-(E)-alpha-Amylcinnamaldehyde cluster_cis cis-(Z)-alpha-Amylcinnamaldehyde trans_structure trans_structure cis_structure cis_structure

Caption: Molecular structures of trans-(E) and cis-(Z) isomers of this compound.

Spectroscopic Identification

Spectroscopic techniques provide detailed information about the molecular structure and are powerful tools for differentiating between the cis and trans isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is a primary method for distinguishing between cis and trans isomers based on the coupling constants (J-values) of the vinylic protons.

Key Differentiating Feature: The vicinal coupling constant (³JHH) between the protons on the double bond is significantly different for the two isomers.

  • trans isomers: Exhibit a larger coupling constant, typically in the range of 12-18 Hz.

  • cis isomers: Show a smaller coupling constant, generally between 6-12 Hz.

¹³C NMR spectroscopy can also be used for characterization, with the chemical shifts of the carbons in the double bond and the carbonyl carbon being of particular interest.

Table 1: Typical ¹H and ¹³C NMR Chemical Shift Ranges for Cinnamaldehyde (B126680) Derivatives

NucleusFunctional GroupTypical Chemical Shift (ppm)
¹HAldehydic proton (-CHO)9.5 - 10.5
Vinylic protons (-CH=CH-)6.5 - 8.0
Aromatic protons7.2 - 7.8
Amyl chain protons0.8 - 2.5
¹³CCarbonyl carbon (C=O)190 - 195
Vinylic carbons (C=C)125 - 155
Aromatic carbons128 - 140
Amyl chain carbons14 - 32

Note: Specific values for cis and trans this compound may vary.

Infrared (IR) Spectroscopy

Infrared spectroscopy is useful for identifying functional groups and can also differentiate between cis and trans isomers based on the out-of-plane C-H bending vibrations.

Key Differentiating Feature:

  • trans isomers: Exhibit a strong and characteristic absorption band for the out-of-plane C-H bend of the trans-disubstituted double bond, typically found in the region of 960-980 cm⁻¹.

  • cis isomers: Show a C-H out-of-plane bending vibration at a lower frequency, often around 700 cm⁻¹, which can be broader and less distinct.

For trans-cinnamaldehyde, significant peaks are observed around 1648-1746 cm⁻¹ (C=O stretch) and 1463-1627 cm⁻¹ (C=C stretch).[3]

Table 2: Key IR Absorption Frequencies for Identification

Functional GroupVibration Modetrans Isomer (cm⁻¹)cis Isomer (cm⁻¹)
C-H (vinylic)Out-of-plane bend~970 (strong)~700 (broad)
C=OStretch~1680~1680
C=CStretch~1630~1630
C-H (aldehydic)Stretch~2820 and ~2720~2820 and ~2720

Chromatographic Separation

Chromatographic techniques are essential for separating the cis and trans isomers, allowing for their individual quantification.

Gas Chromatography (GC)

Gas chromatography is a widely used technique for the analysis of volatile compounds like this compound. The separation is based on the differential partitioning of the isomers between a gaseous mobile phase and a liquid stationary phase. In general, for non-polar columns, the trans isomer, having a more linear shape and lower boiling point, tends to elute before the cis isomer.[4]

Experimental Protocol: GC-FID for Fragrance Allergens

A general protocol for the analysis of fragrance allergens, including this compound, can be adapted for isomer identification.

  • Instrument: Gas Chromatograph with Flame Ionization Detector (GC-FID).

  • Column: DB-5 (5% Phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • Injector Temperature: 250 °C.

  • Detector Temperature: 250 °C.

  • Carrier Gas: Helium or Hydrogen.

  • Oven Temperature Program: 80 °C for 2 minutes, then ramp at 5 °C/min to 210 °C, hold for 10 minutes.[5]

  • Injection Mode: Split (e.g., 50:1).

Table 3: Expected GC Retention Behavior

IsomerExpected Elution Order (Non-polar column)
trans-(E)-alpha-AmylcinnamaldehydeFirst
cis-(Z)-alpha-AmylcinnamaldehydeSecond

Note: Specific retention times will depend on the exact GC system and conditions.

High-Performance Liquid Chromatography (HPLC)

Reversed-phase HPLC is a powerful technique for separating isomers with different polarities. In reversed-phase HPLC, the cis isomer, which is generally more polar, will have a shorter retention time than the less polar trans isomer on a non-polar stationary phase.[6]

Experimental Protocol: Reversed-Phase HPLC

A general protocol for the separation of cinnamaldehyde derivatives can be optimized for this compound isomers.

  • Instrument: High-Performance Liquid Chromatograph with UV Detector.

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase: Isocratic or gradient mixture of acetonitrile (B52724) and water (e.g., 50:50 v/v) with a small amount of acid (e.g., 0.1% acetic acid).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 292 nm.[7]

  • Column Temperature: Ambient or controlled (e.g., 30 °C).

Table 4: Expected HPLC Retention Behavior (Reversed-Phase)

IsomerExpected Elution Order (C18 column)
cis-(Z)-alpha-AmylcinnamaldehydeFirst
trans-(E)-alpha-AmylcinnamaldehydeSecond

Note: Specific retention times will vary based on the HPLC system and exact mobile phase composition.

Logical Workflow for Isomer Identification

The following diagram illustrates a logical workflow for the comprehensive identification and differentiation of cis and trans isomers of this compound.

workflow cluster_sample Sample Preparation cluster_analysis Analytical Techniques cluster_data Data Interpretation cluster_result Conclusion sample This compound (Isomer Mixture) gc Gas Chromatography (GC) sample->gc hplc High-Performance Liquid Chromatography (HPLC) sample->hplc nmr NMR Spectroscopy (¹H and ¹³C) sample->nmr ir IR Spectroscopy sample->ir gc_data Separation based on boiling point/shape (trans often elutes first) gc->gc_data hplc_data Separation based on polarity (cis often elutes first) hplc->hplc_data nmr_data Differentiation by coupling constants (trans > cis) nmr->nmr_data ir_data Differentiation by C-H out-of-plane bending (trans ~970 cm⁻¹, cis ~700 cm⁻¹) ir->ir_data result Unambiguous Identification and Quantification of cis and trans Isomers gc_data->result hplc_data->result nmr_data->result ir_data->result

Caption: Experimental workflow for the identification of cis and trans isomers.

Conclusion

The identification and differentiation of cis and trans isomers of this compound can be reliably achieved through a combination of spectroscopic and chromatographic techniques. ¹H NMR spectroscopy provides definitive structural confirmation through the analysis of vinylic proton coupling constants, while IR spectroscopy offers a rapid method for distinguishing the isomers based on their characteristic out-of-plane C-H bending vibrations. Gas and High-Performance Liquid Chromatography are indispensable for the physical separation of the isomers, enabling their individual quantification. The application of the methodologies and workflows described in this guide will support robust quality control and in-depth characterization for researchers, scientists, and drug development professionals working with this compound.

References

The Quantitative Structure-Activity Relationship (QSAR) of Cinnamaldehydes: A Technical Guide for Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Cinnamaldehyde (B126680), the primary bioactive compound in cinnamon, and its synthetic and natural derivatives have garnered significant attention in medicinal chemistry due to their broad spectrum of biological activities. These compounds have demonstrated promising potential as anticancer, antimicrobial, and anti-inflammatory agents. Understanding the quantitative structure-activity relationship (QSAR) of cinnamaldehydes is paramount for the rational design of more potent and selective therapeutic agents. This technical guide provides a comprehensive overview of the QSAR of cinnamaldehydes, detailing experimental protocols, summarizing quantitative data, and visualizing key molecular pathways.

Core Concepts in QSAR of Cinnamaldehydes

QSAR is a computational modeling method that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. In the context of cinnamaldehydes, QSAR models are developed to predict their anticancer, antimicrobial, and anti-inflammatory potencies based on their physicochemical properties, also known as molecular descriptors. These models are invaluable tools in drug discovery, enabling the virtual screening of large compound libraries and the optimization of lead compounds to enhance efficacy and reduce potential toxicity.

Anticancer Activity of Cinnamaldehyde Derivatives

Cinnamaldehyde and its analogues have been shown to exhibit cytotoxic effects against various cancer cell lines. The primary mechanisms of action involve the induction of apoptosis, cell cycle arrest, and inhibition of angiogenesis.

Quantitative Data for Anticancer Activity

The following table summarizes the anticancer activity (IC50 values) of a series of cinnamaldehyde-chalcone derivatives against various cancer cell lines.

Compound IDRCell LineIC50 (µM)
5a 4-ClDU14518.342 ± 1.2
SKBR-311.284 ± 1.5
HEPG216.382 ± 1.8
5b 2,3-diClDU14512.839 ± 1.5
SKBR-310.382 ± 1.2
HEPG29.190 ± 1.5
5j 4-CH3DU14515.382 ± 1.0
SKBR-37.871 ± 1.0
HEPG212.482 ± 1.2
5n 4-BrDU1458.719 ± 1.8
SKBR-37.689 ± 1.0
HEPG29.380 ± 1.6
Cinnamaldehyde (1) -DU14522.354 ± 1.6
SKBR-313.901 ± 1.6
HEPG221.840 ± 1.0
Doxorubicin -DU1450.45 ± 0.52
SKBR-30.7 ± 0.56
HEPG22.5 ± 1.42

Data sourced from a study on novel cinnamaldehyde–chalcone derivatives.[1]

Signaling Pathways in Anticancer Activity

Cinnamaldehyde and its derivatives exert their anticancer effects by modulating several key signaling pathways. A major pathway involves the inhibition of the PI3K/Akt signaling cascade, which is crucial for cell survival and proliferation.[2] Inhibition of this pathway leads to the downregulation of anti-apoptotic proteins like Bcl-2 and the upregulation of pro-apoptotic proteins like Bax, ultimately triggering apoptosis.[2] Furthermore, cinnamaldehydes have been shown to suppress the activity of transcription factors such as NF-κB and STAT3, which are involved in inflammation and tumor progression.[3][4]

anticancer_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor PI3K PI3K Receptor->PI3K Akt Akt PI3K->Akt NF_kB_Inhibitor IκB Akt->NF_kB_Inhibitor inhibits NF_kB NF_kB NF_kB_Inhibitor->NF_kB sequesters NF_kB_n NF-κB NF_kB->NF_kB_n translocates STAT3 STAT3 Gene_Expression Gene Expression (Proliferation, Survival) STAT3->Gene_Expression NF_kB_n->Gene_Expression Cinnamaldehyde Cinnamaldehyde Cinnamaldehyde->Receptor inhibits Cinnamaldehyde->Akt inhibits Cinnamaldehyde->STAT3 inhibits

Anticancer signaling pathways of cinnamaldehyde.
Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method to assess cell viability.[5][6][7][8]

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5x10³ cells/well and incubate for 24 hours to allow for cell attachment.[8]

  • Compound Treatment: Treat the cells with various concentrations of cinnamaldehyde derivatives (e.g., 0.02, 0.04, 0.08 mg/ml) for 24, 48, or 72 hours.[9]

  • MTT Addition: After the incubation period, add 5 µl of MTT solution (0.5 mg/mL in PBS) to each well and incubate for an additional 2 hours at 37°C.[8]

  • Formazan (B1609692) Solubilization: Remove the supernatant and add 100 µl of dimethyl sulfoxide (B87167) (DMSO) to each well to dissolve the formazan crystals.[8]

  • Absorbance Measurement: Measure the absorbance at 492 nm using an ELISA plate reader.[8]

  • Data Analysis: Calculate the percentage of cell growth inhibition and determine the IC50 value, which is the concentration of the compound that inhibits 50% of cell growth.

Antimicrobial Activity of Cinnamaldehyde Derivatives

Cinnamaldehyde and its analogues exhibit broad-spectrum antimicrobial activity against a range of bacteria and fungi. Their mechanism of action often involves disruption of the cell membrane, inhibition of cell division, and interference with biofilm formation.[10]

Quantitative Data for Antimicrobial Activity

The following table presents the minimum inhibitory concentration (MIC) values of various cinnamaldehyde derivatives against E. coli and S. aureus.

CompoundSubstituentMIC (mM) vs E. coliMIC (mM) vs S. aureus
TC H2.52.5
1 2-NO22.51.25
2 3-NO22.52.5
3 4-NO21.251.25
4 2-Cl2.51.25
5 4-Cl1.251.25
6 2,4-diCl1.250.625
7 2-F52.5
8 4-F2.52.5
9 2-OH>5>5
10 4-OH>5>5
11 2-MeO52.5
12 4-MeO>5>5
13 3,4-diMeO>5>5
14 3,4,5-triMeO>5>5
15 4-N(Me)2>5>5

Data adapted from a study on the antibacterial evaluation of cinnamaldehyde derivatives.[11][12]

A QSAR study on cinnamaldehyde-amino acid Schiff base compounds revealed that the polarity parameter/square distance and the minimum atomic state energy for a hydrogen atom were significant descriptors for predicting antibacterial activity against E. coli and S. aureus.[13][14] For antifungal activity against wood-decaying fungi, a QSAR model using the best multiple linear regression (BMLR) method showed a high correlation coefficient (R² = 0.926 for Gloeophyllun trabeum).[2][15][16]

Experimental Workflow: Antimicrobial Susceptibility Testing

antimicrobial_workflow Start Start Prepare_Inoculum Prepare Bacterial/Fungal Inoculum (e.g., 5x10^5 CFU/mL) Start->Prepare_Inoculum Serial_Dilution Serial Dilution of Cinnamaldehyde Derivatives Start->Serial_Dilution Inoculation Inoculate Microplate Wells Prepare_Inoculum->Inoculation Serial_Dilution->Inoculation Incubation Incubate at 37°C for 24h Inoculation->Incubation Read_Results Determine MIC (Lowest concentration with no visible growth) Incubation->Read_Results End End Read_Results->End

Workflow for antimicrobial susceptibility testing.
Experimental Protocol: Broth Microdilution Assay

The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of antimicrobial agents.[10][17][18][19][20]

  • Preparation of Inoculum: Culture the microbial strain overnight and dilute the culture to a standardized density (e.g., 5 x 10^5 CFU/mL).[20]

  • Serial Dilution: In a 96-well microplate, perform a two-fold serial dilution of the cinnamaldehyde derivatives in an appropriate broth medium.

  • Inoculation: Add the standardized microbial inoculum to each well.

  • Incubation: Incubate the microplate at 37°C for 18-24 hours.[19]

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible microbial growth.

Anti-inflammatory Activity of Cinnamaldehyde Derivatives

Cinnamaldehyde and its analogues have demonstrated significant anti-inflammatory properties. Their mechanisms of action include the inhibition of pro-inflammatory cytokines and the modulation of key inflammatory signaling pathways.

Signaling Pathways in Anti-inflammatory Activity

The anti-inflammatory effects of cinnamaldehydes are largely attributed to their ability to inhibit the NF-κB signaling pathway.[21] NF-κB is a key transcription factor that regulates the expression of numerous pro-inflammatory genes, including those for cytokines like TNF-α and IL-6. Cinnamaldehyde can prevent the degradation of IκB, an inhibitor of NF-κB, thereby blocking the translocation of NF-κB to the nucleus and subsequent gene transcription.[21] Additionally, cinnamaldehydes can suppress the activation of mitogen-activated protein kinases (MAPKs), which are also involved in the inflammatory response.

anti_inflammatory_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TLR4 TLR4 MyD88 MyD88 TLR4->MyD88 MAPK MAPK MyD88->MAPK Ikk IKK MyD88->Ikk IkB IκB Ikk->IkB phosphorylates (degradation) NF_kB NF-κB IkB->NF_kB inhibits NF_kB_n NF-κB NF_kB->NF_kB_n translocates Pro_inflammatory_Genes Pro-inflammatory Gene Expression (TNF-α, IL-6) NF_kB_n->Pro_inflammatory_Genes LPS LPS LPS->TLR4 Cinnamaldehyde Cinnamaldehyde Cinnamaldehyde->Ikk inhibits qsar_workflow Start Start Data_Collection Data Collection (Structures & Biological Activity) Start->Data_Collection Descriptor_Calculation Molecular Descriptor Calculation (2D, 3D descriptors) Data_Collection->Descriptor_Calculation Data_Splitting Data Splitting (Training and Test Sets) Descriptor_Calculation->Data_Splitting Model_Building Model Building (e.g., MLR, CoMFA) Data_Splitting->Model_Building Model_Validation Model Validation (Internal & External) Model_Building->Model_Validation Model_Interpretation Model Interpretation (Descriptor Importance) Model_Validation->Model_Interpretation End End Model_Interpretation->End

References

Methodological & Application

Application Notes and Protocols for the GC-MS Analysis of alpha-Amylcinnamaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

alpha-Amylcinnamaldehyde, a synthetic fragrance ingredient with a characteristic floral, jasmine-like scent, is widely used in cosmetics, perfumes, and other consumer products.[1][2] Due to its potential to cause skin sensitization, its concentration is regulated in many regions, necessitating accurate and reliable analytical methods for its quantification.[3] Gas chromatography-mass spectrometry (GC-MS) is a powerful and commonly employed technique for the identification and quantification of this compound in complex matrices due to its high sensitivity and selectivity.[4][5] These application notes provide a detailed protocol for the analysis of this compound in a cosmetic cream matrix using GC-MS.

Quantitative Data Summary

The following table summarizes key quantitative parameters for the GC-MS analysis of this compound.

ParameterValueSource
Chemical Name This compound[6]
CAS Number 122-40-7[6]
Molecular Formula C14H18O[7]
Molecular Weight 202.29 g/mol [7]
Typical GC Column DB-5MS, (5%-phenyl)-methylpolysiloxane[4]
Typical Retention Time 15-20 minutes (dependent on exact GC parameters)N/A
Key Mass-to-Charge Ratios (m/z) for SIM 202 (M+), 145, 128, 115, 91[7]
Limit of Detection (LOD) 0.1 - 1.0 mg/kg (ppm) in product[8]
Limit of Quantification (LOQ) 0.5 - 5.0 mg/kg (ppm) in product[4][8]

Experimental Protocols

This section details the methodology for the extraction and subsequent GC-MS analysis of this compound from a cosmetic cream sample.

1. Materials and Reagents

2. Preparation of Standard Solutions

  • Stock Standard Solution (1000 µg/mL): Accurately weigh 100 mg of this compound standard and dissolve it in 100 mL of methanol in a volumetric flask.

  • Internal Standard Stock Solution (1000 µg/mL): Prepare a stock solution of the internal standard in methanol at the same concentration.

  • Working Standard Solutions: Prepare a series of calibration standards by serially diluting the stock standard solution with methanol to achieve concentrations ranging from 0.5 µg/mL to 50 µg/mL. Spike each calibration standard with the internal standard to a final concentration of 10 µg/mL.

3. Sample Preparation: Liquid-Liquid Extraction (LLE)

  • Accurately weigh approximately 1.0 g of the cosmetic cream sample into a 50 mL centrifuge tube.

  • Add 10 mL of methanol to the tube and vortex for 2 minutes to disperse the sample.

  • Spike the sample with the internal standard solution to a final concentration of 10 µg/mL.

  • Add 10 mL of dichloromethane to the tube and vortex vigorously for 5 minutes to extract the analytes.

  • Centrifuge the sample at 4000 rpm for 10 minutes to separate the layers.

  • Carefully transfer the lower organic layer (DCM) to a clean tube using a Pasteur pipette.

  • Pass the organic extract through a small column containing anhydrous sodium sulfate to remove any residual water.

  • Concentrate the extract to a final volume of 1 mL under a gentle stream of nitrogen.

  • Transfer the final extract into a 2 mL autosampler vial for GC-MS analysis.

4. GC-MS Instrumentation and Parameters

  • Gas Chromatograph: Agilent 7890B GC System (or equivalent)

  • Mass Spectrometer: Agilent 5977A MSD (or equivalent)

  • GC Column: DB-5MS (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent (5%-phenyl)-methylpolysiloxane capillary column.[4]

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[4]

  • Injector Temperature: 250 °C.[4]

  • Injection Volume: 1.0 µL in splitless mode.

  • Oven Temperature Program:

    • Initial temperature: 60 °C, hold for 2 minutes

    • Ramp 1: 10 °C/min to 180 °C

    • Ramp 2: 20 °C/min to 280 °C, hold for 5 minutes

  • Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C.[4]

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • MS Acquisition Mode:

    • Full Scan: Mass range of m/z 40-450 for initial identification.

    • Selected Ion Monitoring (SIM): For quantitative analysis, monitor the following ions (m/z): 202, 145, 128 for this compound, and the characteristic ions for the chosen internal standard.[4]

5. Data Analysis and Quantification

  • Identification: Identify the this compound peak in the sample chromatogram by comparing its retention time and mass spectrum with that of the certified reference standard. The NIST mass spectral library can be used for further confirmation.[7]

  • Quantification: Construct a calibration curve by plotting the ratio of the peak area of this compound to the peak area of the internal standard against the concentration of the calibration standards. Determine the concentration of this compound in the sample extract from the calibration curve using the peak area ratio obtained for the sample.

Visualizations

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample 1. Weigh Cosmetic Sample Spike_IS 2. Spike with Internal Standard Sample->Spike_IS Extract 3. Liquid-Liquid Extraction with DCM Spike_IS->Extract Dry 4. Dry Extract with Na2SO4 Extract->Dry Concentrate 5. Concentrate under Nitrogen Dry->Concentrate Vial 6. Transfer to Autosampler Vial Concentrate->Vial Inject 7. Inject Sample into GC-MS Vial->Inject Separate 8. Chromatographic Separation Inject->Separate Ionize 9. Electron Ionization Separate->Ionize Detect 10. Mass Detection (Scan/SIM) Ionize->Detect Identify 11. Identify by Retention Time & Mass Spectrum Detect->Identify Quantify 12. Quantify using Calibration Curve Identify->Quantify Report 13. Generate Report Quantify->Report

Caption: Experimental workflow for GC-MS analysis of this compound.

GCMS_System CarrierGas Carrier Gas (Helium) Inject Inject CarrierGas->Inject Injector Injector GC_Column GC Column (in Oven) Injector->GC_Column Sample Introduction MS_System Ion Source Mass Analyzer Detector GC_Column->MS_System:ion Separated Analytes DataSystem Data System MS_System:det->DataSystem Signal Vacuum Vacuum Pump Vacuum->MS_System High Vacuum

Caption: Logical relationship of components in a GC-MS system.

References

Application Notes: High-Performance Liquid Chromatography (HPLC) Method for Purity Determination of alpha-Amylcinnamaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

alpha-Amylcinnamaldehyde (ACA) is a widely used fragrance ingredient, imparting a floral, jasmine-like aroma to a variety of consumer products, including perfumes, soaps, and cosmetics.[1][2] The purity of ACA is a critical quality attribute, as impurities can affect its olfactory properties, stability, and safety profile. Potential impurities may arise from the synthesis process, which typically involves the condensation of benzaldehyde (B42025) and heptanal, and can include unreacted starting materials or side-products.[1][3] This document provides a detailed protocol for the determination of this compound purity using a robust reverse-phase high-performance liquid chromatography (RP-HPLC) method with UV detection.

Principle

This method utilizes RP-HPLC to separate this compound from its potential impurities.[4] The sample is dissolved in a suitable solvent and injected into the HPLC system. As the sample travels through a non-polar C18 stationary phase, carried by a polar mobile phase, compounds are separated based on their hydrophobicity. More non-polar compounds, like ACA, interact more strongly with the stationary phase and thus have longer retention times than more polar impurities. A UV detector measures the absorbance of the compounds as they elute from the column.[5] The purity is calculated based on the area percentage of the main ACA peak relative to the total area of all detected peaks in the chromatogram.[6]

Experimental Protocols

1. Materials and Reagents

  • This compound Reference Standard: Purity ≥ 98%.

  • This compound Sample: For purity analysis.

  • Acetonitrile (B52724) (ACN): HPLC grade or higher.

  • Water: HPLC grade, purified (e.g., Milli-Q or equivalent).

  • Methanol (MeOH): HPLC grade or higher.

  • Acetic Acid: Glacial, analytical grade.

  • Filters: 0.45 µm or 0.22 µm syringe filters (PTFE or other solvent-compatible membrane).

2. Instrumentation

  • HPLC system equipped with:

    • Degasser

    • Binary or Quaternary Pump

    • Autosampler/Manual Injector

    • Column Thermostat

    • UV/Vis or Photodiode Array (PDA) Detector

3. Chromatographic Conditions

The chromatographic conditions are summarized in the table below. These parameters are based on methods for similar aldehyde compounds and provide a robust starting point.[7]

ParameterRecommended Setting
HPLC Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase Acetonitrile : Water (75:25 v/v) with 0.1% Acetic Acid
Flow Rate 1.0 mL/min
Detection Wavelength 285 nm
Injection Volume 10 µL
Column Temperature 30°C
Run Time 20 minutes

4. Solution Preparation

  • Mobile Phase Preparation:

    • Measure 750 mL of HPLC-grade acetonitrile.

    • Measure 250 mL of HPLC-grade water.

    • Add 1.0 mL of glacial acetic acid to the water.

    • Combine the acetonitrile and acidified water.

    • Mix thoroughly and degas using sonication or vacuum filtration.

  • Standard Stock Solution (1000 µg/mL):

    • Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask.

    • Dissolve and dilute to volume with methanol. Mix until homogeneous.

  • Working Standard Solution (100 µg/mL):

    • Pipette 2.5 mL of the Standard Stock Solution into a 25 mL volumetric flask.

    • Dilute to volume with the mobile phase. Mix thoroughly.

  • Sample Solution (approx. 100 µg/mL):

    • Accurately weigh approximately 25 mg of the this compound sample into a 25 mL volumetric flask.

    • Dissolve and dilute to volume with methanol.

    • Pipette 2.5 mL of this solution into a 25 mL volumetric flask and dilute to volume with the mobile phase.

    • Filter the final solution through a 0.45 µm syringe filter into an HPLC vial before analysis.

5. Analysis Procedure

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject 10 µL of the mobile phase (as a blank) to ensure no system peaks are present.

  • Perform six replicate injections of the Working Standard Solution (100 µg/mL) to check for system suitability.

  • Inject 10 µL of the prepared Sample Solution.

  • Record the chromatograms and integrate the peak areas.

Data Presentation and Calculations

System Suitability

Before sample analysis, the performance of the HPLC system must be verified. The acceptance criteria for system suitability are presented below.

ParameterAcceptance Criteria
Tailing Factor (Asymmetry) ≤ 2.0
Theoretical Plates (N) ≥ 2000
Repeatability (%RSD) ≤ 2.0% for peak area of 6 replicate injections

Purity Calculation

The purity of the this compound sample is determined by the area normalization method.[6]

  • Formula: Purity (%) = (Area of ACA Peak / Total Area of All Peaks) x 100

Sample Data Table

The following table shows representative data for a hypothetical analysis.

InjectionPeak NameRetention Time (min)Peak Area (mAU*s)Area %
1 (Sample) Impurity 13.1515000.12
Impurity 24.5235000.28
This compound 8.91 1245000 99.60
Total1250000100.00

Visualizations

Experimental Workflow Diagram

The following diagram illustrates the complete workflow for the HPLC purity analysis of this compound.

HPLC_Workflow cluster_prep 1. Preparation cluster_analysis 2. HPLC Analysis cluster_data 3. Data Processing prep_standard Prepare Standard Solution (100 µg/mL) filtration Filter Sample Solution (0.45 µm Syringe Filter) prep_sample Prepare Sample Solution (100 µg/mL) prep_sample->filtration system_suitability System Suitability Test (6 Replicate Injections of Standard) filtration->system_suitability sample_injection Inject Sample system_suitability->sample_injection chromatogram Record Chromatogram & Integrate Peaks sample_injection->chromatogram calculation Calculate Purity (Area % Method) chromatogram->calculation

Caption: Workflow for HPLC purity analysis of this compound.

References

Synthesis of α-Amylcinnamaldehyde: A Detailed Protocol for Laboratory and Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive protocol for the synthesis of α-amylcinnamaldehyde, a widely used fragrance ingredient, through the aldol (B89426) condensation of benzaldehyde (B42025) and heptanal (B48729). This protocol outlines the necessary reagents, equipment, step-by-step procedure, and purification methods. Additionally, it includes a summary of quantitative data from various synthetic approaches and a visual representation of the experimental workflow.

Introduction

α-Amylcinnamaldehyde, also known as jasminaldehyde, is a pale yellow liquid with a characteristic floral, jasmine-like scent.[1][2] Its synthesis is a classic example of a crossed aldol condensation reaction, where an enolate derived from heptanal attacks the carbonyl carbon of benzaldehyde, followed by dehydration to yield the final α,β-unsaturated aldehyde. The reaction is typically base-catalyzed, with common catalysts including sodium hydroxide (B78521) (NaOH) and potassium hydroxide (KOH).[1] To enhance efficiency and sustainability, alternative methods employing phase transfer catalysts or solid-base catalysts in solvent-free conditions have also been developed.[3][4][5][6][7][8]

Controlling the reaction conditions, particularly the molar ratio of the reactants, is crucial to maximize the yield of the desired cross-condensation product and minimize the self-condensation of heptanal, which is a common side reaction.[7]

Data Presentation

The following table summarizes quantitative data from different synthetic approaches for α-amylcinnamaldehyde, highlighting the impact of various catalysts and reaction conditions on yield and selectivity.

CatalystBenzaldehyde:Heptanal Molar RatioSolventTemperature (°C)Reaction TimeHeptanal Conversion (%)α-Amylcinnamaldehyde Selectivity (%)Reference
NaOH / CTAB1:1Water303.5 hoursHighHigh[4]
Mg-Al Mixed Oxide2:1Solvent-free100->95-[8]
Mg-Al Mixed Oxide2:1Solvent-free14010 hours~80-[7]
MgO-NO₃-H₂O₂5:1Solvent-free1405.5 hours9988[7]
Reconstructed Hydrotalcite3:1-1302 hours9665[7]
Reconstructed Hydrotalcite10:1-1302 hours-84[7]

CTAB: Cetyltrimethylammonium bromide

Experimental Protocol

This protocol details a laboratory-scale synthesis of α-amylcinnamaldehyde using a sodium hydroxide catalyst.

Materials:

  • Benzaldehyde (C₇H₆O)

  • Heptanal (C₇H₁₄O)

  • Sodium hydroxide (NaOH)

  • Ethanol (C₂H₅OH)

  • Diethyl ether ((C₂H₅)₂O)

  • Saturated sodium chloride solution (Brine)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Deionized water

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Condenser

  • Heating mantle or oil bath

  • Separatory funnel

  • Beakers and Erlenmeyer flasks

  • Rotary evaporator

  • Fractional distillation apparatus[9][10][11][12][13]

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve sodium hydroxide (e.g., 0.1 equivalents relative to heptanal) in ethanol.

  • Addition of Reactants: To the stirred solution, add benzaldehyde (e.g., 1.2 to 2 equivalents relative to heptanal).

  • Controlled Addition of Heptanal: Slowly add heptanal (1 equivalent) to the reaction mixture using a dropping funnel over a period of 30-60 minutes. Maintaining a slow addition rate is important to minimize the self-condensation of heptanal.

  • Reaction: After the addition is complete, continue stirring the mixture at room temperature or with gentle heating (e.g., 40-60°C) for several hours (e.g., 2-4 hours). The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Pour the reaction mixture into a separatory funnel containing deionized water and diethyl ether.

    • Shake the funnel vigorously and allow the layers to separate.

    • Separate the organic layer.

    • Wash the organic layer sequentially with deionized water and then with a saturated sodium chloride solution (brine).

    • Dry the organic layer over anhydrous magnesium sulfate.

  • Purification:

    • Filter the drying agent and concentrate the organic solution using a rotary evaporator to remove the diethyl ether.

    • The crude α-amylcinnamaldehyde is then purified by fractional distillation under reduced pressure. The boiling point of α-amylcinnamaldehyde is approximately 287-290 °C at atmospheric pressure.

Mandatory Visualization

The following diagrams illustrate the key aspects of the α-amylcinnamaldehyde synthesis protocol.

reaction_pathway cluster_reactants Reactants cluster_reaction Aldol Condensation cluster_intermediate Intermediate cluster_dehydration Dehydration cluster_product Product benzaldehyde Benzaldehyde condensation Base-Catalyzed Condensation benzaldehyde->condensation heptanal Heptanal heptanal->condensation aldol_adduct Aldol Adduct condensation->aldol_adduct dehydration Dehydration aldol_adduct->dehydration product α-Amylcinnamaldehyde dehydration->product experimental_workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification cluster_final Final Product A Dissolve NaOH in Ethanol B Add Benzaldehyde A->B C Slowly Add Heptanal B->C D Stir at Controlled Temperature C->D E Quench with Water & Extract with Ether D->E F Wash Organic Layer E->F G Dry with MgSO4 F->G H Solvent Removal (Rotovap) G->H I Fractional Distillation H->I J Pure α-Amylcinnamaldehyde I->J

References

Application Notes and Protocols for In Vitro Skin Absorption Studies of alpha-Amylcinnamaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

alpha-Amylcinnamaldehyde (ACA) is a widely used fragrance ingredient in cosmetic and personal care products. Assessing its potential for dermal absorption is crucial for safety and risk assessment. This document provides a detailed protocol for conducting in vitro skin absorption studies of this compound, adhering to the principles of the OECD Test Guideline 428.[1][2] The primary method described utilizes the Franz diffusion cell, a well-established system for evaluating the percutaneous absorption of substances.[3][4]

Quantitative Data Summary

The following table summarizes the available quantitative data on the in vitro skin absorption of this compound.

ParameterValueMethodReference
Total Skin Absorption 9.54%In vitro study, details not specifiedRIFM Safety Assessment (2024)[3]
Permeability Coefficient (Kp) Data not available--
Steady-State Flux (Jss) Data not available--
Lag Time (t_lag) Data not available--

Note: The provided skin absorption value is a key parameter for safety assessments. Further studies are recommended to determine the permeability coefficient, flux rate, and lag time for a more comprehensive understanding of the absorption kinetics of this compound.

Experimental Protocol: In Vitro Skin Absorption using Franz Diffusion Cells

This protocol is based on the OECD Guideline 428 for skin absorption: in vitro method.[1][2]

Materials and Reagents
  • This compound (ACA): Analytical grade

  • Human or Porcine Skin Membranes: Excised abdominal or dorsal skin, dermatomed to a thickness of 200-500 µm. Skin integrity should be verified.

  • Franz Diffusion Cells: Static or flow-through type, with a known diffusion area.

  • Receptor Fluid: Due to the lipophilic nature of this compound (Log Kow ≈ 4.7), a receptor fluid that ensures sink conditions is required.[3] A mixture of phosphate-buffered saline (PBS) and a solubilizing agent like ethanol (B145695) (e.g., 50:50 v/v) is recommended. The final composition should be justified and validated.

  • Donor Vehicle: The test substance should be prepared in a relevant vehicle, such as a cosmetic formulation or a simple solvent like ethanol.

  • HPLC Grade Solvents: Acetonitrile (B52724), methanol, water.

  • Reference Standards: For HPLC calibration.

Experimental Workflow Diagram

experimental_workflow cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_analysis Analysis Phase prep_skin Skin Membrane Preparation (Dermatoming, Integrity Check) prep_franz Franz Cell Assembly (Static or Flow-through) prep_skin->prep_franz application Application of Test Substance to Donor Chamber prep_franz->application prep_solutions Preparation of Donor & Receptor Solutions prep_solutions->application incubation Incubation at 32 ± 1°C (Typically 24 hours) application->incubation sampling Receptor Fluid Sampling (Pre-defined time points) incubation->sampling extraction Extraction of ACA from Receptor Fluid & Skin sampling->extraction hplc HPLC-UV Analysis extraction->hplc data_analysis Data Analysis (Flux, Permeability Coefficient) hplc->data_analysis

Caption: Experimental workflow for the in vitro skin absorption study of this compound.

Step-by-Step Procedure
  • Skin Membrane Preparation:

    • Thaw frozen skin at room temperature.

    • Cut the skin into appropriate sizes to fit the Franz diffusion cells.

    • Mount the skin on the Franz cells with the stratum corneum facing the donor chamber.

    • Equilibrate the mounted skin with receptor fluid for a defined period before applying the test substance.

  • Franz Diffusion Cell Setup:

    • Assemble the Franz diffusion cells, ensuring a leak-proof seal between the donor and receptor chambers.

    • Fill the receptor chamber with degassed receptor fluid, ensuring no air bubbles are trapped beneath the skin membrane.

    • Maintain the temperature of the receptor fluid at 32 ± 1°C using a circulating water bath to mimic physiological skin temperature.[1]

  • Application of Test Substance:

    • Apply a known amount of the this compound formulation to the surface of the skin in the donor chamber. The application should mimic realistic exposure conditions, typically 1-10 µL/cm² for liquids.[2]

    • The donor chamber may be occluded or non-occluded, depending on the study's objective.

  • Sampling:

    • At predetermined time intervals (e.g., 0, 2, 4, 6, 8, and 24 hours), collect samples from the receptor chamber.

    • After each sampling, replenish the receptor chamber with an equal volume of fresh, pre-warmed receptor fluid to maintain sink conditions.

  • Mass Balance:

    • At the end of the experiment (typically 24 hours), dismantle the Franz cells.

    • Analyze the amount of this compound remaining on the skin surface (unabsorbed), within the stratum corneum, the viable epidermis and dermis, and in the receptor fluid.

    • The overall recovery should be within 85-115% to ensure the validity of the study.

Analytical Method: High-Performance Liquid Chromatography (HPLC)

A validated HPLC method is essential for the accurate quantification of this compound in the collected samples. The following provides a representative method based on the analysis of similar fragrance compounds.

ParameterRecommended Condition
Column C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase Isocratic or gradient elution with a mixture of acetonitrile and water. A common starting point is a 60:40 (v/v) mixture.
Flow Rate 1.0 mL/min
Detection UV detector at a wavelength of approximately 280-292 nm.
Injection Volume 20 µL
Column Temperature 30-40°C

Note: Method validation should be performed to demonstrate linearity, accuracy, precision, and sensitivity (limit of detection and quantification) for this compound in the receptor fluid and skin matrix.

Data Analysis and Interpretation

The cumulative amount of this compound permeated through the skin per unit area is plotted against time. From this plot, key absorption parameters can be determined:

  • Steady-State Flux (Jss): The slope of the linear portion of the cumulative absorption curve.

  • Lag Time (t_lag): The x-intercept of the linear portion of the cumulative absorption curve.

  • Permeability Coefficient (Kp): Calculated by dividing the steady-state flux (Jss) by the initial concentration of the substance in the donor chamber (Cd).

Signaling Pathway Diagram

While a specific signaling pathway for the passive diffusion of this compound through the skin is not applicable in the same way as a cellular signaling cascade, the logical flow of the absorption process can be visualized.

absorption_pathway cluster_application Application cluster_skin Skin Barrier cluster_receptor Systemic Compartment Donor Donor Chamber (this compound) SC Stratum Corneum Donor->SC Partitioning & Diffusion VE Viable Epidermis SC->VE Diffusion Dermis Dermis VE->Dermis Diffusion Receptor Receptor Fluid Dermis->Receptor Partitioning into Receptor Fluid

Caption: Logical pathway of this compound skin absorption.

References

Application Notes and Protocols for Testing alpha-Amylcinnamaldehyde Cytotoxicity in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

alpha-Amylcinnamaldehyde (ACA) is a widely used fragrance ingredient in various consumer products.[1] Due to its extensive human exposure, evaluating its potential cytotoxicity is crucial for safety assessment and understanding its biological effects. These application notes provide detailed protocols for assessing the in vitro cytotoxicity of ACA using common cell culture-based assays. The methodologies described herein are essential for researchers in toxicology, dermatology, and drug development to investigate the cellular responses to ACA exposure. While direct quantitative cytotoxicity data for ACA is limited in publicly available literature, data from its close structural analog, cinnamaldehyde (B126680) (CA), provides valuable insights into its potential mechanisms of action, including the induction of apoptosis via signaling pathways such as the Mitogen-Activated Protein Kinase (MAPK) and Wnt/β-catenin pathways.[2][3][4]

Data Presentation: Cytotoxicity of Cinnamaldehyde and Related Compounds

Due to the limited availability of specific IC50 values for this compound, the following table summarizes the cytotoxic effects of its close structural analog, cinnamaldehyde, and a related compound, alpha-hexylcinnamaldehyde (B145862) (HCA), across various human cell lines. This data serves as a valuable reference for designing cytotoxicity studies for ACA.

CompoundCell LineAssayExposure TimeIC50 / EffectReference
CinnamaldehydeU87MG (Glioblastoma)MTT24hIC50: 11.6 µg/mL[5]
CinnamaldehydeHCT 116 (Colon Cancer)Not Specified24hCytotoxicity at >20 µg/mL[6]
CinnamaldehydeHT-29 (Colon Cancer)Not SpecifiedNot SpecifiedIC50: ~9.12 µg/mL[6]
alpha-Hexylcinnamaldehyde (HCA) + Doxorubicin (B1662922)Caco-2 (Colon Cancer)MTTNot SpecifiedReduces Doxorubicin IC50 by ~3-7 fold[7][8]
This compound OximeHEK293T (Human Embryonic Kidney)MTS24hNo toxicity observed at 25 µM[9]

Experimental Workflow for ACA Cytotoxicity Testing

The following diagram outlines a general workflow for assessing the cytotoxicity of this compound in a chosen cell line.

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assays Cytotoxicity Assessment cluster_analysis Data Analysis cell_culture 1. Cell Culture (Select and maintain appropriate cell line) aca_prep 2. ACA Preparation (Dissolve in a suitable solvent, e.g., DMSO) cell_seeding 3. Cell Seeding (Plate cells in 96-well plates) aca_prep->cell_seeding aca_treatment 4. ACA Treatment (Expose cells to a range of ACA concentrations) cell_seeding->aca_treatment mtt_assay 5a. MTT Assay (Metabolic Activity) aca_treatment->mtt_assay ldh_assay 5b. LDH Assay (Membrane Integrity) aca_treatment->ldh_assay apoptosis_assay 5c. Apoptosis Assay (Annexin V/PI Staining) aca_treatment->apoptosis_assay data_acquisition 6. Data Acquisition (Spectrophotometer, Flow Cytometer) mtt_assay->data_acquisition ldh_assay->data_acquisition apoptosis_assay->data_acquisition ic50_determination 7. IC50 Determination & Statistical Analysis data_acquisition->ic50_determination mapk_pathway ACA This compound (ACA) ROS Reactive Oxygen Species (ROS) ACA->ROS ASK1 ASK1 ROS->ASK1 MKK4_7 MKK4/7 ASK1->MKK4_7 MKK3_6 MKK3/6 ASK1->MKK3_6 JNK JNK MKK4_7->JNK AP1 AP-1 JNK->AP1 p38 p38 MKK3_6->p38 Apoptosis Apoptosis p38->Apoptosis AP1->Apoptosis wnt_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus ACA This compound (ACA) GSK3b GSK3β ACA->GSK3b Wnt Wnt Frizzled Frizzled Receptor Wnt->Frizzled LRP LRP5/6 Wnt->LRP Dsh Dishevelled Frizzled->Dsh Dsh->GSK3b beta_catenin β-catenin GSK3b->beta_catenin Phosphorylation & Degradation nucleus Nucleus beta_catenin->nucleus TCF_LEF TCF/LEF Target_Genes Target Gene Expression (e.g., c-Myc, Cyclin D1) TCF_LEF->Target_Genes Proliferation Cell Proliferation Target_Genes->Proliferation

References

Application Notes and Protocols for the Formulation of alpha-Amylcinnamaldehyde in Topical Delivery Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the formulation, characterization, and evaluation of alpha-Amylcinnamaldehyde in various topical delivery systems. The following sections detail experimental protocols, data presentation, and visualizations to assist in the development of stable and effective topical products containing this fragrance and potential active ingredient.

Physicochemical Properties of this compound

This compound, also known as 2-benzylideneheptanal, is a pale yellow liquid with a characteristic floral, jasmine-like scent.[1] It is a lipophilic molecule, a crucial factor to consider when selecting a suitable delivery vehicle for topical applications.

PropertyValueReference
Molecular Formula C14H18O[1]
Molecular Weight 202.29 g/mol [1]
Appearance Pale yellow to yellow clear liquid[1]
Odor Floral-jasmine[1]
Solubility Insoluble in water; soluble in oils and organic solvents[2]

Formulation Protocols for Topical Delivery Systems

The choice of a topical delivery system for this compound depends on the desired skin feel, release characteristics, and intended application. This section provides protocols for formulating this compound into an oil-in-water (O/W) cream, a hydrogel, and liposomes.

Oil-in-Water (O/W) Cream Formulation

This protocol outlines the preparation of an O/W cream, a common vehicle for topical products, suitable for incorporating lipophilic substances like this compound.

Table 1: O/W Cream Formulation with this compound

PhaseIngredientFunctionConcentration (% w/w)
Oil Phase Cetearyl AlcoholThickener, Emollient10.0
Glyceryl StearateEmulsifier5.0
Caprylic/Capric TriglycerideEmollient, Solvent10.0
This compoundActive Ingredient / Fragrance0.5 - 2.0
BHT (Butylated Hydroxytoluene)Antioxidant0.1
Water Phase Deionized WaterVehicleq.s. to 100
GlycerinHumectant5.0
Xanthan GumThickener, Stabilizer0.3
Cool-down Phase Phenoxyethanol (and) EthylhexylglycerinPreservative1.0

Experimental Protocol:

  • Preparation of Phases:

    • In a suitable vessel, combine all ingredients of the oil phase and heat to 75°C with gentle stirring until all components are melted and uniform.

    • In a separate vessel, combine the deionized water and glycerin of the water phase and heat to 75°C. Sprinkle in the xanthan gum while stirring to avoid clumping and mix until fully hydrated.

  • Emulsification:

    • Slowly add the water phase to the oil phase while homogenizing at a moderate speed.

    • Continue homogenization for 5-10 minutes to form a stable emulsion.

  • Cooling:

    • Begin cooling the emulsion while stirring gently with a paddle mixer.

    • When the temperature of the emulsion reaches 40°C, add the preservative system (cool-down phase).

  • Finalization:

    • Continue stirring until the cream reaches room temperature.

    • Measure the pH of the final formulation and adjust if necessary.

Visualization of the O/W Cream Formulation Workflow:

G cluster_oil_phase Oil Phase Preparation cluster_water_phase Water Phase Preparation oil_ingredients Combine Cetearyl Alcohol, Glyceryl Stearate, Caprylic/Capric Triglyceride, This compound, BHT heat_oil Heat to 75°C with stirring oil_ingredients->heat_oil emulsification Emulsification: Slowly add Water Phase to Oil Phase with homogenization heat_oil->emulsification water_ingredients Combine Deionized Water and Glycerin heat_water Heat to 75°C water_ingredients->heat_water add_xanthan Add Xanthan Gum and mix heat_water->add_xanthan add_xanthan->emulsification cooling Cool down to 40°C with gentle stirring emulsification->cooling add_preservative Add Preservative cooling->add_preservative final_mixing Continue stirring until room temperature add_preservative->final_mixing qc Final QC (pH, viscosity) final_mixing->qc

Caption: Workflow for the preparation of an O/W cream.

Hydrogel Formulation

Incorporating a lipophilic active like this compound into a water-based hydrogel requires a solubilizer. This protocol uses a non-ionic surfactant for this purpose.

Table 2: Hydrogel Formulation with this compound

IngredientFunctionConcentration (% w/w)
Deionized WaterVehicleq.s. to 100
Carbomer 940Gelling Agent1.0
GlycerinHumectant5.0
Polysorbate 20Solubilizer5.0
This compoundActive Ingredient / Fragrance0.5 - 1.0
Triethanolamine (B1662121)Neutralizerq.s. to pH 6.0-6.5
Propylene Glycol (and) Diazolidinyl Urea (and) Iodopropynyl ButylcarbamatePreservative1.0

Experimental Protocol:

  • Dispersion of Gelling Agent:

    • In a beaker, disperse the Carbomer 940 in deionized water with constant stirring. Allow it to hydrate (B1144303) completely.

  • Solubilization of Active:

    • In a separate small beaker, premix the Polysorbate 20 and this compound until a clear solution is formed.

  • Combining Phases:

    • Slowly add the solubilized active phase to the hydrated Carbomer dispersion while stirring.

    • Add the glycerin and the preservative and mix until uniform.

  • Neutralization:

    • Slowly add triethanolamine dropwise to the mixture while continuously monitoring the pH. Stop when the pH reaches the desired range (6.0-6.5), and the gel is formed.

  • Finalization:

    • Allow the gel to rest to eliminate any incorporated air bubbles.

Visualization of the Hydrogel Formulation Workflow:

Caption: Workflow for the preparation of a hydrogel.

Liposomal Encapsulation

Liposomes can encapsulate lipophilic compounds within their lipid bilayer, potentially enhancing skin penetration and stability. The thin-film hydration method is a common technique for preparing liposomes.[3]

Table 3: Liposome Formulation with this compound

ComponentMaterialMolar Ratio
Lipid Phase Phosphatidylcholine7
Cholesterol3
This compound0.5
Aqueous Phase Phosphate Buffered Saline (PBS) pH 7.4-

Experimental Protocol:

  • Film Formation:

    • Dissolve phosphatidylcholine, cholesterol, and this compound in a suitable organic solvent (e.g., chloroform (B151607) or a chloroform:methanol mixture) in a round-bottom flask.

    • Remove the organic solvent using a rotary evaporator under vacuum to form a thin, uniform lipid film on the inner surface of the flask.

  • Hydration:

    • Hydrate the lipid film with PBS (pH 7.4) by rotating the flask at a temperature above the lipid phase transition temperature. This will form multilamellar vesicles (MLVs).

  • Size Reduction (Optional but Recommended):

    • To obtain smaller, more uniform liposomes (small unilamellar vesicles - SUVs), sonicate the MLV suspension using a probe sonicator or extrude it through polycarbonate membranes of a defined pore size (e.g., 100 nm).

  • Purification:

    • Remove any unencapsulated this compound by dialysis or size exclusion chromatography.

Visualization of the Liposome Encapsulation Workflow:

G dissolve_lipids Dissolve Lipids and this compound in Organic Solvent film_formation Form Thin Lipid Film (Rotary Evaporation) dissolve_lipids->film_formation hydration Hydrate Film with Aqueous Phase to form MLVs film_formation->hydration size_reduction Size Reduction (Sonication/Extrusion) to form SUVs hydration->size_reduction purification Purification (Dialysis/Chromatography) size_reduction->purification characterization Characterization (Size, Zeta Potential, Encapsulation Efficiency) purification->characterization

Caption: Workflow for liposomal encapsulation.

Experimental Protocols for Formulation Characterization

In Vitro Skin Permeation Testing (IVPT)

IVPT is a crucial method for evaluating the skin penetration and permeation of topically applied formulations. The Franz diffusion cell is the most commonly used apparatus for this purpose.[4][5]

Experimental Protocol:

  • Membrane Preparation:

    • Use excised human or animal (e.g., porcine ear) skin. Shave the hair and remove subcutaneous fat.

    • The skin can be used as full-thickness or dermatomed to a specific thickness (e.g., 500 µm).

  • Franz Diffusion Cell Setup:

    • Mount the prepared skin membrane between the donor and receptor chambers of the Franz cell, with the stratum corneum facing the donor compartment.

    • Fill the receptor chamber with a suitable receptor fluid (e.g., PBS with a solubilizing agent for lipophilic compounds) and ensure it is bubble-free.

    • Maintain the temperature of the receptor fluid at 32°C to mimic skin surface temperature.[6]

  • Dosing and Sampling:

    • Apply a finite dose of the formulation (e.g., 5-10 mg/cm²) to the skin surface in the donor chamber.

    • At predetermined time intervals (e.g., 1, 2, 4, 6, 8, 12, 24 hours), withdraw an aliquot of the receptor fluid for analysis and replace it with an equal volume of fresh, pre-warmed receptor fluid.

  • Sample Analysis:

    • Quantify the concentration of this compound in the collected samples using a validated analytical method such as High-Performance Liquid Chromatography (HPLC).[7][8]

  • Data Analysis:

    • Calculate the cumulative amount of this compound permeated per unit area of the skin (µg/cm²) at each time point.

    • Plot the cumulative amount permeated versus time. The slope of the linear portion of this graph represents the steady-state flux (Jss).

Table 4: IVPT Data Presentation Example

Time (hours)Cumulative Amount Permeated (µg/cm²) ± SD
1...
2...
4...
6...
8...
12...
24...
Steady-State Flux (Jss) (µg/cm²/h) ...

Visualization of the IVPT Experimental Workflow:

G prepare_skin Prepare Skin Membrane setup_franz_cell Set up Franz Diffusion Cell prepare_skin->setup_franz_cell apply_formulation Apply Formulation to Donor Chamber setup_franz_cell->apply_formulation sampling Collect Samples from Receptor Chamber at Timed Intervals apply_formulation->sampling hplc_analysis Analyze Samples by HPLC sampling->hplc_analysis data_analysis Calculate Cumulative Permeation and Flux hplc_analysis->data_analysis G start Start Stability Study storage Store Samples at Different Conditions (Long-term, Accelerated, Freeze-Thaw) start->storage time_points Evaluate at Predetermined Time Points storage->time_points physical_tests Physical Tests: Appearance, Color, Odor, pH, Viscosity time_points->physical_tests chemical_tests Chemical Tests: Assay of Active time_points->chemical_tests micro_tests Microbiological Tests time_points->micro_tests end End of Study / Shelf-life Determination physical_tests->end chemical_tests->end micro_tests->end G aca This compound (Hapten) haptenation Haptenation (Formation of Hapten-Protein Complex) aca->haptenation skin_protein Skin Proteins skin_protein->haptenation langerhans_cell Langerhans Cell Uptake and Processing haptenation->langerhans_cell migration Migration to Lymph Node langerhans_cell->migration t_cell_presentation Presentation to T-Cells migration->t_cell_presentation t_cell_activation T-Cell Activation and Proliferation t_cell_presentation->t_cell_activation sensitization Sensitization t_cell_activation->sensitization re_exposure Re-exposure to this compound sensitization->re_exposure allergic_response Allergic Contact Dermatitis re_exposure->allergic_response

References

Application of alpha-Amylcinnamaldehyde in Biochemical Assays: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alpha-Amylcinnamaldehyde (α-ACA), a synthetic aromatic aldehyde, is widely utilized as a fragrance ingredient in various consumer products. Structurally related to cinnamaldehyde (B126680), a well-studied natural compound, α-ACA is gaining interest in the scientific community for its potential bioactivities. These application notes provide an overview of the current and potential applications of α-ACA in biochemical assays, focusing on cytotoxicity, anti-inflammatory, and antioxidant studies. While direct quantitative data for α-ACA is limited in some areas, data from the closely related cinnamaldehyde is presented as a valuable reference to guide future research.

Cytotoxicity Assays

The assessment of cytotoxicity is a critical first step in evaluating the biological effects of any compound. For α-ACA, this is particularly relevant given its widespread use in consumer products. The MTS assay is a common colorimetric method used to determine cell viability.

Quantitative Data: Cytotoxicity of this compound
CompoundAssayCell Line/SystemCytotoxic ConcentrationReference
This compoundAmes TestSalmonella typhimurium333 µ g/plate (-S9)[1]
This compoundAmes TestSalmonella typhimurium667 µ g/plate (+S9)[1]

Note: S9 fraction refers to the supernatant fraction of a liver homogenate used to mimic metabolic activation.

Experimental Protocol: MTS Assay for Cytotoxicity

This protocol is a general guideline for assessing the cytotoxicity of α-ACA using the MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) assay.

Materials:

  • This compound (α-ACA)

  • Mammalian cell line (e.g., HaCaT, HepG2, or relevant cell line for the research question)

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • MTS reagent

  • 96-well cell culture plates

  • Dimethyl sulfoxide (B87167) (DMSO) for stock solution preparation

  • Incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count cells.

    • Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete culture medium.

    • Incubate for 24 hours to allow for cell attachment.

  • Compound Preparation and Treatment:

    • Prepare a stock solution of α-ACA in DMSO.

    • Prepare serial dilutions of α-ACA in a complete culture medium to achieve the desired final concentrations. The final DMSO concentration should be non-toxic to the cells (typically ≤ 0.5%).

    • Remove the old medium from the wells and replace it with 100 µL of the medium containing different concentrations of α-ACA. Include vehicle control (medium with DMSO) and untreated control wells.

  • Incubation:

    • Incubate the plate for 24, 48, or 72 hours.

  • MTS Assay:

    • Add 20 µL of MTS reagent to each well.

    • Incubate for 1-4 hours at 37°C, protected from light.

    • Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis:

    • Subtract the background absorbance (medium only wells).

    • Calculate cell viability as a percentage of the untreated control.

    • Plot a dose-response curve and determine the IC50 value (the concentration that inhibits 50% of cell viability).

Experimental Workflow: Cytotoxicity Assay

Cytotoxicity_Workflow A Seed cells in 96-well plate B Incubate for 24h A->B D Treat cells with α-ACA B->D C Prepare serial dilutions of α-ACA C->D E Incubate for 24/48/72h D->E F Add MTS reagent E->F G Incubate for 1-4h F->G H Measure absorbance at 490 nm G->H I Calculate cell viability and IC50 H->I

Caption: Workflow for determining the cytotoxicity of α-ACA using the MTS assay.

Anti-Inflammatory Assays

Chronic inflammation is implicated in numerous diseases. Compounds that can modulate inflammatory pathways are of significant interest for drug development. While direct evidence for α-ACA is emerging, the anti-inflammatory properties of the related compound, cinnamaldehyde, are well-documented, primarily through the inhibition of the NF-κB signaling pathway.

Potential Signaling Pathway: NF-κB Inhibition

Cinnamaldehyde has been shown to inhibit the activation of Nuclear Factor-kappa B (NF-κB), a key transcription factor that regulates the expression of pro-inflammatory genes such as cytokines and enzymes like COX-2. This inhibition can occur through the prevention of the degradation of IκBα, the inhibitory protein of NF-κB.

NFkB_Inhibition cluster_stimulus Inflammatory Stimulus (e.g., LPS) cluster_pathway NF-κB Signaling Pathway LPS LPS IKK IKK LPS->IKK IkBa IκBα IKK->IkBa Phosphorylates NFkB NF-κB IkBa->NFkB Gene_Expression Pro-inflammatory Gene Expression (TNF-α, IL-6, COX-2) Nucleus Nucleus NFkB->Nucleus Translocates to NFkB_IkBa NF-κB/IκBα Complex NFkB_IkBa->IKK Inhibited by Nucleus->Gene_Expression Induces alpha_ACA This compound alpha_ACA->IKK Inhibits

Caption: Proposed mechanism of NF-κB inhibition by this compound.

Quantitative Data: Anti-Inflammatory Effects of Cinnamaldehyde (Reference)
CompoundAssayCell LineEffectConcentration
CinnamaldehydeCytokine SecretionTHP-1 macrophagesInhibition of TNF-α and IL-62.5 and 15 µM[2]
CinnamaldehydeNF-κB Activation-Inhibition-[3]
Experimental Protocol: Lipoxygenase Inhibition Assay

Lipoxygenases are enzymes involved in the inflammatory response. This protocol provides a method to screen for their inhibition by α-ACA.

Materials:

  • This compound (α-ACA)

  • Lipoxygenase (e.g., from soybean)

  • Linoleic acid (substrate)

  • Borate (B1201080) buffer (pH 9.0)

  • Quercetin or other known inhibitor (positive control)

  • 96-well UV-transparent plate

  • UV-Vis spectrophotometer

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of α-ACA in a suitable solvent (e.g., ethanol).

    • Prepare a working solution of lipoxygenase in borate buffer.

    • Prepare a working solution of linoleic acid in borate buffer.

  • Assay:

    • In a 96-well plate, add:

      • 200 µL borate buffer

      • 10 µL of α-ACA solution at various concentrations.

      • 10 µL of lipoxygenase solution.

    • Incubate at room temperature for 5 minutes.

    • Initiate the reaction by adding 10 µL of linoleic acid solution.

    • Immediately measure the absorbance at 234 nm for 5 minutes at 30-second intervals.

  • Data Analysis:

    • Calculate the rate of reaction (change in absorbance per minute).

    • Determine the percentage of inhibition for each concentration of α-ACA compared to the control (no inhibitor).

    • Calculate the IC50 value.

Antioxidant Assays

Antioxidants are crucial for protecting cells from damage caused by reactive oxygen species (ROS). The DPPH assay is a common and rapid method to screen for the radical scavenging activity of compounds.

Potential Signaling Pathway: Nrf2 Activation

Cinnamaldehyde is known to activate the Nrf2 (Nuclear factor erythroid 2-related factor 2) pathway. Nrf2 is a transcription factor that regulates the expression of antioxidant proteins. Under normal conditions, Nrf2 is kept in the cytoplasm by Keap1 and targeted for degradation. Electrophilic compounds like cinnamaldehyde can react with Keap1, leading to the release and nuclear translocation of Nrf2, which then activates the expression of antioxidant genes.

Nrf2_Activation cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Keap1 Keap1 Nrf2 Nrf2 Keap1->Nrf2 Releases ARE Antioxidant Response Element (ARE) Nrf2->ARE Binds to Nrf2_Keap1 Nrf2/Keap1 Complex Proteasome Proteasomal Degradation Nrf2_Keap1->Proteasome Antioxidant_Genes Antioxidant Gene Expression (e.g., HO-1, NQO1) ARE->Antioxidant_Genes Activates alpha_ACA This compound alpha_ACA->Keap1 Reacts with

Caption: Proposed mechanism of Nrf2 activation by this compound.

Quantitative Data: Antioxidant Activity of Cinnamaldehyde Derivatives (Reference)
CompoundAssayIC50
Cinnamic acidDPPH-
Methyl cinnamateDPPH-
Cinnamyl alcoholDPPH-

Note: A study on cinnamaldehyde derivatives showed they possess antioxidant activity, though specific IC50 values were not provided in the abstract.[4] This suggests that α-ACA may also have antioxidant potential.

Experimental Protocol: DPPH Radical Scavenging Assay

Materials:

  • This compound (α-ACA)

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol (B129727) or Ethanol

  • Ascorbic acid or Trolox (positive control)

  • 96-well plate

  • Microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of α-ACA in methanol.

    • Prepare a stock solution of DPPH in methanol (typically 0.1 mM).

    • Prepare serial dilutions of α-ACA and the positive control in methanol.

  • Assay:

    • In a 96-well plate, add 100 µL of the α-ACA or positive control dilutions.

    • Add 100 µL of the DPPH solution to each well.

    • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement:

    • Measure the absorbance at 517 nm.

  • Data Analysis:

    • Calculate the percentage of DPPH radical scavenging activity for each concentration.

    • Plot the percentage of scavenging activity against the concentration and determine the IC50 value.

Interaction with Nuclear Receptors

Nuclear receptors are a class of proteins that regulate gene expression in response to ligand binding. Cinnamaldehyde has been shown to interact with Peroxisome Proliferator-Activated Receptors (PPARs), which are involved in lipid metabolism and inflammation. This suggests a potential avenue of investigation for α-ACA.

Potential Signaling Pathway: PPAR Activation

Cinnamaldehyde has been reported to activate PPARδ and PPARγ. Activation of these receptors can lead to a variety of cellular responses, including improved insulin (B600854) sensitivity and anti-inflammatory effects.

PPAR_Activation cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus alpha_ACA This compound PPAR PPAR alpha_ACA->PPAR Binds to RXR RXR PPAR->RXR Dimerizes with PPAR_RXR PPAR/RXR Heterodimer PPRE Peroxisome Proliferator Response Element (PPRE) PPAR_RXR->PPRE Binds to Target_Genes Target Gene Expression PPRE->Target_Genes Regulates

Caption: Proposed mechanism of PPAR activation by this compound.

Conclusion

This compound presents an interesting subject for biochemical research due to its structural similarity to the well-characterized cinnamaldehyde. The protocols and potential mechanisms of action outlined in these application notes provide a solid foundation for investigating its cytotoxic, anti-inflammatory, and antioxidant properties. Further research is warranted to establish a comprehensive biological activity profile for α-ACA and to determine its potential applications in drug development and other scientific fields.

References

Application Note: 1H and 13C NMR Spectral Assignment and Analysis of α-Amylcinnamaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed guide to the structural elucidation of α-Amylcinnamaldehyde using ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy. Included are comprehensive tables of assigned chemical shifts, multiplicities, and coupling constants for both ¹H and ¹³C NMR spectra. A thorough experimental protocol for sample preparation and NMR data acquisition is also presented. This application note serves as a practical resource for the characterization of aromatic aldehydes and similar small molecules in research and industrial settings.

Introduction

α-Amylcinnamaldehyde is a widely used fragrance ingredient known for its characteristic jasmine-like scent.[1] Accurate structural confirmation and purity assessment are crucial for its application in consumer products and for regulatory purposes. NMR spectroscopy is a powerful analytical technique for the unambiguous determination of molecular structure. This note details the expected ¹H and ¹³C NMR spectral features of α-Amylcinnamaldehyde and provides a standardized protocol for their acquisition.

Predicted ¹H and ¹³C NMR Spectral Data

The following tables summarize the predicted chemical shifts (δ) in parts per million (ppm), multiplicities, and coupling constants (J) in Hertz (Hz) for α-Amylcinnamaldehyde. The assignments are based on the analysis of structurally similar compounds, such as cinnamaldehyde, and established NMR principles.[2][3] The numbering convention used for the assignments is shown in Figure 1.

Figure 1: Structure and Atom Numbering of α-Amylcinnamaldehyde

G cluster_0 α-Amylcinnamaldehyde C1 C1 C2 C2 C3 C3 C4 C4 C5 C5 C6 C6 C7 C7 C8 C8 C9 C9 C10 C10 C11 C11 C12 C12 C13 C13 C14 C14 O O

A diagram illustrating the chemical structure and atom numbering scheme for α-Amylcinnamaldehyde.

Table 1: Predicted ¹H NMR Spectral Data for α-Amylcinnamaldehyde
Assignment Chemical Shift (δ, ppm) Multiplicity Integration Coupling Constant (J, Hz)
H-1~9.5 - 9.7s1H-
H-3~7.3 - 7.5s1H-
H-5, H-9~7.4 - 7.6m2H-
H-6, H-8~7.3 - 7.4m2H-
H-7~7.2 - 7.3m1H-
H-10~2.4 - 2.6t2HJ = 7-8
H-11~1.4 - 1.6m2H-
H-12~1.2 - 1.4m2H-
H-13~1.2 - 1.4m2H-
H-14~0.8 - 1.0t3HJ = 7-8
Table 2: Predicted ¹³C NMR Spectral Data for α-Amylcinnamaldehyde
Assignment Chemical Shift (δ, ppm)
C-1~193 - 195
C-2~140 - 142
C-3~150 - 152
C-4~134 - 136
C-5, C-9~129 - 131
C-6, C-8~128 - 130
C-7~128 - 129
C-10~29 - 31
C-11~31 - 33
C-12~28 - 30
C-13~22 - 24
C-14~13 - 15

Experimental Protocol

This section provides a detailed methodology for the acquisition of high-quality ¹H and ¹³C NMR spectra of α-Amylcinnamaldehyde.

Materials and Equipment
  • α-Amylcinnamaldehyde sample

  • Deuterated chloroform (B151607) (CDCl₃) with 0.03% v/v tetramethylsilane (B1202638) (TMS)

  • 5 mm NMR tubes

  • Pasteur pipettes and bulbs

  • Glass wool or cotton swabs for filtration

  • Vortex mixer

  • NMR spectrometer (e.g., 400 MHz or higher)

Sample Preparation
  • Sample Weighing: Accurately weigh 10-20 mg of α-Amylcinnamaldehyde for ¹H NMR or 50-100 mg for ¹³C NMR into a clean, dry vial.[4]

  • Dissolution: Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing TMS to the vial.[5] Vortex the mixture until the sample is completely dissolved.

  • Filtration: To remove any particulate matter, filter the solution through a small plug of glass wool or a cotton swab placed in a Pasteur pipette directly into a clean 5 mm NMR tube.[4][5]

  • Sample Height: Ensure the final sample height in the NMR tube is approximately 4-5 cm.[6]

  • Capping and Labeling: Cap the NMR tube securely and label it clearly.

NMR Data Acquisition

The following parameters are recommended for a 400 MHz NMR spectrometer and may need to be adjusted for different instruments.

¹H NMR Acquisition Parameters:

  • Pulse Program: Standard single-pulse (zg30 or similar)

  • Solvent: CDCl₃

  • Temperature: 298 K

  • Spectral Width: -2 to 12 ppm

  • Number of Scans: 16-32

  • Relaxation Delay (d1): 1-2 seconds

  • Acquisition Time (aq): 3-4 seconds

  • Receiver Gain: Optimized for signal intensity

¹³C NMR Acquisition Parameters:

  • Pulse Program: Proton-decoupled single-pulse (zgpg30 or similar)

  • Solvent: CDCl₃

  • Temperature: 298 K

  • Spectral Width: -10 to 220 ppm

  • Number of Scans: 1024 or more (depending on sample concentration)

  • Relaxation Delay (d1): 2 seconds

  • Acquisition Time (aq): 1-2 seconds

  • Receiver Gain: Optimized for signal intensity

Data Processing
  • Fourier Transformation: Apply an exponential window function (line broadening of 0.3 Hz for ¹H and 1-2 Hz for ¹³C) and perform a Fourier transform.

  • Phasing: Manually phase the spectrum to obtain a flat baseline.

  • Baseline Correction: Apply a baseline correction algorithm to correct for any distortions.

  • Referencing: Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm for both ¹H and ¹³C spectra. For the ¹³C spectrum, the residual CDCl₃ signal can be used as a secondary reference at 77.16 ppm.[7]

  • Peak Picking and Integration: Identify all significant peaks and integrate the signals in the ¹H spectrum.

Logical Workflow for NMR Analysis

The following diagram illustrates the logical workflow from sample preparation to final spectral analysis.

workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Spectral Analysis weigh Weigh Sample (10-100 mg) dissolve Dissolve in CDCl3 with TMS (0.6-0.7 mL) weigh->dissolve 1 filter Filter into NMR Tube dissolve->filter 2 load Load Sample into Spectrometer filter->load 3 setup Set Up Acquisition Parameters load->setup 4 acquire Acquire FID Data (¹H and ¹³C) setup->acquire 5 ft Fourier Transform acquire->ft 6 phase_base Phase and Baseline Correction ft->phase_base 7 reference Reference to TMS phase_base->reference 8 assign Assign Signals reference->assign 9 report Generate Report assign->report 10

Workflow for NMR analysis of α-Amylcinnamaldehyde.

Conclusion

This application note provides predicted ¹H and ¹³C NMR spectral data for α-Amylcinnamaldehyde, along with a detailed experimental protocol for its analysis. The provided data and methodologies are intended to assist researchers in the structural verification and quality control of this important fragrance compound. Adherence to the outlined protocols will facilitate the acquisition of high-resolution NMR spectra suitable for unambiguous spectral assignment.

References

Application Notes & Protocols for Greener Synthesis of alpha-Amylcinnamaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

alpha-Amylcinnamaldehyde, a key fragrance component with a characteristic jasmine-like scent, is traditionally synthesized through an aldol (B89426) condensation reaction between benzaldehyde (B42025) and heptanal.[1][2][3] Conventional methods often employ strong alkali catalysts such as potassium hydroxide (B78521) in organic solvents like ethylene (B1197577) glycol, which can lead to environmental concerns due to the corrosive nature of the catalyst and the use of volatile organic compounds.[1][3] This document outlines greener, more sustainable synthetic protocols for the production of this compound, focusing on phase-transfer catalysis and the use of a recyclable solid base catalyst. These methods offer significant advantages, including the use of water as a solvent, milder reaction conditions, and catalyst recyclability, aligning with the principles of green chemistry.

Comparative Data of Synthesis Methods

The following table summarizes the key quantitative data for the different synthesis methods of this compound, providing a clear comparison of their efficiency and environmental impact.

ParameterTraditional MethodPhase-Transfer Catalysis (PTC)Solid Base Catalysis
Catalyst Potassium Hydroxide (KOH)Cetyltrimethylammonium Bromide (CTAB) in NaOHModified Chitosan (B1678972) or Hydrotalcite
Solvent Ethylene GlycolWaterSolvent-free
Temperature 60-80 °C30 °C160 °C (Modified Chitosan)
Reaction Time Several hours3.5 hoursNot specified
Conversion HighNearly 100%Nearly 100%
Selectivity Variable, side reactions possible88%High (95-98% for similar reaction)[4]
Catalyst Recyclability NoYes (up to 4 cycles)[5]Yes (tested for over 10 cycles for similar reaction)
Environmental Impact Use of corrosive base and organic solventAqueous waste, but catalyst is recyclableMinimal waste, solvent-free

Experimental Protocols

Protocol 1: Synthesis of this compound using Phase-Transfer Catalysis

This protocol details a greener synthesis method utilizing a phase-transfer catalyst, which facilitates the reaction between reactants in an aqueous medium, thereby avoiding the use of organic solvents.[5][6]

Materials:

Equipment:

  • Reaction flask with a magnetic stirrer and temperature control

  • Dropping funnel

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Catalyst Solution Preparation: In a reaction flask, prepare a 0.1M aqueous solution of cetyltrimethylammonium bromide (CTAB).

  • Reactant Addition: To the stirred CTAB solution, add equimolar amounts of benzaldehyde.

  • Base Addition: Add NaOH pellets to the mixture and stir until fully dissolved. Maintain the temperature at 30°C.

  • Controlled Addition of n-Heptanal: Slowly add an equimolar amount of n-heptanal to the reaction mixture dropwise over a period of 30 minutes. The controlled addition is crucial to minimize the self-condensation of n-heptanal.[5]

  • Reaction: Allow the reaction to proceed for 3.5 hours at 30°C with continuous stirring.

  • Work-up:

    • Transfer the reaction mixture to a separatory funnel.

    • Extract the product with a mixture of ethyl acetate and toluene (93:7 ratio).

    • Wash the organic layer with water to remove any remaining NaOH and catalyst.

    • Dry the organic layer over anhydrous sodium sulfate.

  • Product Isolation: Remove the solvent using a rotary evaporator to obtain the crude this compound.

  • Catalyst Recycling: The aqueous layer containing the CTAB catalyst can be reused for subsequent batches by replenishing the reactants.[5][6]

Visualization of the Experimental Workflow:

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_recycle Catalyst Recycling prep_catalyst Prepare 0.1M CTAB Solution add_benzaldehyde Add Benzaldehyde prep_catalyst->add_benzaldehyde add_naoh Add NaOH Pellets add_benzaldehyde->add_naoh add_heptanal Slowly Add n-Heptanal add_naoh->add_heptanal react React for 3.5h at 30°C add_heptanal->react extract Extract with Ethyl Acetate/Toluene react->extract wash Wash Organic Layer extract->wash recycle_catalyst Reuse Aqueous Layer extract->recycle_catalyst Aqueous Layer dry Dry Organic Layer wash->dry evaporate Evaporate Solvent dry->evaporate product This compound evaporate->product

Caption: Workflow for Phase-Transfer Catalysis Synthesis.

Protocol 2: Solvent-Free Synthesis of this compound using a Solid Base Catalyst

This protocol describes a solvent-free approach using a recyclable solid base catalyst, which simplifies product purification and minimizes waste. A study on a similar reaction for α-hexyl cinnamaldehyde (B126680) synthesis using hydrotalcite as a solid base catalyst has shown high conversion (>99%) and selectivity (95-98%).[4] Another study mentions the use of modified chitosan for the synthesis of jasminaldehyde (this compound) with nearly 100% conversion and 88% selectivity at 160°C.[5]

Materials:

  • Benzaldehyde

  • n-Heptanal

  • Solid base catalyst (e.g., calcined hydrotalcite or modified chitosan)

Equipment:

  • Reaction vessel with mechanical stirring and temperature control

  • Filtration apparatus

Procedure:

  • Catalyst Activation: Activate the solid base catalyst by heating it under vacuum to remove any adsorbed water.

  • Reactant and Catalyst Charging: In the reaction vessel, charge the benzaldehyde, n-heptanal, and the activated solid base catalyst.

  • Reaction: Heat the mixture to the desired reaction temperature (e.g., 160°C for modified chitosan) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by taking small aliquots and analyzing them using Gas Chromatography (GC).

  • Catalyst Separation: Once the reaction is complete, cool the mixture and separate the solid catalyst by filtration.

  • Product Isolation: The liquid product, this compound, can be purified further by vacuum distillation if required.

  • Catalyst Recycling: The recovered catalyst can be washed, dried, and reused for subsequent reactions.[4]

Visualization of the Logical Relationship:

G cluster_inputs Inputs cluster_outputs Outputs benzaldehyde Benzaldehyde reaction Solvent-Free Aldol Condensation benzaldehyde->reaction heptanal n-Heptanal heptanal->reaction catalyst Solid Base Catalyst catalyst->reaction product This compound reaction->product recycled_catalyst Recycled Catalyst reaction->recycled_catalyst via filtration

Caption: Solvent-Free Synthesis using a Solid Base Catalyst.

Signaling Pathways (Conceptual Reaction Pathway)

The underlying chemical transformation for both greener methods is the Claisen-Schmidt condensation, a base-catalyzed aldol condensation.

G heptanal n-Heptanal enolate Enolate Intermediate heptanal->enolate + Base (-H+) aldol_adduct Aldol Adduct enolate->aldol_adduct + Benzaldehyde benzaldehyde Benzaldehyde benzaldehyde->aldol_adduct product This compound aldol_adduct->product - H2O water Water aldol_adduct->water

Caption: Conceptual Pathway of the Base-Catalyzed Aldol Condensation.

References

Application Notes and Protocols for alpha-Amylcinnamaldehyde in Contact Dermatitis Patch Testing

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of alpha-Amylcinnamaldehyde (ACA) in patch testing for the diagnosis of allergic contact dermatitis (ACD). The information is intended to guide researchers and professionals in the development and application of standardized protocols for assessing sensitization to this common fragrance allergen.

Introduction

This compound (CAS No. 122-40-7), also known as amyl cinnamal, is a synthetic fragrance ingredient with a floral scent reminiscent of jasmine.[1][2] It is widely used in a variety of consumer products, including perfumes, cosmetics, soaps, and detergents.[2] While generally considered a weak skin sensitizer, ACA is a known cause of allergic contact dermatitis in susceptible individuals.[3] Patch testing is the gold standard for identifying ACA as the causative agent in suspected cases of ACD.[4]

Quantitative Data Summary

The following tables summarize key quantitative data related to the use of this compound in patch testing.

Parameter Value Vehicle Notes
Recommended Patch Test Concentration 2%PetrolatumThis concentration is based on its inclusion in the standard Fragrance Mix I used for screening.[5]
No Expected Sensitization Induction Level (NESIL) 23,000 µg/cm²Not ApplicableThe NESIL is the highest concentration of a substance that is not expected to induce skin sensitization.[6]

Table 1: Recommended Patch Test Concentration and Sensitization Threshold for this compound.

Population Allergen Prevalence of Positive Reactions (%) 95% Confidence Interval
General Population (Systematic Review & Meta-Analysis)Fragrance Mix I3.5%2.1% - 5.4%
Patients with Suspected Allergic Contact Dermatitis to Cosmetics (Retrospective Analysis)Fragrance Mix I16.4%Not Reported
Patients with Suspected Cosmetic Allergy (Patch test study)Mixture of this compound and alpha-hexylcinnamaldehydeHigh incidence of positive reactions notedNot specified

*Note: Fragrance Mix I contains this compound (as amyl cinnamal) at a concentration of 2%.[5] Data for ACA as a standalone allergen is limited; therefore, data for Fragrance Mix I is provided as a surrogate marker.

Table 2: Prevalence of Positive Patch Test Reactions.

Experimental Protocols

1. Preparation of this compound for Patch Testing

  • Materials:

    • This compound (≥97% purity)

    • White petrolatum, USP grade

    • Glass mortar and pestle or ointment mill

    • Analytical balance

    • Spatula

  • Procedure:

    • Calculate the required amounts of this compound and white petrolatum to achieve a 2% (w/w) concentration.

    • Accurately weigh the this compound and a small portion of the petrolatum.

    • Triturate the this compound with the small portion of petrolatum in a glass mortar until a smooth, uniform mixture is achieved. This process, known as levigation, ensures proper dispersion of the allergen.

    • Gradually add the remaining petrolatum in geometric proportions, mixing thoroughly after each addition until the mixture is homogeneous.

    • Alternatively, an ointment mill can be used for larger batches to ensure a uniform dispersion.

    • Store the prepared allergen in an airtight, light-resistant container at a controlled room temperature.

2. Patch Test Application Protocol

  • Patient Preparation:

    • Obtain informed consent from the patient.

    • The patient's back should be free of active dermatitis, sunburn, or excessive hair. If necessary, clip the hair; do not shave, as this can cause skin irritation.

    • The patient should avoid topical corticosteroids on the test site for at least one week and systemic corticosteroids or immunosuppressants for at least two to three weeks prior to testing, as these can suppress the reaction.

  • Application Procedure:

    • Use a standard patch test chamber system (e.g., Finn Chambers® on Scanpor® tape).

    • Apply approximately 20 mg of the 2% this compound in petrolatum preparation into a patch test chamber.

    • Carefully apply the patch test unit to the upper back of the patient, ensuring good adhesion to the skin.

    • Mark the location of the patch test panel on the skin with a skin-safe marker.

    • Instruct the patient to keep the back dry and avoid strenuous exercise or activities that may cause excessive sweating, which could dislodge the patches.

3. Reading and Interpretation of Patch Test Results

  • Reading Schedule:

    • First Reading (D2): The patches are removed after 48 hours. The test sites are evaluated approximately 30-60 minutes after removal to allow any pressure-induced erythema to subside.

    • Second Reading (D3 or D4): A second reading is performed at 72 or 96 hours after application.

    • Optional Third Reading (D7): A final reading at day 7 may be beneficial, as some fragrance allergens can elicit delayed reactions.

  • Interpretation of Reactions:

    • Reactions are graded according to the International Contact Dermatitis Research Group (ICDRG) criteria:

Grade Symbol Description
Negative-No reaction
Doubtful?Faint macular erythema only
Weak Positive+Erythema, infiltration, possibly papules
Strong Positive++Erythema, infiltration, papules, vesicles
Extreme Positive+++Intense erythema, infiltration, coalescing vesicles, bullae
Irritant ReactionIRPatchy erythema, follicular pustules, or a glazed, "scalded" appearance without infiltration. Often diminishes by the second reading.

Table 3: International Contact Dermatitis Research Group (ICDRG) Grading Scale.

4. Cross-Reactivity

Patients sensitized to this compound may also react to other structurally related fragrance ingredients. Consider testing for potential cross-reactions with:

  • Amylcinnamic alcohol

  • Cinnamic aldehyde

  • Cinnamic alcohol[7]

A study on guinea pigs suggested that cinnamaldehyde (B126680) may be the "true" allergen, with cinnamyl alcohol and cinnamic acid being transformed into cinnamaldehyde in the skin.[7]

Visualizations

Signaling Pathway in Allergic Contact Dermatitis

Allergic Contact Dermatitis Signaling Pathway cluster_sensitization Sensitization Phase (Initial Exposure) cluster_elicitation Elicitation Phase (Re-exposure) Hapten This compound (Hapten) HaptenProtein Hapten-Protein Complex Hapten->HaptenProtein Binds to SkinProtein Skin Protein SkinProtein->HaptenProtein LangerhansCell Langerhans Cell (Antigen Presenting Cell) HaptenProtein->LangerhansCell Uptake & Processing LymphNode Draining Lymph Node LangerhansCell->LymphNode Migration NaiveTCell Naive T-Cell LangerhansCell->NaiveTCell Antigen Presentation (MHC Class II) MemoryTCell Memory T-Cell NaiveTCell->MemoryTCell Activation & Proliferation MemoryTCell_re Memory T-Cell MemoryTCell->MemoryTCell_re Circulation Hapten_re This compound (Hapten) HaptenProtein_re Hapten-Protein Complex Hapten_re->HaptenProtein_re Binds to SkinProtein_re Skin Protein SkinProtein_re->HaptenProtein_re APC_re Antigen Presenting Cell (e.g., Langerhans Cell) HaptenProtein_re->APC_re Uptake & Presentation APC_re->MemoryTCell_re Antigen Recognition Cytokines Cytokine Release (IFN-γ, IL-2, etc.) MemoryTCell_re->Cytokines Activation & Release of Inflammation Inflammation (Erythema, Edema, Vesicles) Cytokines->Inflammation Induces

Figure 1: Simplified signaling pathway of Type IV hypersensitivity in allergic contact dermatitis.

Experimental Workflow for Patch Testing

Patch Testing Workflow cluster_preparation Preparation cluster_application Application (Day 0) cluster_reading Reading and Interpretation PatientPrep Patient Preparation (Informed Consent, Skin Exam, Medication Review) AllergenPrep Allergen Preparation (2% ACA in Petrolatum) PatientPrep->AllergenPrep PatchApplication Apply Patch Test Chambers to Patient's Back AllergenPrep->PatchApplication PatientInstructions Provide Patient Instructions (Keep Dry, Avoid Sweat) PatchApplication->PatientInstructions FirstReading First Reading (Day 2 / 48h) Remove Patches & Read PatientInstructions->FirstReading Wait 48 hours SecondReading Second Reading (Day 3-4 / 72-96h) FirstReading->SecondReading Wait 24-48 hours OptionalReading Optional Third Reading (Day 7) SecondReading->OptionalReading Optional Interpretation Interpret Results (ICDRG Scale) Assess Clinical Relevance SecondReading->Interpretation OptionalReading->Interpretation

References

Application Notes and Protocols for In Vivo Pharmacokinetic Studies of Cinnamaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cinnamaldehyde (B126680), the primary bioactive compound in cinnamon, and its derivatives are of significant interest in drug discovery due to their wide range of pharmacological activities. Understanding the in vivo pharmacokinetic (PK) profile—absorption, distribution, metabolism, and excretion (ADME)—of these compounds is a critical step in preclinical development. These application notes provide a comprehensive guide to designing and conducting in vivo pharmacokinetic studies for cinnamaldehyde derivatives in rodent models, specifically rats. The protocols outlined below are based on established methodologies and can be adapted for various derivatives.

Core Concepts in the Pharmacokinetics of Cinnamaldehyde Derivatives

Cinnamaldehyde and its derivatives are generally lipophilic compounds. Following oral administration, they are absorbed from the gastrointestinal tract. A significant challenge with cinnamaldehyde is its potential for low oral bioavailability, which can be attributed to factors like limited solubility and rapid metabolism.[1] Formulations such as sub-micron emulsions have been shown to significantly increase the oral bioavailability of cinnamaldehyde.[2]

Metabolism: The metabolism of cinnamaldehyde is extensive and occurs primarily in the liver and intestines. Key metabolic transformations include:

  • Oxidation: The aldehyde group is readily oxidized to a carboxylic acid, forming the corresponding cinnamic acid derivative. This is a major metabolic pathway.[3]

  • Reduction: The aldehyde can be reduced to an alcohol, forming cinnamyl alcohol. Cinnamaldehyde and cinnamyl alcohol can be interconverted in the body.[4]

  • Conjugation: The parent compound and its metabolites can undergo phase II conjugation reactions, such as glucuronidation and sulfation, to increase their water solubility and facilitate excretion.[5]

  • Other transformations: Depending on the specific derivative, other metabolic reactions like hydroxylation and demethoxylation can occur. For instance, 2'-benzoyloxycinnamaldehyde is rapidly metabolized to 2'-hydroxycinnamaldehyde (HCA) and subsequently to o-coumaric acid.[6][7]

Excretion: The metabolites of cinnamaldehyde derivatives are primarily excreted in the urine.[3]

Pharmacokinetic Profile: The plasma concentration-time profile of cinnamaldehyde and its derivatives is typically characterized by rapid absorption and elimination. The half-life of cinnamaldehyde after intravenous administration in rats has been reported to be around 1.7 hours.[3]

Experimental Design for a Pharmacokinetic Study

A robust pharmacokinetic study design is essential for obtaining reliable data. This typically involves administering the compound of interest to a group of animals and collecting blood samples at various time points. Both oral (PO) and intravenous (IV) administration routes are commonly used to assess oral bioavailability.

Animal Model: Sprague-Dawley or Wistar rats are commonly used for pharmacokinetic studies of cinnamaldehyde and its derivatives.[4][6]

Dosing:

  • Oral (PO) Administration: Doses can range from 25 to 500 mg/kg, administered by oral gavage.[1][3] The compound is often formulated in a vehicle such as corn oil or a sub-micron emulsion to improve solubility and absorption.[2][3]

  • Intravenous (IV) Administration: A typical IV dose is in the range of 5 to 20 mg/kg, administered as a bolus injection or slow infusion via the tail vein or jugular vein.[4][8] Due to the lipophilic nature of these compounds, a suitable vehicle is required for IV administration. A common vehicle is a mixture of solvents like N,N-Dimethylacetamide (DMA), Propylene glycol (PG), and Polyethylene Glycol (PEG-400).[8]

Blood Sampling: Serial blood samples (approximately 100-200 µL) are collected at predetermined time points. For IV administration, typical time points include 0 (pre-dose), 2, 5, 15, 30 minutes, and 1, 2, 4, 8, 12, and 24 hours post-dose. For oral administration, sampling times might be 0, 15, 30 minutes, and 1, 2, 4, 6, 8, 12, and 24 hours post-dose. Blood can be collected from the tail vein, saphenous vein, or via a jugular vein cannula.[9] Plasma is separated by centrifugation and stored at -80°C until analysis.

Detailed Experimental Protocols

Animal Handling and Dosing

Materials:

  • Sprague-Dawley or Wistar rats (male, 200-250 g)

  • Oral gavage needles

  • Syringes and needles for IV injection

  • Vehicle for formulation (e.g., corn oil for PO, DMA/PG/PEG-400 for IV)

  • Anesthetic (e.g., isoflurane) for surgical procedures if needed

Protocol for Oral Administration:

  • Fast the rats overnight (with free access to water) before dosing.

  • Prepare the dosing solution of the cinnamaldehyde derivative in the chosen vehicle at the desired concentration.

  • Accurately weigh each rat to determine the correct volume of the dosing solution to administer.

  • Administer the dose via oral gavage.

  • Return the animals to their cages with free access to food and water.

Protocol for Intravenous Administration:

  • Anesthetize the rat if a surgical procedure for catheter placement is required. For tail vein injection, anesthesia may not be necessary if the operator is skilled.

  • Prepare the sterile dosing solution in a suitable IV vehicle.

  • Accurately weigh each rat to determine the injection volume.

  • Administer the dose via the tail vein or a previously implanted cannula.

  • Return the animal to its cage and monitor for any adverse reactions.

Blood Sample Collection

Materials:

  • Microcentrifuge tubes containing an anticoagulant (e.g., EDTA or heparin)

  • Pipettes and tips

  • Centrifuge

Protocol:

  • At each designated time point, collect approximately 100-200 µL of blood into a microcentrifuge tube containing an anticoagulant.

  • Gently invert the tube several times to mix the blood with the anticoagulant.

  • Keep the samples on ice.

  • Centrifuge the blood samples at approximately 2000 x g for 10 minutes at 4°C to separate the plasma.

  • Carefully transfer the supernatant (plasma) to a clean, labeled microcentrifuge tube.

  • Store the plasma samples at -80°C until bioanalysis.

Bioanalytical Method: Sample Preparation and HPLC Analysis

Materials:

  • Acetonitrile (B52724)

  • Formic acid or acetic acid

  • Internal standard (a structurally similar compound not present in the sample)

  • Solid-Phase Extraction (SPE) cartridges (e.g., C18) or protein precipitation reagents

  • HPLC system with a UV or Mass Spectrometry (MS) detector

  • C18 analytical column

Sample Preparation (Protein Precipitation):

  • Thaw the plasma samples on ice.

  • To 50 µL of plasma, add 150 µL of acetonitrile containing the internal standard.

  • Vortex the mixture for 1 minute to precipitate the proteins.

  • Centrifuge at 10,000 x g for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the mobile phase and inject it into the HPLC system.

Sample Preparation (Solid-Phase Extraction):

  • Condition the C18 SPE cartridge with 1 mL of methanol (B129727) followed by 1 mL of water.

  • Load the plasma sample (diluted with an equal volume of water) onto the cartridge.

  • Wash the cartridge with 1 mL of a weak solvent (e.g., 10% methanol in water) to remove polar impurities.

  • Elute the analyte and internal standard with 1 mL of a strong solvent (e.g., acetonitrile or methanol).

  • Evaporate the eluate to dryness and reconstitute in the mobile phase for HPLC analysis.

HPLC-UV Method Example:

  • Column: C18 (e.g., 4.6 x 250 mm, 5 µm)

  • Mobile Phase: A mixture of acetonitrile and water with 0.1% formic acid (e.g., 60:40 v/v).

  • Flow Rate: 1.0 mL/min

  • Detection: UV at a wavelength appropriate for the specific derivative (e.g., 280-320 nm).

  • Injection Volume: 20 µL

HPLC-MS/MS Method: For higher sensitivity and selectivity, an LC-MS/MS method is recommended. The mass spectrometer is operated in multiple reaction monitoring (MRM) mode to detect the specific parent-to-daughter ion transitions for the analyte and internal standard.

Data Presentation

Pharmacokinetic parameters should be calculated using non-compartmental analysis of the plasma concentration-time data. Key parameters are summarized in the tables below.

Table 1: Pharmacokinetic Parameters of Cinnamaldehyde in Rats

ParameterOral Administration (500 mg/kg)Intravenous Administration (20 mg/kg)Reference
Cmax (ng/mL) ~1000-[3]
Tmax (h) ~2-[3]
AUC (ng·h/mL) VariesVaries[4]
t1/2 (h) -1.7[3]
Bioavailability (%) < 20-[3]

Table 2: Pharmacokinetic Parameters of Cinnamaldehyde Derivatives in Rats

CompoundAdministration Route & DoseCmax (µg/mL)Tmax (h)AUC (µg·h/mL)t1/2 (h)Reference
2'-Hydroxycinnamaldehyde (HCA) IV (10 mg/kg)--1.2 ± 0.21.9 ± 0.3[6]
o-Coumaric Acid (from HCA) IV (10 mg/kg)--21.3 ± 2.12.1 ± 0.2[6]
2'-Benzoyloxycinnamaldehyde (BCA) IV & OralNot Detected---[6][7]

Visualizations

Experimental Workflow

experimental_workflow Experimental Workflow for In Vivo PK Study cluster_prestudy Pre-study Preparation cluster_study In-life Phase cluster_poststudy Bioanalysis cluster_analysis Data Analysis Animal_Acclimatization Animal Acclimatization Dosing_PO Oral Dosing (Gavage) Animal_Acclimatization->Dosing_PO Dosing_IV Intravenous Dosing Animal_Acclimatization->Dosing_IV Formulation Test Compound Formulation Formulation->Dosing_PO Formulation->Dosing_IV Blood_Sampling Serial Blood Sampling Dosing_PO->Blood_Sampling Dosing_IV->Blood_Sampling Plasma_Separation Plasma Separation Blood_Sampling->Plasma_Separation Sample_Preparation Sample Preparation (SPE/PPT) Plasma_Separation->Sample_Preparation HPLC_Analysis HPLC or LC-MS/MS Analysis Sample_Preparation->HPLC_Analysis PK_Modeling Pharmacokinetic Modeling HPLC_Analysis->PK_Modeling Report Data Reporting PK_Modeling->Report

Caption: Workflow for an in vivo pharmacokinetic study of cinnamaldehyde derivatives.

Xenobiotic Metabolism Signaling Pathway

xenobiotic_metabolism Key Signaling Pathways in Cinnamaldehyde Derivative Metabolism cluster_receptors Nuclear Receptor Activation cluster_nrf2 Oxidative Stress Response cluster_phaseI Phase I Metabolism cluster_phaseII Phase II Metabolism Cinnamaldehyde_Derivative Cinnamaldehyde Derivative PXR_CAR PXR / CAR Activation Cinnamaldehyde_Derivative->PXR_CAR Nrf2_Activation Nrf2 Activation Cinnamaldehyde_Derivative->Nrf2_Activation PhaseI_Metabolites Phase I Metabolites (Oxidized, Reduced, Hydrolyzed) Cinnamaldehyde_Derivative->PhaseI_Metabolites Metabolized by CYPs CYP_Induction Induction of CYP450s (e.g., CYP3A4, CYP2B) PXR_CAR->CYP_Induction Transcription PhaseII_Enzymes Induction of UGTs, SULTs, GSTs Nrf2_Activation->PhaseII_Enzymes Transcription via ARE CYP_Induction->PhaseI_Metabolites PhaseII_Metabolites Phase II Metabolites (Conjugated) PhaseI_Metabolites->PhaseII_Metabolites Conjugated by Phase II Enzymes PhaseII_Enzymes->PhaseII_Metabolites Excretion Enhanced Excretion PhaseII_Metabolites->Excretion

Caption: Cinnamaldehyde derivatives can activate Nrf2, PXR, and CAR signaling pathways.

Conclusion

The protocols and information provided in these application notes serve as a comprehensive guide for designing and executing in vivo pharmacokinetic studies of cinnamaldehyde derivatives. A thorough understanding of the ADME properties is crucial for the successful development of these promising therapeutic agents. By following these guidelines, researchers can generate reliable and reproducible pharmacokinetic data to inform lead optimization and candidate selection in the drug discovery process. It is important to note that while cinnamaldehyde itself can activate the Nrf2 pathway, the specific interactions of various derivatives with nuclear receptors like PXR and CAR may differ and should be investigated on a case-by-case basis.[10][11][12][13]

References

Troubleshooting & Optimization

alpha-Amylcinnamaldehyde oxidation and stabilization with antioxidants

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the oxidation and stabilization of α-Amylcinnamaldehyde (ACA) with antioxidants.

Frequently Asked Questions (FAQs)

Q1: What is α-Amylcinnamaldehyde (ACA) and why is its stability a concern?

A1: α-Amylcinnamaldehyde (ACA) is a widely used fragrance ingredient known for its characteristic jasmine-like floral scent.[1][2] As an aldehyde, ACA is susceptible to oxidation, a chemical process that can degrade the molecule and lead to undesirable changes in its odor profile, often resulting in a rancid or fatty smell.[2] This instability can compromise the quality and shelf-life of products in which it is used, such as perfumes, soaps, and cosmetics.[2][3]

Q2: What are the primary factors that accelerate the oxidation of ACA?

A2: The primary factors that can accelerate the degradation of ACA include:

  • Exposure to Oxygen: Direct contact with air is a major contributor to oxidation.[4]

  • Exposure to Light: UV radiation can trigger and accelerate oxidative reactions.[3][5]

  • Elevated Temperatures: Heat can increase the rate of chemical reactions, including oxidation.[3][4]

  • Presence of Metal Ions: Certain metal ions can act as catalysts for oxidation.[5]

  • Extreme pH Conditions: Highly acidic or alkaline environments can destabilize the aldehyde functional group.[3]

Q3: What are antioxidants and how do they prevent ACA oxidation?

A3: Antioxidants are chemical compounds that inhibit or slow down the process of oxidation. They function by neutralizing free radicals, which are highly reactive molecules that initiate and propagate the oxidative chain reactions responsible for degrading fragrance compounds like ACA.[3][4] Common mechanisms of action include hydrogen atom transfer (HAT) and single electron transfer (SET).[6]

Q4: What types of antioxidants are effective for stabilizing ACA?

A4: Both synthetic and natural antioxidants are used to stabilize ACA. Commonly used synthetic antioxidants include Butylated Hydroxytoluene (BHT) and Butylated Hydroxyanisole (BHA).[5][7] There is a growing preference for natural antioxidants such as tocopherols (B72186) (Vitamin E), rosemary extract, and ascorbyl palmitate.[8] Tocopherols, in particular, are highly effective lipophilic antioxidants that can seamlessly integrate into oil-based formulations to protect against rancidity.[3][7] Some product data sheets for ACA specify the use of antioxidants like Tert-Butylhydroquinone (TBHQ).[9]

Q5: Are there other types of stabilizers used in conjunction with antioxidants?

A5: Yes, a comprehensive stabilization strategy may involve a combination of ingredients:

  • Chelating Agents: Compounds like EDTA and citric acid are used to bind metal ions that can catalyze oxidation.[5]

  • UV Absorbers: Ingredients such as benzophenone (B1666685) can be added to protect the fragrance from degradation caused by UV light.[5]

  • Fixatives: While their primary role is to reduce the volatility of fragrance components, some, like carbolic acid, also possess antioxidant properties.[4]

Troubleshooting Guide

This guide addresses common issues encountered during the handling, formulation, and storage of α-Amylcinnamaldehyde.

Problem Possible Cause(s) Recommended Solution(s)
Off-Odor Development (Rancid, Fatty Smell) Oxidation of ACA due to exposure to air, light, or heat.[2]- Ensure storage containers are tightly sealed and opaque. - Store in a cool, dark place. Refrigeration is often recommended.[10] - Purge the headspace of the container with an inert gas like nitrogen before sealing.[10] - Incorporate an appropriate antioxidant (e.g., BHT, Tocopherols) into the ACA or the final formulation at a concentration typically less than 1%.[5]
Discoloration (Yellowing) Degradation of ACA, potentially through oxidation or other side reactions.- Follow the same preventative measures as for off-odor development. - Evaluate the compatibility of ACA with other ingredients in the formulation. - Use a chelating agent if metal ion contamination is suspected.
Loss of Fragrance Intensity - Evaporation of ACA. - Chemical degradation in the final product formulation.[3]- Ensure the final product is in appropriate, well-sealed packaging. - Verify the pH of the formulation is within a stable range for aldehydes.[3] - Conduct stability testing of the final formulation under accelerated conditions (e.g., elevated temperature) to predict long-term stability.
Inconsistent Experimental Results - Purity and age of the ACA stock. - Inadequate stabilization of the stock solution.- Use high-purity, stabilized ACA from a reputable supplier.[2] - Check the expiration date and storage conditions of the ACA. Old or improperly stored material is likely to be oxidized.[2] - If preparing stock solutions, add an antioxidant and store them under the recommended conditions (cool, dark, inert atmosphere).

Data on Antioxidant Stabilization

While specific quantitative data on the stabilization of α-Amylcinnamaldehyde is proprietary and varies by formulation, the following table provides a general comparison of commonly used antioxidants in fragrance applications. Efficacy is often measured by the extension of the induction period in oxidation tests.

Antioxidant Typical Concentration Range Advantages Considerations
Tocopherols (Vitamin E) 0.05% - 0.5%Natural, clean-label compliant, effective in protecting lipids and fragrances.[3][8]May have a slight color or odor.
BHT (Butylated Hydroxytoluene) 0.01% - 0.1%Highly effective and cost-efficient.[7]Regulatory and consumer perception challenges in some markets.[7]
BHA (Butylated Hydroxyanisole) 0.01% - 0.1%Effective antioxidant.[5][7]Similar regulatory and perception concerns as BHT.[7]
TBHQ (Tert-Butylhydroquinone) 0.01% - 0.2%Very effective, especially in oils and fats.[9]May have regulatory limits on concentration.
Rosemary Extract 0.02% - 0.2%Natural, provides robust protection, especially for essential oils.[8]Can impart its own characteristic aroma.

Experimental Protocols

Protocol 1: Forced Degradation Study of α-Amylcinnamaldehyde

Objective: To assess the intrinsic stability of ACA under various stress conditions, mimicking potential storage and use scenarios. This helps in identifying likely degradation products and pathways.[11]

Methodology:

  • Preparation of ACA Samples: Prepare solutions of ACA (e.g., 1 mg/mL) in an appropriate solvent (e.g., ethanol).

  • Acid and Base Hydrolysis:

    • Treat the ACA solution with 0.1 M HCl (acidic condition) and 0.1 M NaOH (basic condition).

    • Incubate samples at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24-48 hours).

    • Neutralize the samples before analysis.

  • Oxidative Degradation:

    • Treat the ACA solution with a solution of hydrogen peroxide (e.g., 3% H₂O₂).

    • Keep the sample at room temperature for a set time, monitoring for degradation.

  • Thermal Degradation:

    • Expose a solid or liquid sample of ACA to dry heat in an oven (e.g., 80°C) for a specified duration.

  • Photodegradation:

    • Expose an ACA solution to a light source with a specific output (e.g., UV-A and visible light) in a photostability chamber.

  • Analysis:

    • At each time point, analyze the stressed samples against a control sample (stored under ideal conditions).

    • Use a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC), to separate and quantify the remaining ACA and any degradation products formed.[12][13]

Protocol 2: Evaluating Antioxidant Efficacy

Objective: To determine and compare the effectiveness of different antioxidants in preventing the oxidation of ACA.

Methodology:

  • Sample Preparation:

    • Prepare a control sample of pure ACA.

    • Prepare a series of ACA samples, each containing a different antioxidant (e.g., BHT, Tocopherol) at a specified concentration (e.g., 0.1% w/w).

  • Accelerated Stability Testing:

    • Place all samples in an oven at an elevated temperature (e.g., 50°C) with exposure to air. This accelerates the oxidation process.

  • Monitoring Degradation:

    • At regular intervals (e.g., daily or weekly), withdraw aliquots from each sample.

    • Analyze the samples using a suitable analytical method (e.g., GC-FID or HPLC-UV) to measure the concentration of remaining ACA.

    • Peroxide Value (PV) testing can also be used as an indicator of the extent of oxidation.

  • Data Analysis:

    • Plot the concentration of ACA versus time for each sample.

    • Compare the degradation rate of the stabilized samples to the control. A slower rate of degradation indicates a more effective antioxidant.

    • The "induction period" (the time before rapid oxidation begins) can be determined and compared; a longer induction period signifies better stabilization.[8]

Visualizations

start Problem: ACA Degradation (Off-Odor, Discoloration) check_storage Review Storage Conditions start->check_storage check_formulation Examine Formulation start->check_formulation is_air_light_heat Exposed to Air, Light, or Heat? check_storage->is_air_light_heat is_ph_extreme Is pH extreme (<4 or >8)? check_formulation->is_ph_extreme is_air_light_heat->check_formulation No solution_storage Solution: - Store in cool, dark, airtight container. - Purge with Nitrogen. is_air_light_heat->solution_storage Yes is_antioxidant_present Antioxidant Present? is_ph_extreme->is_antioxidant_present No solution_ph Solution: - Adjust pH to a neutral range. is_ph_extreme->solution_ph Yes solution_add_antioxidant Solution: - Add appropriate antioxidant (e.g., Tocopherols, BHT). is_antioxidant_present->solution_add_antioxidant No solution_increase_antioxidant Solution: - Increase antioxidant concentration. - Consider a synergistic blend. is_antioxidant_present->solution_increase_antioxidant Yes

Caption: Troubleshooting workflow for ACA degradation issues.

cluster_0 Oxidative Chain Reaction cluster_1 Antioxidant Intervention ACA α-Amylcinnamaldehyde (Stable Molecule) FreeRadical Free Radical (R•) ACA->FreeRadical forms Initiator Initiator (Light, Heat, Metal Ion) Initiator->ACA attacks PeroxyRadical Peroxy Radical (ROO•) FreeRadical->PeroxyRadical + O2 PeroxyRadical->ACA attacks another ACA molecule Degradation Degradation Products (Off-Odor) PeroxyRadical->Degradation leads to StableProduct Stable Product (ROOH) Antioxidant Antioxidant (AH) Antioxidant->PeroxyRadical donates H• StableRadical Stable Antioxidant Radical (A•)

Caption: Mechanism of antioxidant action on ACA oxidation.

References

Troubleshooting poor resolution in HPLC analysis of alpha-Amylcinnamaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the High-Performance Liquid Chromatography (HPLC) analysis of alpha-Amylcinnamaldehyde. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable guidance on troubleshooting common issues encountered during chromatographic experiments, with a focus on achieving optimal resolution and peak shape.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific problems you may encounter during the HPLC analysis of this compound in a user-friendly question-and-answer format.

Q1: I am observing poor resolution between my this compound peak and other components in my sample. What are the likely causes and how can I improve the separation?

A1: Poor resolution in HPLC is a common issue that can stem from several factors related to the mobile phase, column, or other method parameters.[1] A systematic approach is crucial to identify and resolve the problem.

Potential Causes and Solutions for Poor Resolution:

  • Inappropriate Mobile Phase Composition: The organic-to-aqueous ratio in your mobile phase is a critical factor influencing retention and selectivity.[2]

    • Solution: If peaks are eluting too quickly and merging, decrease the organic solvent (e.g., acetonitrile (B52724), methanol) concentration in your mobile phase. Conversely, if retention times are excessively long, a slight increase in the organic modifier may be necessary. For complex samples, a gradient elution, starting with a lower organic concentration and gradually increasing it, can significantly improve the separation of multiple components.[3]

  • Suboptimal Flow Rate: The flow rate of the mobile phase affects the time analytes spend interacting with the stationary phase.

    • Solution: A lower flow rate generally leads to better resolution by allowing more time for interactions, although it will increase the analysis time.[4] Experiment with reducing the flow rate in small increments (e.g., from 1.0 mL/min to 0.8 mL/min) to observe the effect on peak separation.

  • Column Inefficiency: Over time, HPLC columns can lose their efficiency due to contamination or degradation of the stationary phase.

    • Solution: First, try cleaning the column according to the manufacturer's instructions. If resolution does not improve, the column may need to be replaced. Using a guard column can help extend the life of your analytical column by trapping strongly retained compounds and particulates.[5]

  • Incorrect Column Chemistry: The choice of stationary phase is fundamental for achieving good selectivity.

    • Solution: For a non-polar compound like this compound, a C18 column is a standard and often effective choice.[3] However, if co-elution persists, consider a column with a different selectivity, such as a phenyl-hexyl or a polar-embedded phase, which can offer alternative interactions with the analyte and interfering compounds.[6]

Q2: My this compound peak is showing significant tailing. What is causing this and what steps can I take to achieve a more symmetrical peak?

A2: Peak tailing, where the latter half of the peak is broader than the front, is a frequent problem in HPLC. It can lead to inaccurate integration and reduced resolution.[7] The primary cause is often secondary interactions between the analyte and the stationary phase.[8]

Troubleshooting Peak Tailing:

  • Silanol (B1196071) Interactions: Residual silanol groups on the silica-based stationary phase can interact with polar functional groups on the analyte, causing tailing.[8]

    • Solution: Adjusting the mobile phase pH can suppress these interactions. For a neutral compound like this compound, this is less of a concern, but if analyzing it alongside acidic or basic compounds, maintaining a consistent and appropriate pH is crucial. Operating at a lower pH (e.g., 3-4) can protonate silanol groups, reducing their interaction with basic analytes.[8] Using a highly end-capped, modern HPLC column will also minimize the presence of active silanol groups.[7]

  • Column Overload: Injecting too much sample can saturate the stationary phase, leading to peak distortion.[4]

    • Solution: Reduce the injection volume or dilute your sample. This is a simple yet often effective way to improve peak shape.

  • Mismatched Sample Solvent: If the sample is dissolved in a solvent significantly stronger than the mobile phase, it can cause the analyte band to spread before it reaches the column, resulting in a broad and tailing peak.

    • Solution: Whenever possible, dissolve your sample in the initial mobile phase. If a stronger solvent is necessary for solubility, inject the smallest possible volume.

  • Column Contamination or Degradation: Buildup of contaminants on the column frit or at the head of the column can disrupt the flow path and cause peak tailing.[1]

    • Solution: Flush the column with a strong solvent to remove contaminants. If the problem persists, the column may be irreversibly damaged and require replacement.

Q3: I am experiencing a drift in the retention time of this compound. What could be the reason for this instability?

A3: Consistent retention times are critical for reliable peak identification and quantification. Drifting retention times often point to issues with the HPLC system or column equilibration.[5]

Addressing Retention Time Drift:

  • Inadequate Column Equilibration: The column needs to be fully equilibrated with the mobile phase before starting an analysis, especially when using a new mobile phase or after a system has been idle.

    • Solution: Ensure the column is flushed with at least 10-20 column volumes of the mobile phase before the first injection. For gradient methods, a sufficient equilibration period at the initial conditions between runs is essential.

  • Mobile Phase Instability or Inconsistent Composition: Changes in the mobile phase composition over time, such as the evaporation of a volatile organic component, can lead to retention time shifts.

    • Solution: Prepare fresh mobile phase daily and keep the solvent reservoirs capped to minimize evaporation. If using a buffer, ensure it is fully dissolved and the pH is stable.

  • Pump Malfunction or Leaks: Inconsistent flow from the pump due to air bubbles, faulty check valves, or leaks in the system will cause fluctuations in retention times.[5]

    • Solution: Degas the mobile phase to remove dissolved air. Purge the pump to eliminate any trapped air bubbles. Inspect all fittings and connections for any signs of leaks.

  • Temperature Fluctuations: The temperature of the column can affect the viscosity of the mobile phase and the kinetics of analyte-stationary phase interactions, leading to changes in retention time.[1]

    • Solution: Use a column oven to maintain a constant and controlled temperature throughout the analysis. This will significantly improve the reproducibility of your retention times.

Data Presentation

The following tables provide illustrative quantitative data on how different HPLC parameters can affect the analysis of this compound. Please note that this data is for educational purposes and actual results may vary.

Table 1: Effect of Mobile Phase Composition on Resolution and Retention Time

% Acetonitrile in WaterRetention Time (min)Resolution (Rs) between this compound and an ImpurityPeak Tailing Factor (Tf)
50%15.21.21.5
60%10.51.81.3
70%6.82.51.1
80%3.11.41.2

Table 2: Influence of Flow Rate on Analysis Time and Resolution

Flow Rate (mL/min)Retention Time (min)Resolution (Rs)Analysis Time (min)
0.88.52.815
1.06.82.512
1.25.72.110
1.54.51.78

Experimental Protocols

Recommended HPLC Method for this compound Analysis

This protocol is a starting point and may require optimization based on your specific sample matrix and instrumentation.

  • Column: C18, 4.6 x 150 mm, 5 µm particle size

  • Mobile Phase A: Water

  • Mobile Phase B: Acetonitrile

  • Gradient Program:

    • 0-1 min: 60% B

    • 1-10 min: 60% to 80% B

    • 10-12 min: 80% B

    • 12.1-15 min: 60% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 280 nm[3]

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve the sample in the initial mobile phase (60:40 Acetonitrile:Water). Filter through a 0.45 µm syringe filter before injection.

Forced Degradation Study Protocol

To ensure the stability-indicating nature of the HPLC method, forced degradation studies are recommended.[9][10]

  • Acid Hydrolysis: Dissolve this compound in a 1:1 mixture of acetonitrile and 0.1 M HCl. Heat at 60°C for 24 hours. Neutralize with 0.1 M NaOH before injection.

  • Base Hydrolysis: Dissolve this compound in a 1:1 mixture of acetonitrile and 0.1 M NaOH. Keep at room temperature for 24 hours. Neutralize with 0.1 M HCl before injection.

  • Oxidative Degradation: Dissolve this compound in a 1:1 mixture of acetonitrile and 3% hydrogen peroxide. Keep at room temperature for 24 hours.

  • Thermal Degradation: Store the solid sample of this compound at 105°C for 48 hours. Dissolve in the mobile phase before injection.

  • Photolytic Degradation: Expose a solution of this compound to UV light (254 nm) for 24 hours.

Analyze all stressed samples using the recommended HPLC method and compare the chromatograms to that of an unstressed sample to identify degradation products.

Mandatory Visualization

The following diagrams illustrate logical troubleshooting workflows for common HPLC issues.

Poor_Resolution_Troubleshooting start Poor Resolution Observed check_mobile_phase Is Mobile Phase Composition Optimal? start->check_mobile_phase adjust_mobile_phase Adjust Organic/Aqueous Ratio Consider Gradient Elution check_mobile_phase->adjust_mobile_phase No check_flow_rate Is Flow Rate Appropriate? check_mobile_phase->check_flow_rate Yes resolution_ok Resolution Improved adjust_mobile_phase->resolution_ok adjust_flow_rate Decrease Flow Rate for Better Separation check_flow_rate->adjust_flow_rate No check_column Is the Column Performing Well? check_flow_rate->check_column Yes adjust_flow_rate->resolution_ok clean_column Clean or Replace Column Use a Guard Column check_column->clean_column No check_column->resolution_ok Yes clean_column->resolution_ok

Caption: Troubleshooting workflow for poor HPLC resolution.

Peak_Tailing_Troubleshooting start Peak Tailing Observed check_overload Is the Column Overloaded? start->check_overload reduce_injection Reduce Injection Volume or Dilute Sample check_overload->reduce_injection Yes check_solvent Is the Sample Solvent Stronger than Mobile Phase? check_overload->check_solvent No peak_shape_ok Symmetrical Peak Achieved reduce_injection->peak_shape_ok change_solvent Dissolve Sample in Mobile Phase check_solvent->change_solvent Yes check_silanol Are there Secondary Interactions (e.g., Silanol)? check_solvent->check_silanol No change_solvent->peak_shape_ok adjust_ph Adjust Mobile Phase pH Use End-Capped Column check_silanol->adjust_ph Yes check_silanol->peak_shape_ok No adjust_ph->peak_shape_ok

Caption: Troubleshooting workflow for HPLC peak tailing.

Degradation_Pathway_Analysis cluster_stress Stress Conditions cluster_products Degradation Products start This compound stress_conditions Forced Degradation Conditions degradation_products Potential Degradation Products acid Acid Hydrolysis hydrolyzed_product Hydrolysis Products acid->hydrolyzed_product base Base Hydrolysis base->hydrolyzed_product oxidation Oxidation (H2O2) oxidized_product Oxidized Aldehyde (e.g., Carboxylic Acid) oxidation->oxidized_product thermal Thermal Stress isomers Isomers thermal->isomers photo Photolytic Stress photo->isomers

Caption: Potential degradation pathways of this compound.

References

Side product formation in the aldol condensation for jasminaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with side product formation during the aldol (B89426) condensation synthesis of jasminaldehyde.

Troubleshooting Guide: Side Product Formation

This guide addresses common issues related to the formation of impurities during the synthesis of jasminaldehyde via the aldol condensation of heptanal (B48729) and benzaldehyde (B42025).

Problem: Low yield of jasminaldehyde and significant formation of a major byproduct.

  • Possible Cause 1: Self-condensation of heptanal.

    • Explanation: Heptanal, being an aliphatic aldehyde, is more reactive than benzaldehyde and can react with itself, especially at low benzaldehyde to heptanal molar ratios.[1][2] This self-condensation reaction is a primary cause of reduced jasminaldehyde yield, leading to the formation of 2-n-pentyl-2-n-nonenal as the main byproduct.[1][2][3][4]

    • Solution:

      • Increase the molar ratio of benzaldehyde to heptanal. A higher concentration of benzaldehyde shifts the reaction equilibrium towards the desired cross-condensation product.[1][3] Ratios of 2:1 or 3:1 (benzaldehyde:heptanal) are often employed.[1][5]

      • Control the addition of heptanal. Instead of adding all reactants at once, try a slow or stepwise addition of heptanal to the reaction mixture containing benzaldehyde and the catalyst.[1][6] This maintains a low concentration of heptanal, minimizing its opportunity to self-condense.

  • Possible Cause 2: Inappropriate reaction temperature.

    • Explanation: Temperature is a critical parameter in aldol condensations.[6] While higher temperatures can increase the overall reaction rate, they can sometimes decrease the selectivity for the desired cross-aldol product.[2] However, some studies have shown that increasing the temperature from 100 °C to 140 °C can enhance both the conversion of heptanal and the selectivity towards jasminaldehyde.[1]

    • Solution:

      • Optimize the reaction temperature. The optimal temperature can be catalyst-dependent. It is recommended to perform small-scale experiments at various temperatures (e.g., ranging from 80 °C to 160 °C) to determine the ideal condition for your specific catalyst and setup.[1]

      • Monitor reaction progress. Use techniques like Thin-Layer Chromatography (TLC) to monitor the consumption of reactants and the formation of products and byproducts at different temperatures.[6][7]

  • Possible Cause 3: Suboptimal catalyst or catalyst concentration.

    • Explanation: The choice of catalyst, whether homogeneous (like NaOH) or heterogeneous (like Mg-Al mixed oxides or hydrotalcites), significantly impacts the reaction's selectivity.[3][8] The catalyst's basicity and surface properties play a crucial role.

    • Solution:

      • Select an appropriate catalyst. For improved selectivity, consider using solid base catalysts like hydrotalcite or functionalized silica, which have shown good performance.[2][9] Phase transfer catalysts, such as cetyltrimethylammonium bromide (CTAB), can also enhance selectivity by creating micelles that favor the cross-condensation reaction.[7][8]

      • Optimize catalyst loading. The amount of catalyst used should be optimized. Insufficient catalyst may lead to slow and incomplete reactions, while excess catalyst might promote side reactions.

Frequently Asked Questions (FAQs)

Q1: What is the primary side product in the aldol condensation for jasminaldehyde?

A1: The main side product is 2-n-pentyl-2-n-nonenal.[1][3][4] This compound results from the self-condensation of two molecules of heptanal.[1] Heptanal is more reactive than benzaldehyde, making this self-condensation a competing reaction.[2]

Q2: How can I minimize the self-condensation of heptanal?

A2: To minimize heptanal self-condensation, you can employ several strategies:

  • Use a high molar excess of benzaldehyde relative to heptanal.[3]

  • Slowly add heptanal to the reaction mixture.[1][6]

  • Use a non-enolizable aldehyde like benzaldehyde, which can only act as the electrophile.[6]

  • Choose a catalyst system that favors the cross-condensation reaction, such as certain solid bases or phase transfer catalysts.[8][9]

Q3: What is the effect of temperature on the selectivity of the reaction?

A3: The effect of temperature can be complex. Increasing the temperature generally increases the reaction rate.[6] Some studies report that higher temperatures (e.g., 140 °C vs. 100 °C) can improve both heptanal conversion and selectivity to jasminaldehyde.[1] Conversely, other reports suggest that high temperatures can sometimes lead to a decrease in the selectivity of the cross-aldol product.[2] It is crucial to experimentally determine the optimal temperature for your specific reaction conditions.

Q4: I have an issue with separating the final product from excess benzaldehyde. What can I do?

A4: A common method to remove excess benzaldehyde is to treat the reaction mixture with a strong base, like sodium hydroxide (B78521), to induce a Cannizzaro reaction.[5] This reaction converts the excess benzaldehyde into water-soluble products (benzyl alcohol and sodium benzoate), which can then be easily separated from the water-insoluble jasminaldehyde during aqueous workup.[5]

Q5: Are there other byproducts besides 2-n-pentyl-2-n-nonenal?

A5: Yes, the formation of other, often unspecified, long-chain aldehydes has been observed as byproducts during the reaction.[1] The formation of these other byproducts was noted to be lower at higher temperatures in some cases.[1]

Data Presentation

Table 1: Effect of Temperature on Heptanal Conversion and Jasminaldehyde Selectivity.

Temperature (°C)Heptanal Conversion (%)Jasminaldehyde Selectivity (%)Main ByproductCatalyst SystemReference
100~16 (after 44h)~30 (after 44h)2-n-pentyl-2-n-nonenalMg-Al Mixed Oxide[1]
140~36 (after 78h)~41 (after 78h)2-n-pentyl-2-n-nonenalMg-Al Mixed Oxide[1][2][3]
160~10088Not specifiedAmine-functionalized MOS[8]
18078.270.2Not specifiedCs-MCM-41 (Microwave)[10]

Table 2: Effect of Molar Ratio on Product Selectivity.

Benzaldehyde:Heptanal RatioJasminaldehyde Selectivity (%)Heptanal Self-Condensation (%)NotesReference
1:1LowerHigherHigher chance for heptanal to react with itself.[2]
>1 (e.g., 2:1)HigherLowerHigh concentration of benzaldehyde favors cross-condensation.[1][3]

Experimental Protocols

Protocol 1: General Procedure for Jasminaldehyde Synthesis with a Solid Base Catalyst.

This protocol is a generalized procedure based on common laboratory practices for aldol condensations using a heterogeneous catalyst.

  • Catalyst Activation: If using a solid catalyst like Mg-Al mixed oxide, activate it by calcining at an appropriate temperature (e.g., 450 °C) for several hours to remove water and generate active basic sites.

  • Reaction Setup: Equip a round-bottom flask with a magnetic stirrer, condenser, and a temperature controller. Place the activated catalyst in the flask.

  • Reactant Addition: Add benzaldehyde to the flask. Begin stirring and heat the mixture to the desired reaction temperature (e.g., 140 °C).[1]

  • Controlled Heptanal Feed: Slowly add heptanal to the stirred mixture over a period of time (e.g., 30 minutes) using a syringe pump or a dropping funnel.[11] This helps to suppress the self-condensation of heptanal.[1]

  • Reaction Monitoring: Allow the reaction to proceed for several hours (e.g., 5-24 hours). Monitor the progress by taking small aliquots and analyzing them by TLC or GC.

  • Workup: After the reaction is complete, cool the mixture to room temperature. Separate the solid catalyst by filtration.

  • Purification: The crude product can be purified by vacuum distillation. If significant unreacted benzaldehyde remains, consider a basic wash to induce the Cannizzaro reaction as described in the FAQs.[5]

Protocol 2: Phase Transfer Catalysis Method.

This method utilizes a surfactant to enhance the reaction between the aqueous and organic phases.[7][8]

  • Reaction Setup: In a reaction flask, prepare an aqueous solution of a phase transfer catalyst, such as N-cetyl-N,N,N-trimethylammonium bromide (CTAB).[7]

  • Reactant Addition: Add equimolar amounts of benzaldehyde and then slowly add n-heptanal to the stirred surfactant solution.[7]

  • Base Addition: Add sodium hydroxide (NaOH) pellets to the mixture and stir to dissolve.[7]

  • Reaction: Maintain the reaction at a controlled temperature (e.g., 30 °C) for 3-4 hours.[7][8]

  • Phase Separation: Once the reaction is complete, stop stirring and allow the mixture to stand for about 15 minutes. The mixture will separate into two layers.[8]

  • Product Extraction: The upper organic layer, containing the jasminaldehyde product, can be separated using a separating funnel.[7][8]

  • Catalyst Recycling: The remaining aqueous micellar solution containing NaOH can potentially be reused for subsequent batches.[8]

Visualizations

Aldol_Condensation_Jasminaldehyde Heptanal Heptanal Heptanal_Enolate Heptanal Enolate (Nucleophile) Heptanal->Heptanal_Enolate + Base Benzaldehyde Benzaldehyde Base Base (e.g., NaOH) Jasminaldehyde_Adduct β-Hydroxy Aldehyde Adduct Heptanal_Enolate->Jasminaldehyde_Adduct + Benzaldehyde (Electrophile) Jasminaldehyde Jasminaldehyde (α-Pentylcinnamaldehyde) Jasminaldehyde_Adduct->Jasminaldehyde - H₂O (Dehydration) Water H₂O Heptanal_Self_Condensation Heptanal1 Heptanal Heptanal_Enolate Heptanal Enolate (Nucleophile) Heptanal1->Heptanal_Enolate + Base Base Base Self_Adduct Self-Condensation Adduct Heptanal_Enolate->Self_Adduct + Heptanal Heptanal2 Heptanal (Electrophile) Side_Product 2-n-Pentyl-2-n-nonenal Self_Adduct->Side_Product - H₂O (Dehydration) Water H₂O Troubleshooting_Workflow Start Low Jasminaldehyde Yield & High Side Product Formation CheckRatio Is Benzaldehyde:Heptanal ratio high (e.g., ≥ 2:1)? Start->CheckRatio IncreaseRatio Action: Increase Benzaldehyde molar ratio. CheckRatio->IncreaseRatio No CheckAddition Is Heptanal added slowly to the reaction mixture? CheckRatio->CheckAddition Yes IncreaseRatio->CheckAddition SlowAddition Action: Implement slow or stepwise addition of Heptanal. CheckAddition->SlowAddition No CheckTemp Is the reaction temperature optimized for your catalyst? CheckAddition->CheckTemp Yes SlowAddition->CheckTemp OptimizeTemp Action: Perform trials at different temperatures. CheckTemp->OptimizeTemp No CheckCatalyst Is the catalyst system optimized for selectivity? CheckTemp->CheckCatalyst Yes OptimizeTemp->CheckCatalyst ChangeCatalyst Action: Consider alternative catalysts (e.g., solid bases, PTC). CheckCatalyst->ChangeCatalyst No End Problem Resolved CheckCatalyst->End Yes ChangeCatalyst->End

References

Technical Support Center: Managing alpha-Amylcinnamaldehyde Instability in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges of working with alpha-Amylcinnamaldehyde (ACA) in aqueous solutions. Given its inherent instability and poor water solubility, this resource offers practical guidance on formulation, stabilization, and analysis.

Frequently Asked Questions (FAQs)

Q1: Why is my aqueous solution containing this compound turning yellow and developing a rancid odor?

A1: this compound is highly susceptible to oxidation, especially when exposed to air and light.[1][2] The aldehyde functional group can be oxidized to a carboxylic acid, which can lead to a change in pH and subsequent degradation of other components in your formulation.[3] The development of a rancid or fatty off-odor is a common indicator of oxidative degradation.[2]

Q2: My this compound is precipitating out of my aqueous solution. What is the cause and how can I prevent this?

A2: this compound is practically insoluble in water.[4][5] If you are observing precipitation, it is likely that the concentration of ACA exceeds its solubility limit in your aqueous system. To address this, you will need to use a solubilization or emulsification technique. Creating an oil-in-water (o/w) nanoemulsion is a highly effective method for dispersing ACA in an aqueous phase.

Q3: What are the primary factors that contribute to the degradation of this compound in aqueous solutions?

A3: The primary factors contributing to the degradation of ACA in aqueous solutions are:

  • Oxidation: Exposure to oxygen is a major cause of degradation.

  • Temperature: Higher temperatures can accelerate the rate of degradation.

  • pH: While generally more stable in alkaline conditions, extremes in pH can catalyze hydrolysis or other degradation reactions.[4]

  • Light: Exposure to UV light can promote photo-degradation.

Q4: What are the recommended storage conditions for aqueous formulations containing this compound?

A4: To minimize degradation, aqueous formulations containing ACA should be stored in airtight containers, protected from light, and kept at refrigerated temperatures (2-8°C).[5] The headspace of the container should be minimized or purged with an inert gas like nitrogen to reduce exposure to oxygen.

Troubleshooting Guides

Issue 1: Phase Separation or Cloudiness in the Aqueous Formulation
  • Possible Cause 1: Inadequate Emulsification.

    • Solution: Your emulsifier (surfactant) concentration may be too low, or you may be using an inappropriate type of emulsifier. The Hydrophile-Lipophile Balance (HLB) of your surfactant system should be optimized for the oil phase containing ACA. For oil-in-water emulsions, a higher HLB value is generally required. Consider using a combination of surfactants to achieve the desired HLB.

  • Possible Cause 2: Ostwald Ripening.

    • Solution: This phenomenon, where larger droplets grow at the expense of smaller ones, can lead to emulsion instability. Using a combination of a high-molecular-weight, oil-soluble compound in the oil phase or a weighting agent can help to minimize Ostwald ripening.

  • Possible Cause 3: Incorrect Mixing Procedure.

    • Solution: The order and method of mixing are critical. Generally, the oil phase (ACA and any oil-soluble components) should be slowly added to the aqueous phase containing the emulsifier with continuous high-shear mixing.[6]

Issue 2: Loss of Fragrance and/or Formation of Off-Odors
  • Possible Cause 1: Oxidative Degradation.

    • Solution: The addition of antioxidants is crucial. A combination of oil-soluble and water-soluble antioxidants can provide comprehensive protection. For example, Butylated Hydroxytoluene (BHT) or alpha-Tocopherol can be added to the oil phase, while Ascorbic Acid can be added to the aqueous phase.[7][8][9]

  • Possible Cause 2: Volatilization.

    • Solution: Encapsulation of ACA within an emulsion can reduce its volatility. Ensure your formulation is stored in a tightly sealed container.

Issue 3: Change in Color (e.g., Yellowing)
  • Possible Cause 1: Oxidation of this compound.

    • Solution: As with odor changes, the primary solution is the incorporation of an effective antioxidant system.

  • Possible Cause 2: Interaction with Other Formulation Components.

    • Solution: Ensure that all components of your formulation are compatible. Some compounds can react with aldehydes, leading to color changes. A systematic study of component compatibility is recommended.

Data Presentation

Table 1: Factors Affecting the Stability of Cinnamaldehyde Derivatives in Aqueous Systems (Qualitative Summary)

ParameterEffect on StabilityRecommendations
pH Generally more stable in neutral to alkaline conditions. Acidic conditions may promote hydrolysis.Buffer the aqueous phase to a pH between 6.0 and 8.0.
Temperature Higher temperatures accelerate degradation.Store formulations at refrigerated temperatures (2-8°C). Avoid heat during processing.
Light UV exposure can lead to photodegradation.Store in opaque or amber-colored containers.
Oxygen Promotes oxidative degradation.Minimize headspace in containers, consider purging with nitrogen, and use antioxidants.

Table 2: Commonly Used Components for Emulsifying and Stabilizing this compound

Component TypeExamplesTypical Concentration Range (% w/w)Purpose
Oil Phase Medium-Chain Triglycerides (MCT), Mineral Oil5 - 20%Carrier for ACA
Surfactants (Emulsifiers) Polysorbate 80 (Tween 80), Polysorbate 20 (Tween 20), Lecithin1 - 10%To form and stabilize the emulsion
Co-surfactants Propylene Glycol, Ethanol, PEG 4001 - 5%To improve emulsion stability
Antioxidants (Oil-soluble) Butylated Hydroxytoluene (BHT), alpha-Tocopherol (Vitamin E)0.01 - 0.1%To prevent oxidation in the oil phase
Antioxidants (Water-soluble) Ascorbic Acid (Vitamin C), Sodium Ascorbyl Phosphate0.1 - 1%To prevent oxidation in the aqueous phase
Chelating Agents Ethylenediaminetetraacetic acid (EDTA)0.05 - 0.1%To sequester metal ions that can catalyze oxidation

Experimental Protocols

Protocol 1: Preparation of an this compound Nanoemulsion

This protocol describes a high-pressure homogenization method for preparing a stable oil-in-water (o/w) nanoemulsion of ACA.

Materials:

  • This compound (ACA)

  • Medium-Chain Triglyceride (MCT) oil

  • Polysorbate 80 (Tween 80)

  • Butylated Hydroxytoluene (BHT)

  • Deionized water

  • Citrate (B86180) buffer (pH 7.0)

Procedure:

  • Prepare the Oil Phase:

    • In a beaker, combine 5% (w/w) ACA, 15% (w/w) MCT oil, and 0.1% (w/w) BHT.

    • Gently heat to 40°C and stir until all components are fully dissolved and homogenous.

  • Prepare the Aqueous Phase:

    • In a separate beaker, combine 74.9% (w/w) deionized water and 5% (w/w) Polysorbate 80.

    • Heat to 40°C and stir until the surfactant is completely dissolved. Adjust the pH to 7.0 with the citrate buffer.

  • Form the Coarse Emulsion:

    • While stirring the aqueous phase with a high-shear mixer, slowly add the oil phase.

    • Continue mixing for 10-15 minutes to form a coarse emulsion.

  • Homogenization:

    • Pass the coarse emulsion through a high-pressure homogenizer at 10,000 psi for 3-5 cycles.

    • Cool the resulting nanoemulsion to room temperature.

  • Characterization:

    • Analyze the droplet size and polydispersity index (PDI) using dynamic light scattering (DLS).

    • Visually inspect for any signs of phase separation or creaming.

Protocol 2: Accelerated Stability Testing of an this compound Emulsion

This protocol outlines a method to assess the stability of your ACA formulation under accelerated conditions.

Procedure:

  • Sample Preparation: Prepare a single batch of your ACA emulsion as per Protocol 1.

  • Storage Conditions: Aliquot the emulsion into separate, sealed, airtight glass vials and store them under the following conditions:

    • Refrigerated: 4°C

    • Room Temperature: 25°C / 60% Relative Humidity (RH)

    • Accelerated: 40°C / 75% RH

    • Light Exposure: 25°C with exposure to a controlled UV light source.

  • Time Points: Analyze the samples at initial (T=0) and at regular intervals (e.g., 1, 2, 4, 8, and 12 weeks).

  • Analysis: At each time point, evaluate the following parameters:

    • Visual Appearance: Note any changes in color, clarity, or phase separation.

    • Odor: Assess any changes from the initial fragrance profile.

    • pH: Measure the pH of the aqueous phase.

    • Droplet Size and PDI: Use DLS to monitor changes in the emulsion's physical stability.

    • ACA Content: Use a validated stability-indicating HPLC method to quantify the concentration of ACA.

Visualizations

Caption: Proposed oxidation pathway for this compound.

experimental_workflow cluster_formulation Formulation Development cluster_stability Stability Testing Prep_Oil Prepare Oil Phase (ACA, Carrier Oil, Antioxidant) Coarse_Emulsion Create Coarse Emulsion (High-Shear Mixing) Prep_Oil->Coarse_Emulsion Prep_Aq Prepare Aqueous Phase (Water, Surfactant, Buffer) Prep_Aq->Coarse_Emulsion Homogenize Nanoemulsification (High-Pressure Homogenization) Coarse_Emulsion->Homogenize Store Store Samples at Different Conditions Homogenize->Store Characterize (T=0) Analyze Analyze at Time Points (Visual, pH, DLS, HPLC) Store->Analyze

Caption: Experimental workflow for formulation and stability testing.

troubleshooting_logic Start Instability Observed (e.g., Phase Separation, Odor Change) Check_Physical Physical Instability? (Separation, Cloudiness) Start->Check_Physical Check_Chemical Chemical Instability? (Odor/Color Change) Start->Check_Chemical Adjust_Emulsifier Optimize Surfactant System (HLB, Concentration) Check_Physical->Adjust_Emulsifier Yes Review_Process Review Mixing Process & Storage Conditions Check_Physical->Review_Process No Add_Antioxidant Incorporate/Optimize Antioxidant System Check_Chemical->Add_Antioxidant Yes Check_Compatibility Check for Component Incompatibility Check_Chemical->Check_Compatibility No

Caption: Troubleshooting decision tree for ACA formulation issues.

References

Optimizing reaction conditions for alpha-Amylcinnamaldehyde synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the synthesis of α-Amylcinnamaldehyde. It includes frequently asked questions (FAQs) and troubleshooting guides to address common challenges encountered during the experimental process.

Frequently Asked Questions (FAQs)

Q1: What is the primary reaction for synthesizing α-Amylcinnamaldehyde?

A1: The most common method for synthesizing α-Amylcinnamaldehyde is the Claisen-Schmidt condensation.[1][2] This reaction involves the base-catalyzed condensation of benzaldehyde (B42025) (an aromatic aldehyde without α-hydrogens) with n-heptanal (an aliphatic aldehyde with α-hydrogens).[1][2][3]

Q2: What are the typical catalysts and solvents used in this synthesis?

A2: Alkaline hydroxides, such as sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH), are commonly used as catalysts.[4] The reaction is often carried out in a solvent like ethanol (B145695) or ethylene (B1197577) glycol.[4][5] Some procedures also utilize a phase transfer catalyst, such as cetyltrimethylammonium bromide (CTAB), in an aqueous medium.[6][7]

Q3: What is the main side reaction to be aware of during the synthesis?

A3: The primary side reaction is the self-condensation of n-heptanal, which leads to the formation of 2-pentyl-2-nonenal.[8] This byproduct can be malodorous and difficult to separate from the desired product.[8]

Q4: How can the self-condensation of n-heptanal be minimized?

A4: To minimize the self-condensation of n-heptanal, it is recommended to slowly add the n-heptanal to the reaction mixture that already contains benzaldehyde and the base.[3] Using an excess of benzaldehyde can also help to favor the cross-condensation reaction.[8]

Q5: What are some common impurities found in the final product?

A5: Besides the self-condensation byproduct, other potential impurities include unreacted starting materials (benzaldehyde and n-heptanal), the cis-isomer of α-Amylcinnamaldehyde, and oxidation products if the final product is not stored properly.[4]

Q6: How is the crude α-Amylcinnamaldehyde typically purified?

A6: Purification is commonly achieved through vacuum distillation or crystallization.[8]

Troubleshooting Guides

Issue 1: Low Yield of α-Amylcinnamaldehyde
Possible Cause Recommendation
Suboptimal Reactant Molar Ratio The molar ratio of n-heptanal to benzaldehyde significantly impacts the yield. An excess of benzaldehyde is generally favored to suppress the self-condensation of n-heptanal. Ratios of 1:1.3 to 1:1.5 (n-heptanal:benzaldehyde) have been shown to improve reaction rates and selectivity.[6]
Incorrect Reaction Temperature The reaction rate is temperature-dependent. At lower temperatures (e.g., 20°C), the reaction is slower, which can increase the likelihood of n-heptanal self-condensation.[6][7] Higher temperatures (e.g., 60°C) can significantly reduce the reaction time.[6][7] The optimal temperature should be determined based on the specific catalyst and solvent system.
Inappropriate Catalyst Concentration In phase transfer catalysis systems, the concentration of the catalyst (e.g., CTAB) is crucial. A concentration of 0.1M CTAB has been shown to be optimal for minimizing self-condensation and achieving high selectivity.[7]
Inefficient Mixing Inadequate mixing can lead to localized areas of high n-heptanal concentration, promoting self-condensation. Vigorous and consistent stirring is essential for maximizing the contact between reactants and achieving high selectivity for the desired product.[6]
Issue 2: Product Contamination
Observed Issue Possible Cause Recommendation
Presence of 2-pentyl-2-nonenal Self-condensation of n-heptanal.Ensure slow, controlled addition of n-heptanal to the reaction mixture.[3] Use an excess of benzaldehyde.[8] Optimize mixing and catalyst concentration.[6][7]
Unreacted Benzaldehyde and n-Heptanal Incomplete reaction.Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC). Consider extending the reaction time or adjusting the temperature if starting materials persist.
Product Discoloration (Yellowing) Oxidation of the aldehyde.α-Amylcinnamaldehyde is susceptible to oxidation.[4] Store the purified product in a dark, airtight container, preferably under an inert atmosphere. The addition of an antioxidant may also be considered for long-term storage.[4]

Data Presentation

Table 1: Effect of Reactant Molar Ratio on α-Amylcinnamaldehyde Synthesis[6]

n-Heptanal:Benzaldehyde RatioReaction Outcome
1:1.3Faster reaction rate compared to equimolar amounts.
1:1.5Even more rapid reaction due to increased contact between reactants.

Table 2: Effect of Temperature on α-Amylcinnamaldehyde Synthesis[6][7]

TemperatureReaction TimeObservation
20°C~5 hoursSlower reaction, higher likelihood of self-condensation.
30°C3.5 hoursOptimal temperature for high selectivity with a phase transfer catalyst.
60°C~2 hoursFaster reaction completion.

Table 3: Effect of CTAB Catalyst Concentration on α-Amylcinnamaldehyde Synthesis[7]

CTAB ConcentrationSelectivity for α-Amylcinnamaldehyde
0.01MLower selectivity, presence of self-condensation product.
0.1MHigh selectivity, minimal self-condensation product.
>0.1MCan lead to the formation of a single-phase milky solution, complicating product separation.

Experimental Protocols

Optimized Synthesis of α-Amylcinnamaldehyde using a Phase Transfer Catalyst

This protocol is based on the optimized conditions reported by Patil et al. (2022).[7]

Materials:

  • n-Heptanal

  • Benzaldehyde

  • Sodium Hydroxide (NaOH)

  • Cetyltrimethylammonium Bromide (CTAB)

  • Deionized Water

  • Ethyl Acetate (for extraction if necessary)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Separatory funnel

Procedure:

  • Prepare the Catalyst Solution: In a round-bottom flask equipped with a magnetic stirrer, prepare a 0.1M aqueous solution of CTAB.

  • Add Sodium Hydroxide: To the CTAB solution, add an equimolar amount of NaOH relative to the n-heptanal that will be used.

  • Add Benzaldehyde: Add an equimolar amount of benzaldehyde to the reaction mixture.

  • Controlled Addition of n-Heptanal: Begin stirring the mixture. Slowly add an equimolar amount of n-heptanal to the reaction flask dropwise using a dropping funnel over a period of time. Maintain a reaction temperature of 30°C.

  • Reaction Monitoring: Allow the reaction to proceed for approximately 3.5 hours with vigorous stirring. The progress of the reaction can be monitored by TLC.

  • Work-up: After the reaction is complete, stop stirring and allow the layers to separate. The product, α-Amylcinnamaldehyde, should form a distinct organic layer.

  • Extraction and Purification: Carefully separate the organic layer containing the product. If the separation is not clean, the product can be extracted with ethyl acetate. The crude product can then be purified by vacuum distillation.

Mandatory Visualization

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification prep_catalyst Prepare 0.1M CTAB Solution add_naoh Add NaOH prep_catalyst->add_naoh add_bzh Add Benzaldehyde add_naoh->add_bzh add_heptanal Slowly Add n-Heptanal at 30°C add_bzh->add_heptanal stir Stir for 3.5 hours add_heptanal->stir separate Separate Layers stir->separate purify Vacuum Distillation separate->purify product Pure α-Amylcinnamaldehyde purify->product

Caption: Experimental workflow for the synthesis of α-Amylcinnamaldehyde.

troubleshooting_guide cluster_causes Potential Causes cluster_solutions Solutions problem Low Yield of α-Amylcinnamaldehyde cause1 Suboptimal Reactant Ratio problem->cause1 cause2 Incorrect Temperature problem->cause2 cause3 Inefficient Mixing problem->cause3 sol1 Use Excess Benzaldehyde cause1->sol1 sol2 Optimize Temperature cause2->sol2 sol3 Ensure Vigorous Stirring cause3->sol3

Caption: Troubleshooting guide for low yield in α-Amylcinnamaldehyde synthesis.

References

Technical Support Center: Overcoming Solubility Challenges of alpha-Amylcinnamaldehyde in Cell Media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered when working with alpha-Amylcinnamaldehyde (ACA) in cell culture experiments.

Frequently Asked Questions (FAQs)

Q1: I've observed a precipitate forming in my cell culture medium after adding this compound. What is the likely cause?

A: The formation of a precipitate upon adding this compound (ACA) to your cell culture medium is a common issue stemming from its low aqueous solubility. ACA is a hydrophobic compound, and when a concentrated stock solution, typically prepared in an organic solvent like DMSO or ethanol (B145695), is diluted into the aqueous environment of the cell culture medium, it can "crash out" of solution. This phenomenon is often referred to as "solvent shock."[1][2]

Several factors can contribute to this precipitation:

  • Low Aqueous Solubility: ACA is inherently poorly soluble in water-based solutions like cell culture media.[3][4][5]

  • High Final Concentration: The intended final concentration of ACA in your experiment may exceed its maximum solubility limit in the specific medium you are using.[1]

  • Rapid Dilution: Adding the concentrated stock solution too quickly to the bulk of the medium can create localized areas of high concentration, leading to immediate precipitation.[2]

  • Solvent Concentration: While necessary to dissolve ACA initially, the final concentration of the organic solvent in the medium can influence solubility and may also impact cell viability.[6][7]

Q2: What is the recommended solvent for preparing an this compound stock solution, and what is the maximum tolerated final solvent concentration in the cell culture?

A: Dimethyl sulfoxide (B87167) (DMSO) and ethanol are the most commonly used solvents for preparing stock solutions of hydrophobic compounds like ACA.[8][9] It is crucial to prepare a high-concentration stock solution to minimize the volume added to the cell culture medium, thereby keeping the final solvent concentration low.[1][9]

The maximum tolerated final concentration of the solvent is cell line-dependent and should be empirically determined.[10][11][12] However, general guidelines are as follows:

SolventRecommended Max. Final ConcentrationNotes
DMSO ≤ 0.1% - 0.5% [6][7][10][11]Some robust cell lines may tolerate up to 1%, but this can impact cell viability and function.[10][13] Always include a solvent control in your experiments.
Ethanol ≤ 0.5% - 1% [12][13]Similar to DMSO, tolerance varies between cell lines. A concentration-response test is recommended.[12]

Q3: How can I determine the maximum soluble concentration of this compound in my specific cell culture medium?

A: Determining the maximum soluble concentration of ACA in your experimental conditions is a critical step to prevent precipitation. You can perform a solubility test as described in the experimental protocols section below. This involves preparing a series of dilutions of your ACA stock solution in your cell culture medium and observing the highest concentration that remains clear and free of precipitate.[1]

Q4: Are there alternative methods to improve the solubility of this compound in my cell culture medium?

A: Yes, if optimizing the solvent concentration and dilution technique is insufficient, several alternative strategies can be employed:

  • Use of Co-solvents: A mixture of solvents, such as 1:1 DMSO:Ethanol, might improve solubility for some compounds.[2]

  • pH Adjustment: The solubility of some compounds is pH-dependent. A slight adjustment of your media's pH (within a range tolerated by your cells) could enhance solubility.[1][6]

  • Leverage Serum Proteins: If your experimental design permits, proteins in fetal bovine serum (FBS) can help solubilize hydrophobic compounds.[2]

  • Use of Solubilizing Agents:

    • Surfactants: Non-ionic surfactants like Tween® 80 or Pluronic® F-127 can form micelles that encapsulate hydrophobic compounds, increasing their apparent solubility.[6] Pluronic® F-127 is an FDA-approved polymer known for its low toxicity and drug encapsulation capabilities.[14][15][16]

    • Cyclodextrins: These molecules have a hydrophobic interior and a hydrophilic exterior, allowing them to form inclusion complexes with poorly soluble compounds, thereby increasing their solubility in aqueous solutions.[2]

Troubleshooting Guides

Issue: Precipitate forms immediately upon adding the this compound stock solution to the cell culture medium.

Possible Cause Troubleshooting Step
Solvent Shock [1]Employ a stepwise or serial dilution method. First, create an intermediate dilution of your stock in a small volume of pre-warmed (37°C) culture medium. Then, add this intermediate dilution to the final volume of your medium. Adding the compound dropwise while gently vortexing can also aid in dispersion.[2]
Concentration Exceeding Solubility Limit [1]Perform a solubility test to determine the maximum soluble concentration of ACA in your specific cell culture medium (see protocol below). Start with a lower final concentration and gradually increase it.[1]
Temperature Fluctuation Always use pre-warmed (37°C) cell culture medium when preparing your final working solutions.[2]

Issue: The this compound solution is initially clear but forms a precipitate over time in the incubator.

Possible Cause Troubleshooting Step
Compound Instability or Interaction with Media Components Some compounds may interact with components in the media, such as proteins or salts, leading to the formation of insoluble complexes over time.[1] Consider using a different cell culture medium or a simpler buffered salt solution if your experiment allows.
Exceeding Long-Term Solubility The concentration may be at the cusp of its solubility limit and precipitates out over time. Try using a slightly lower final concentration.
pH Shift in Medium The metabolic activity of cells can alter the pH of the medium over time, which could affect the solubility of your compound. Ensure your medium is adequately buffered.

Experimental Protocols

Protocol 1: Preparation of a Concentrated Stock Solution of this compound
  • Objective: To prepare a high-concentration stock solution of ACA in a suitable organic solvent.

  • Materials:

    • This compound (ACA) powder

    • Dimethyl sulfoxide (DMSO) or 100% Ethanol

    • Sterile microcentrifuge tubes or amber glass vials

    • Vortex mixer

  • Methodology:

    • Tare a sterile microcentrifuge tube or vial on an analytical balance.

    • Carefully weigh out the desired amount of ACA powder.

    • Add the appropriate volume of DMSO or ethanol to achieve a high concentration (e.g., 10-100 mM).

    • Vortex the solution until the ACA is completely dissolved. A clear, particle-free solution indicates successful dissolution.[6]

    • Store the stock solution in small, single-use aliquots in tightly sealed vials at -20°C or -80°C, protected from light, to prevent degradation and repeated freeze-thaw cycles.[1][6]

Protocol 2: Determination of Maximum Soluble Concentration of this compound in Cell Culture Medium
  • Objective: To empirically determine the highest concentration of ACA that remains soluble in a specific cell culture medium.

  • Materials:

    • Concentrated stock solution of ACA

    • Your specific cell culture medium (pre-warmed to 37°C)

    • Sterile microcentrifuge tubes

    • Incubator (37°C, 5% CO2)

    • Microscope

    • High-speed centrifuge

    • Spectrophotometer (optional)

  • Methodology:

    • Prepare a series of dilutions of your ACA stock solution in pre-warmed cell culture medium in sterile microcentrifuge tubes. For example, you could prepare final concentrations ranging from 1 µM to 100 µM.

    • Ensure the final solvent concentration is constant across all dilutions and matches what you will use in your experiments (e.g., 0.1% DMSO).[1]

    • Incubate the tubes under the same conditions as your cell culture experiments (e.g., 37°C, 5% CO2) for a relevant period (e.g., 24 hours).[1]

    • Visual Inspection: Carefully observe each tube for any signs of precipitation (cloudiness, visible particles).

    • Microscopic Examination: Place a small aliquot from each tube onto a microscope slide and look for crystalline structures.

    • Quantitative Assessment (Optional):

      • Centrifuge the tubes at high speed (e.g., >10,000 x g) for 10 minutes to pellet any precipitate.[1][6]

      • Carefully collect the supernatant and measure its absorbance at a wavelength where ACA absorbs. A deviation from the linear relationship between concentration and absorbance indicates precipitation.[1]

    • The highest concentration that remains clear by visual and microscopic inspection and maintains a linear concentration-absorbance relationship is the maximum soluble concentration for your experimental conditions.[1]

Visualizations

Signaling Pathways and Experimental Workflows

cluster_0 Hypothetical Signaling Pathway of this compound ACA This compound Membrane Cell Membrane (Altered Permeability) ACA->Membrane Interacts with ABC ABC Transporters (Potential Inhibition) ACA->ABC Potentially inhibits ROS Increased Reactive Oxygen Species (ROS) Membrane->ROS Leads to Apoptosis Extrinsic Apoptosis Pathway ROS->Apoptosis Activates CellDeath Programmed Cell Death Apoptosis->CellDeath Induces cluster_1 Workflow for Determining Maximum Soluble Concentration Start Start PrepStock Prepare High-Concentration ACA Stock Solution Start->PrepStock PrepDilutions Prepare Serial Dilutions in Pre-warmed Medium PrepStock->PrepDilutions Incubate Incubate at 37°C, 5% CO2 PrepDilutions->Incubate Observe Visual & Microscopic Observation Incubate->Observe Precipitate Precipitate Observed Observe->Precipitate Yes NoPrecipitate No Precipitate Observed Observe->NoPrecipitate No End Determine Max Soluble Concentration Precipitate->End Quantify Optional: Centrifuge & Measure Supernatant Absorbance NoPrecipitate->Quantify Quantify->End

References

Preventing isomerization of alpha-Amylcinnamaldehyde during analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the analytical challenges associated with α-Amylcinnamaldehyde, with a specific focus on preventing its isomerization during analysis.

Frequently Asked Questions (FAQs)

Q1: What is α-Amylcinnamaldehyde and why is its analysis challenging?

α-Amylcinnamaldehyde is a widely used fragrance ingredient known for its characteristic jasmine-like scent. Analytically, it presents a challenge because it is a mixture of (E)- and (Z)- geometric isomers (trans and cis, respectively). The double bond in its structure makes it susceptible to isomerization, where one isomer converts into the other under various environmental and analytical conditions. This can lead to inaccurate quantification and characterization of the individual isomers. Furthermore, α-Amylcinnamaldehyde is prone to oxidation, which can introduce impurities and further complicate analysis.[1]

Q2: What are the main factors that can cause the isomerization of α-Amylcinnamaldehyde during analysis?

Several factors can induce the isomerization of α-Amylcinnamaldehyde. The primary contributors include:

  • Heat: Elevated temperatures, particularly in the injection port of a gas chromatograph (GC), can provide the energy needed for the interconversion of cis and trans isomers.

  • Light: Exposure to UV light can trigger photoisomerization.

  • pH: Acidic or basic conditions during sample preparation or storage can catalyze isomerization.

  • Solvent Polarity: The polarity of the solvent used to dissolve the sample can influence the stability and reactivity of the aldehyde.[2]

Q3: How can I prevent the oxidation of α-Amylcinnamaldehyde during analysis?

α-Amylcinnamaldehyde is known to be susceptible to oxidation. To minimize degradation, it is often supplied with added antioxidants. For analytical purposes, it is crucial to:

  • Store standards and samples in amber vials to protect them from light.

  • Store samples at low temperatures (2-8°C) to slow down oxidative processes.[3][4]

  • Consider adding a suitable antioxidant, such as Butylated Hydroxytoluene (BHT), to your samples and standards if not already present.

Troubleshooting Guides

This section provides solutions to common problems encountered during the analysis of α-Amylcinnamaldehyde.

Issue 1: Poor Separation of cis- and trans-Isomers in GC Analysis

Symptoms:

  • Co-eluting or partially resolved peaks for the two isomers.

  • Inconsistent peak ratios between injections.

Possible Causes & Solutions:

Cause Troubleshooting Steps
Inappropriate GC Column Solution: Utilize a GC column with a stationary phase that offers good selectivity for geometric isomers. A mid-polarity column, such as one containing a phenyl- or cyano- functional group, often provides better separation than a non-polar column. For challenging separations, consider a longer column to increase theoretical plates and improve resolution.
Suboptimal GC Oven Temperature Program Solution: A slow and shallow temperature gradient is crucial for separating closely eluting isomers. Start with a lower initial oven temperature and use a slow ramp rate (e.g., 1-5 °C/min) around the elution temperature of the isomers. This maximizes the interaction time with the stationary phase, allowing for better separation.
High GC Inlet Temperature Solution: High inlet temperatures can cause thermal isomerization. It is recommended to use the lowest possible inlet temperature that still ensures complete and efficient volatilization of the analyte. For cinnamaldehyde, degradation has been observed to start at approximately 60°C.[5] A good starting point for α-Amylcinnamaldehyde would be an inlet temperature of 200-250°C, with further optimization to find the lowest effective temperature.
Incorrect Carrier Gas Flow Rate Solution: The linear velocity of the carrier gas affects column efficiency. Optimize the flow rate for your specific column dimensions and carrier gas (Helium or Hydrogen) to achieve the best resolution. An optimal flow rate ensures sharp peaks and minimizes band broadening.
Issue 2: Inaccurate Quantification due to Isomerization during Sample Preparation and Storage

Symptoms:

  • Variability in the measured ratio of cis to trans isomers in replicate samples or over time.

  • Appearance of unexpected degradation peaks.

Possible Causes & Solutions:

Cause Troubleshooting Steps
Exposure to Light Solution: Protect samples from light at all stages of the analytical process. Use amber glassware or wrap containers in aluminum foil. Minimize the time samples are exposed to ambient light.
Inappropriate pH of Sample/Solvent Solution: Maintain a neutral pH for your samples and solvents whenever possible. If the sample matrix is inherently acidic or basic, consider a neutralization step or use a buffered solution to maintain a stable pH.
Inappropriate Storage Temperature Solution: Store all standards and samples at refrigerated temperatures (2-8°C) to minimize both isomerization and oxidative degradation.[3][4] For long-term storage, consider freezing at -20°C or below.
Oxidative Degradation Solution: If not already present in the commercial standard, add an antioxidant like BHT to your sample solutions to prevent the formation of oxidation products that can interfere with the analysis.[1]
Incompatible Solvent Solution: The polarity of the solvent can impact the stability of α-Amylcinnamaldehyde.[2] It is advisable to use solvents of low to medium polarity, such as hexane, ethyl acetate, or acetonitrile (B52724), and to ensure the analyte is fully soluble.

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method for the Separation of α-Amylcinnamaldehyde Isomers

This protocol outlines a starting point for developing a stability-indicating HPLC method to separate and quantify the cis- and trans-isomers of α-Amylcinnamaldehyde.

  • Instrumentation: HPLC with a Diode Array Detector (DAD) or UV detector.

  • Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a good starting point. Phenyl-hexyl or other columns with different selectivities can also be explored for improved resolution.

  • Mobile Phase: A gradient elution with Acetonitrile and water is recommended. A typical starting gradient could be:

    • 0-20 min: 60% to 90% Acetonitrile in Water

    • 20-25 min: Hold at 90% Acetonitrile

    • 25-30 min: Return to 60% Acetonitrile

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: Monitor at the UV absorbance maximum of α-Amylcinnamaldehyde (approximately 285 nm).

  • Sample Preparation: Dissolve the sample in the initial mobile phase composition to ensure good peak shape.

Method Validation: A stability-indicating method should be validated according to ICH guidelines to ensure it is specific, accurate, precise, linear, and robust.[4][6] This involves forced degradation studies where the sample is exposed to stress conditions (acid, base, heat, light, oxidation) to demonstrate that the degradation products do not interfere with the quantification of the isomers.

Protocol 2: Derivatization with 2,4-Dinitrophenylhydrazine (2,4-DNPH) for HPLC Analysis

For enhanced detection and to potentially stabilize the molecule by converting the reactive aldehyde group, derivatization with 2,4-DNPH can be employed.[7][8]

  • Reagents:

    • 2,4-Dinitrophenylhydrazine (DNPH) solution (e.g., 1 mg/mL in acetonitrile with a small amount of acid catalyst like sulfuric acid).

    • α-Amylcinnamaldehyde sample.

    • Acetonitrile (HPLC grade).

  • Procedure:

    • To a known amount of the α-Amylcinnamaldehyde sample, add an excess of the DNPH solution.

    • Allow the reaction to proceed at room temperature for a specified time (e.g., 1-2 hours) or with gentle heating to ensure complete derivatization.

    • Quench the reaction if necessary and dilute the sample with the mobile phase to a suitable concentration for HPLC analysis.

  • HPLC Analysis:

    • The resulting hydrazone derivatives are highly chromophoric and can be detected with high sensitivity using a UV detector, typically around 360 nm.

    • A reversed-phase C18 column with a mobile phase of acetonitrile and water is commonly used for the separation of DNPH derivatives.

Visualizations

Isomerization_Pathway trans-α-Amylcinnamaldehyde trans-α-Amylcinnamaldehyde cis-α-Amylcinnamaldehyde cis-α-Amylcinnamaldehyde trans-α-Amylcinnamaldehyde->cis-α-Amylcinnamaldehyde Isomerization cis-α-Amylcinnamaldehyde->trans-α-Amylcinnamaldehyde Isomerization Energy Input Energy Input Energy Input->trans-α-Amylcinnamaldehyde Energy Input->cis-α-Amylcinnamaldehyde

Caption: Reversible isomerization of α-Amylcinnamaldehyde.

Troubleshooting_Workflow cluster_Problem Problem Identification cluster_GC GC Method Optimization cluster_Sample Sample Handling Poor Isomer Separation Poor Isomer Separation Check Column Selectivity Check Column Selectivity Poor Isomer Separation->Check Column Selectivity Protect from Light Protect from Light Poor Isomer Separation->Protect from Light Optimize Temperature Program Optimize Temperature Program Check Column Selectivity->Optimize Temperature Program Lower Inlet Temperature Lower Inlet Temperature Optimize Temperature Program->Lower Inlet Temperature Optimize Flow Rate Optimize Flow Rate Lower Inlet Temperature->Optimize Flow Rate Control pH Control pH Protect from Light->Control pH Refrigerate Sample Refrigerate Sample Control pH->Refrigerate Sample Add Antioxidant Add Antioxidant Refrigerate Sample->Add Antioxidant

Caption: Troubleshooting workflow for poor isomer separation.

References

Purification of crude alpha-Amylcinnamaldehyde by fractional distillation

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Purification of alpha-Amylcinnamaldehyde

This guide provides troubleshooting advice, experimental protocols, and technical data for the purification of crude this compound by fractional distillation.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why is vacuum distillation recommended for purifying this compound?

A: this compound has a very high boiling point at atmospheric pressure (287-290°C).[1] Distilling at such high temperatures can lead to thermal decomposition, oxidation, and reduced yield.[2] Vacuum distillation lowers the boiling point of the compound, allowing for purification at a much lower, safer temperature, which minimizes degradation and improves the quality of the final product.[3]

Q2: My distillate is yellow and has a rancid, fatty odor. What went wrong?

A: This is a strong indication of oxidation. This compound is an aldehyde and is susceptible to air oxidation, especially at elevated temperatures.[4] To prevent this, it is highly recommended to perform the distillation under an inert atmosphere, such as nitrogen.[5] Ensure all glassware joints are properly sealed and consider adding an antioxidant to the distillation pot if the crude material has been stored for an extended period.

Q3: The temperature at the distillation head is fluctuating and not holding steady. What does this mean?

A: Temperature fluctuations can indicate several issues:

  • Inconsistent Heating: Ensure the heating mantle is providing steady and even heat. Fluctuations in the heating rate will cause the vapor temperature to be unstable.

  • Mixed Fractions: You may be distilling a mixture of impurities or transitioning between different components. The temperature should plateau and remain constant during the collection of a pure substance.[5]

  • Pressure Instability (in vacuum distillation): A leak in the system or an unstable vacuum source will cause the pressure to fluctuate, directly affecting the boiling point and the observed temperature. Check all joints and connections for leaks.[6]

Q4: My distillation column is filling up with liquid (flooding). How do I correct this?

A: Flooding occurs when the rate of vapor rising up the column is too high, preventing the condensed liquid (reflux) from flowing back down.[7] To fix this, immediately reduce the heating rate to decrease the boil-up velocity. If the problem persists, check that the column is perfectly vertical and that there are no blockages in the packing material or on the trays.[8]

Q5: The separation of impurities seems poor, and my final product is not pure. How can I improve the efficiency?

A: Poor separation efficiency in fractional distillation can be addressed by:

  • Slowing the Distillation Rate: A slower distillation allows for more vaporization-condensation cycles on the surface of the column packing, leading to better separation.[5]

  • Insulating the Column: High-boiling compounds require significant energy to remain in the vapor phase. Wrap the fractionating column and the distillation head with glass wool or aluminum foil to prevent heat loss to the environment.[5][6]

  • Using a More Efficient Column: If you are separating components with very close boiling points, you may need a longer column or a more efficient packing material to increase the number of theoretical plates.

Q6: I'm not collecting any distillate in the receiving flask. What are the possible causes?

A: This common issue can stem from a few problems:

  • Insufficient Heat: The compound may not be reaching its boiling point at the operating pressure. Gradually increase the temperature of the heating mantle. Be aware that for high-boiling liquids, the pot temperature may need to be significantly higher than the desired vapor temperature.

  • System Leaks (Vacuum Distillation): A significant leak will prevent the system from reaching a low enough pressure for the compound to boil at the applied temperature.[6] Check that all joints are properly greased and sealed.

  • Condenser Issues: Ensure that the cooling water is flowing through the condenser. If the condenser is too efficient for a very small amount of vapor, it might cause all the vapor to return to the pot.

Quantitative Data

The physical and chemical properties of this compound are summarized below.

PropertyValueReference(s)
Molecular Formula C₁₄H₁₈O
Molecular Weight 202.29 g/mol
Appearance Pale yellow to yellow clear liquid[1]
Boiling Point 287-290 °C @ 760 mmHg[1][9]
146-148 °C @ 5 mmHg
Density 0.963-0.969 g/mL @ 25 °C[1]
Refractive Index (n²⁰/D) 1.554-1.559[1]

Experimental Protocol: Vacuum Fractional Distillation

This protocol outlines the purification of crude this compound containing lower-boiling impurities such as benzaldehyde (B42025) and heptanal (B48729).

Materials:

  • Round-bottom flask (distilling pot)

  • Magnetic stir bar or boiling chips

  • Heating mantle with a stirrer

  • Fractionating column (e.g., Vigreux or packed)

  • Distillation head with thermometer adapter

  • Thermometer

  • Condenser

  • Vacuum adapter

  • Receiving flasks (at least three)

  • Thick-walled vacuum tubing

  • Vacuum trap and vacuum pump/water aspirator

  • Glass wool and aluminum foil for insulation

  • Vacuum grease

  • Inert gas source (e.g., Nitrogen) with an inlet adapter (optional but recommended)

Procedure:

  • Apparatus Assembly:

    • Place a magnetic stir bar into the round-bottom flask and add the crude this compound (do not fill more than two-thirds full).

    • Assemble the fractional distillation apparatus. Use a Claisen adapter if bumping is a concern.[6]

    • Lightly grease all ground-glass joints to ensure an airtight seal, which is critical for vacuum distillation.[6]

    • Position the thermometer bulb just below the side arm of the distillation head leading to the condenser.[5]

    • Connect the condenser to a circulating cold water source (water in at the bottom, out at the top).

    • Connect the vacuum adapter to a vacuum trap, and then to the vacuum source using thick-walled tubing.

    • Wrap the fractionating column and distillation head with glass wool and then a layer of aluminum foil to insulate it.[5]

  • Distillation Process:

    • Turn on the cooling water for the condenser and begin stirring.

    • Start the vacuum pump to slowly evacuate the system. The liquid may bubble as volatile impurities and dissolved gases are removed.[6]

    • Once a stable, low pressure is achieved, begin to gently heat the distilling pot.

    • Observe the vapor front (a ring of condensate) as it slowly rises up the fractionating column.[5] If it rises too quickly, reduce the heat.

  • Fraction Collection:

    • Forerun: Collect the first fraction, which will contain low-boiling impurities (e.g., unreacted heptanal and benzaldehyde). The temperature will be relatively low and may not hold steady.

    • Main Fraction: Once the forerun has been removed, the vapor temperature will rise and then stabilize at the boiling point of this compound at the operating pressure. Change to a clean receiving flask to collect the pure product. Record the stable temperature and the pressure.

    • Final Fraction/Shutdown: When most of the product has distilled, you may see a temperature drop or a rise, indicating the presence of higher-boiling impurities. Stop the distillation before the flask boils to dryness.

  • Shutdown:

    • Remove the heating mantle and allow the system to cool to room temperature.[6]

    • Slowly and carefully vent the system to return it to atmospheric pressure before turning off the vacuum pump.

    • Turn off the condenser water and disassemble the apparatus.

Visual Workflow

Troubleshooting Fractional Distillation

The following diagram illustrates a logical workflow for troubleshooting common issues encountered during the fractional distillation of this compound.

G start Problem Identified p1 Poor Separation or Impure Product start->p1 p2 Column Flooding start->p2 p3 No Distillate Collected start->p3 q1 Is distillation rate slow and steady? p1->q1 a1 Reduce Heating Rate q1->a1 No q2 Is column well-insulated? q1->q2 Yes a1->q1 a2 Wrap column with glass wool & foil q2->a2 No a2->q2 q3 Is heating too vigorous? p2->q3 a3 Reduce Heating Rate Significantly q3->a3 Yes a3->p2 q4 Is pot temperature high enough? p3->q4 a4 Increase Heat Gradually q4->a4 No q5 Is system under vacuum leaking? q4->q5 Yes a4->q4 a5 Check & Grease All Joints q5->a5 Yes a5->q5

Caption: Troubleshooting workflow for fractional distillation.

References

Minimizing by-products in the synthesis of alpha-Amylcinnamaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing by-products during the synthesis of alpha-Amylcinnamaldehyde.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound via the Claisen-Schmidt condensation of benzaldehyde (B42025) and n-heptanal.

Issue 1: Low Yield of this compound

  • Question: My reaction has resulted in a low yield of the desired this compound. What are the potential causes and how can I improve the yield?

  • Answer: Low yields can arise from several factors. Key areas to investigate include:

    • Suboptimal Reaction Conditions: Temperature, reaction time, and catalyst concentration are critical. Aldol (B89426) condensations are equilibrium reactions, and driving the reaction towards the product may require optimization. For instance, higher temperatures can favor the irreversible dehydration step to the final product but may also promote side reactions.

    • Inefficient Mixing: If the reaction mixture is not adequately agitated, localized concentrations of reactants and catalyst can lead to an increase in side reactions, particularly the self-condensation of n-heptanal.

    • Catalyst Deactivation: The base catalyst (e.g., NaOH, KOH) can be neutralized by acidic impurities in the reactants or solvent, or by absorption of atmospheric CO2. Ensure the catalyst is fresh and of high purity.

    • Side Reactions: The formation of by-products such as the self-condensation product of n-heptanal or products from the Cannizzaro reaction of benzaldehyde will consume the starting materials and reduce the yield of the desired product.

Issue 2: High Levels of 2-n-pentyl-2-nonenal (n-heptanal self-condensation product)

  • Question: My final product is contaminated with a significant amount of 2-n-pentyl-2-nonenal. How can I suppress the self-condensation of n-heptanal?

  • Answer: The self-condensation of n-heptanal is a common side reaction. To minimize its formation, consider the following strategies:

    • Molar Ratio of Reactants: Employing an excess of benzaldehyde can increase the probability of the n-heptanal enolate reacting with benzaldehyde rather than another molecule of n-heptanal.[1]

    • Controlled Addition of n-heptanal: A slow, dropwise addition of n-heptanal to the mixture of benzaldehyde and catalyst ensures that the concentration of n-heptanal is kept low throughout the reaction, thereby disfavoring its self-condensation.[1][2]

    • Use of a Phase Transfer Catalyst (PTC): A PTC, such as cetyltrimethylammonium bromide (CTAB), can enhance the reaction rate between the reactants from different phases (aqueous base and organic aldehydes), leading to higher selectivity for the cross-condensation product.[1][2] The surfactant micelles can concentrate the reactants, favoring the desired reaction pathway.[1]

Issue 3: Presence of Unreacted Benzaldehyde and n-heptanal in the Final Product

  • Question: After the reaction and work-up, I am still observing significant amounts of the starting aldehydes. What could be the reason for this incomplete conversion?

  • Answer: Incomplete conversion can be due to several factors:

    • Insufficient Reaction Time or Temperature: The reaction may not have reached completion. Monitor the reaction progress using a suitable technique like Thin Layer Chromatography (TLC) to determine the optimal reaction time.[2]

    • Inadequate Catalyst Concentration: The concentration of the base catalyst might be too low to effectively deprotonate the n-heptanal and drive the reaction forward.

    • Reversibility of the Aldol Addition: The initial aldol addition is a reversible reaction. To drive the reaction to completion, it is often necessary to encourage the subsequent irreversible dehydration to the alpha,beta-unsaturated aldehyde. This is typically achieved by heating the reaction mixture.

Issue 4: Product Discoloration or Instability

  • Question: The purified this compound is yellow and seems to darken over time. How can I prevent this?

  • Answer: this compound is an aldehyde and is susceptible to oxidation upon exposure to air, which can lead to discoloration and the formation of off-odors.[3] To mitigate this:

    • Use of Antioxidants: The addition of a suitable antioxidant can help to stabilize the final product.

    • Proper Storage: Store the purified product under an inert atmosphere (e.g., nitrogen or argon) in a tightly sealed, amber-colored container and at a low temperature (2-8°C) to protect it from light and oxygen.[4]

Frequently Asked Questions (FAQs)

  • Question: What is the primary reaction for synthesizing this compound?

  • Answer: The most common method for synthesizing this compound is the Claisen-Schmidt condensation, which is a type of crossed aldol condensation between benzaldehyde and n-heptanal.[3]

  • Question: What are the main by-products to be aware of in this synthesis?

  • Answer: The primary by-products include the self-condensation product of n-heptanal (2-n-pentyl-2-nonenal), unreacted starting materials (benzaldehyde and n-heptanal), and potentially products from the Cannizzaro reaction of benzaldehyde if a strong base is used.[1] Oxidation of the final product can also occur.[3]

  • Question: How can I purify the crude this compound?

  • Answer: The most common method for purifying crude this compound is fractional distillation under reduced pressure. This is effective if the boiling points of the product and impurities are sufficiently different. Another method involves a sodium bisulfite workup, which selectively forms a solid adduct with aldehydes, allowing for their separation from non-aldehydic impurities. The aldehyde can then be regenerated from the adduct.

  • Question: What is the role of a phase transfer catalyst in this synthesis?

  • Answer: A phase transfer catalyst (PTC), such as a quaternary ammonium (B1175870) salt, facilitates the transfer of the hydroxide (B78521) ion from the aqueous phase to the organic phase where the aldehydes are located. This increases the rate of the reaction and can improve the selectivity for the desired cross-condensation product over the self-condensation of n-heptanal.[1][2]

Data Presentation

Table 1: Effect of Reaction Parameters on Product Selectivity (Phase Transfer Catalysis Method)

ParameterVariationObservation on By-product FormationReference
Temperature 20°C vs. 60°CSlower reaction at 20°C led to a higher proportion of the n-heptanal self-condensation product. Faster reaction at 60°C favored the desired cross-condensation.[1]
n-heptanal:Benzaldehyde Molar Ratio 1:1, 1:1.3, 1:1.5Increasing the molar excess of benzaldehyde led to a more rapid formation of the desired this compound.[1]
Surfactant (CTAB) Concentration 0.01M vs. 0.1MAt 0.01M CTAB, the selectivity for the cross-aldol product was lower. At 0.1M CTAB, there was almost no self-condensation product observed, indicating high selectivity.[1]
Agitation Speed Low vs. High RPMAt lower RPMs, improper mixing resulted in higher levels of the self-condensation by-product. High RPMs promoted nearly 100% selectivity for the desired product (with 0.1M CTAB).[2]

Table 2: Reported Yields under Different Catalytic Conditions

CatalystSolventTemperatureYield of this compoundReference
NaOH with CTAB (0.1M)Water30°CHighly selective, minimal by-product[1][2]
Potassium HydroxideDiethylene Glycol32°C92.9% (based on octanal (B89490) for a similar reaction)

Experimental Protocols

Protocol 1: Synthesis of this compound using Phase Transfer Catalysis [1][2]

Materials:

  • Benzaldehyde (99% purity)

  • n-heptanal (98% purity)

  • Sodium hydroxide (NaOH) pellets

  • N-Cetyl-N,N,N-trimethylammonium bromide (CTAB)

  • Deionized water

  • Toluene and Ethyl acetate (B1210297) (for TLC)

Procedure:

  • In a reaction flask equipped with a magnetic stirrer, prepare a 0.1M aqueous solution of CTAB.

  • Add equimolar amounts of benzaldehyde and n-heptanal to the CTAB solution under stirring. For improved selectivity, it is recommended to add the benzaldehyde first, followed by the slow, dropwise addition of n-heptanal.

  • To this mixture, add NaOH pellets and continue stirring to dissolve.

  • Maintain the reaction temperature at 30°C and allow the reaction to proceed for approximately 3.5 to 4 hours.

  • Monitor the progress of the reaction by TLC using a toluene:ethyl acetate (93:7) solvent system.

  • Upon completion of the reaction, stop stirring and allow the mixture to stand for about 15 minutes. The product layer should separate from the aqueous catalyst layer.

  • Separate the product layer using a separating funnel. The aqueous layer containing the catalyst can be recycled for subsequent batches.

  • The crude product can be further purified by vacuum distillation.

Protocol 2: Synthesis of this compound using a Glycol Solvent (based on patent literature)

Materials:

  • Benzaldehyde

  • n-heptanal

  • Potassium hydroxide (KOH)

  • Diethylene glycol

  • Water

Procedure:

  • Prepare a catalyst solution by dissolving potassium hydroxide in a mixture of diethylene glycol and a small amount of water (e.g., up to 20% water in the glycol).

  • In a three-necked flask equipped with a mechanical stirrer, add the benzaldehyde to the catalyst solution.

  • Maintain the reaction temperature at approximately 30-40°C.

  • Slowly add the n-heptanal to the stirred mixture over a period of several hours.

  • After the addition is complete, continue stirring until the reaction reaches completion (monitor by TLC or GC).

  • For work-up, the reaction mixture can be neutralized with a suitable acid, and the organic layer separated.

  • The crude product is then purified by fractional distillation under reduced pressure.

Mandatory Visualization

Reaction_Mechanism cluster_reactants Reactants cluster_catalyst Catalyst cluster_intermediates Intermediates cluster_products Products Benzaldehyde Benzaldehyde Aldol Adduct Aldol Adduct Benzaldehyde->Aldol Adduct n-Heptanal n-Heptanal Enolate of n-Heptanal Enolate of n-Heptanal n-Heptanal->Enolate of n-Heptanal Deprotonation Base (OH-) Base (OH-) Enolate of n-Heptanal->Aldol Adduct Nucleophilic Attack This compound This compound Aldol Adduct->this compound Dehydration Water Water Aldol Adduct->Water

Caption: Reaction mechanism for the synthesis of this compound.

Troubleshooting_Workflow Start Start Low_Yield Low Yield? Start->Low_Yield Check_Purity High Impurity Levels? Low_Yield->Check_Purity Yes Optimize_Conditions Optimize Temp. & Time Low_Yield->Optimize_Conditions No Adjust_Ratio Increase Benzaldehyde Ratio Check_Purity->Adjust_Ratio Self-condensation Purify Purify by Vacuum Distillation Check_Purity->Purify Other Impurities Check_Catalyst Verify Catalyst Activity Optimize_Conditions->Check_Catalyst Improve_Mixing Increase Agitation Check_Catalyst->Improve_Mixing End End Improve_Mixing->End Slow_Addition Slowly Add n-Heptanal Adjust_Ratio->Slow_Addition Use_PTC Consider Phase Transfer Catalyst Slow_Addition->Use_PTC Use_PTC->End Purify->End

Caption: Troubleshooting workflow for low yield and impurities.

Byproduct_Logic cluster_conditions Conditions Favoring Desired Product cluster_byproduct_conditions Conditions Favoring By-product Reaction_Parameters Reaction Parameters High_Benzaldehyde_Ratio High Benzaldehyde:Heptanal Ratio Reaction_Parameters->High_Benzaldehyde_Ratio Controlled_Heptanal_Addition Slow Heptanal Addition Reaction_Parameters->Controlled_Heptanal_Addition Efficient_Mixing Efficient Mixing Reaction_Parameters->Efficient_Mixing Optimal_Temp Optimal Temperature Reaction_Parameters->Optimal_Temp Equimolar_Reactants Equimolar Reactants Reaction_Parameters->Equimolar_Reactants Rapid_Heptanal_Addition Rapid Heptanal Addition Reaction_Parameters->Rapid_Heptanal_Addition Poor_Mixing Poor Mixing Reaction_Parameters->Poor_Mixing Low_Temp Low Temperature Reaction_Parameters->Low_Temp Desired_Product This compound Byproduct Self-Condensation By-product High_Benzaldehyde_Ratio->Desired_Product Controlled_Heptanal_Addition->Desired_Product Efficient_Mixing->Desired_Product Optimal_Temp->Desired_Product Equimolar_Reactants->Byproduct Rapid_Heptanal_Addition->Byproduct Poor_Mixing->Byproduct Low_Temp->Byproduct

Caption: Influence of reaction parameters on product vs. by-product formation.

References

Technical Support Center: Analysis of alpha-Amylcinnamaldehyde by Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering matrix effects during the mass spectrometry analysis of alpha-Amylcinnamaldehyde.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they impact the analysis of this compound?

A1: Matrix effects are the alteration of ionization efficiency for an analyte, such as this compound, due to the presence of co-eluting compounds from the sample matrix.[1] This can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), ultimately affecting the accuracy, precision, and sensitivity of the quantitative analysis.[2][3] In complex matrices like cosmetics, fragrances, or environmental samples, components such as oils, fats, emulsifiers, and other organic molecules can interfere with the ionization of this compound in the mass spectrometer's ion source.[4][5]

Q2: What are the common signs of matrix effects in my this compound analysis?

A2: Common indicators of matrix effects include:

  • Poor reproducibility of analyte response between different samples.

  • Inaccurate quantification, with recovery values significantly lower or higher than 100%.

  • Non-linear calibration curves.

  • Peak shape distortion for the analyte.[6]

  • A significant difference in the analyte's response when comparing a standard in pure solvent versus a standard spiked into a sample matrix extract.

Q3: Which sample preparation techniques can help mitigate matrix effects for this compound analysis?

A3: Effective sample preparation is crucial to remove interfering matrix components before LC-MS/MS analysis.[7] Common techniques include:

  • Liquid-Liquid Extraction (LLE): This technique partitions this compound into a solvent immiscible with the sample matrix, leaving many interfering compounds behind. For cosmetic matrices, a methyl tert-butyl ether/water system has shown good recovery.[7]

  • Solid-Phase Extraction (SPE): SPE can effectively clean up samples by retaining the analyte on a solid sorbent while matrix components are washed away, or vice versa.[8]

  • Dilution: A simple approach is to dilute the sample extract. This can reduce the concentration of matrix components to a level where they no longer significantly interfere with the ionization of this compound.[9]

Q4: How can I quantitatively assess the extent of matrix effects in my assay?

A4: The matrix effect can be quantified by comparing the peak area of this compound in a post-extraction spiked sample (a blank matrix extract to which the analyte is added) with the peak area of a standard solution in a pure solvent at the same concentration. The matrix effect percentage is calculated as follows:

Matrix Effect (%) = ((Peak Area in Matrix) / (Peak Area in Solvent) - 1) * 100

A negative value indicates ion suppression, while a positive value indicates ion enhancement. For example, a study on the GC-MS analysis of amylcinnamic aldehyde in cosmetics reported a matrix effect of -25.8%, indicating significant ion suppression.[7]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low signal intensity or no peak for this compound Ion Suppression: Co-eluting matrix components are suppressing the ionization of the analyte.- Improve Sample Cleanup: Employ a more rigorous sample preparation method like SPE or a different LLE solvent system. - Optimize Chromatography: Modify the LC gradient to better separate this compound from interfering peaks. - Dilute the Sample: Reduce the concentration of matrix components by diluting the final extract.
Analyte Instability: this compound is an aldehyde and can be susceptible to oxidation.[5]- Use Freshly Prepared Samples and Standards. - Store Samples and Stock Solutions Properly: Keep them refrigerated and protected from light. Consider storing under an inert gas like nitrogen.[7] - Add an Antioxidant: Consider adding a suitable antioxidant to standards and sample extracts if stability issues are suspected.[5]
Inconsistent and irreproducible results Variable Matrix Effects: The composition of the matrix varies between samples, leading to different degrees of ion suppression or enhancement.- Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A deuterated this compound, if available, would be the ideal internal standard as it co-elutes and experiences similar matrix effects, thus providing more accurate quantification.[10] - Matrix-Matched Calibration: Prepare calibration standards in a blank matrix extract that is representative of the samples being analyzed.
Poor peak shape (e.g., tailing, fronting) Chromatographic Issues: Problems with the analytical column or mobile phase.- Check Column Condition: Ensure the column is not clogged or degraded. - Mobile Phase pH: Ensure the mobile phase pH is appropriate for the analyte and column. - Sample Solvent Effects: The solvent used to dissolve the final extract may be too strong, causing peak distortion. If possible, the sample solvent should be similar in composition to the initial mobile phase.
High background noise Contamination: Contamination from the sample matrix, solvents, or system.- Thoroughly Clean the Ion Source: Matrix components can build up in the ion source over time. - Use High-Purity Solvents and Reagents. - Include a Blank Injection between samples to check for carryover.

Experimental Protocols & Data

Table 1: Sample Preparation Protocol for this compound in Cosmetic Creams (LLE)
Step Procedure
1. Sample Weighing Accurately weigh approximately 0.5 g of the cosmetic cream into a centrifuge tube.
2. Extraction Add 5 mL of methyl tert-butyl ether and 5 mL of water.
3. Vortexing Vortex the mixture for 2 minutes to ensure thorough mixing.
4. Centrifugation Centrifuge at 4000 rpm for 10 minutes to separate the layers.
5. Collection Carefully collect the upper organic layer (methyl tert-butyl ether).
6. Drying Pass the collected organic layer through anhydrous sodium sulfate (B86663) to remove any residual water.
7. Evaporation Evaporate the solvent to dryness under a gentle stream of nitrogen.
8. Reconstitution Reconstitute the residue in a suitable solvent (e.g., methanol (B129727) or mobile phase) for LC-MS/MS analysis.

This protocol is adapted from a method for fragrance allergens in cosmetics.[7]

Table 2: Illustrative Quantitative Data for Matrix Effect Assessment
Analyte Matrix Type Analytical Method Matrix Effect (%) Reference
Amylcinnamic aldehydeCosmetics (Lotion)GC-MS-25.8[7]

Note: This data is for GC-MS and serves as an example. Similar evaluations should be performed for LC-MS/MS methods.

Visualizing Experimental Workflows

Troubleshooting Workflow for Poor Signal Intensity

troubleshooting_workflow start Poor or No Signal for This compound check_stability Is the analyte stable? (Check for degradation) start->check_stability improve_sample_prep Enhance Sample Preparation (e.g., SPE, different LLE) check_stability->improve_sample_prep If stable end_bad Further Investigation Needed check_stability->end_bad If unstable, address stability optimize_chromatography Optimize LC Method (e.g., gradient, column) improve_sample_prep->optimize_chromatography use_is Incorporate a Suitable Internal Standard optimize_chromatography->use_is evaluate_matrix_effect Quantify Matrix Effect use_is->evaluate_matrix_effect evaluate_matrix_effect->improve_sample_prep If matrix effect persists end_good Problem Resolved evaluate_matrix_effect->end_good If matrix effect is mitigated

Caption: A logical workflow for troubleshooting low signal intensity issues.

General Sample Preparation and Analysis Workflow

analysis_workflow sample Sample Collection (e.g., Cosmetic, Water) extraction Extraction (LLE or SPE) sample->extraction cleanup Cleanup / Concentration extraction->cleanup reconstitution Reconstitution in Injection Solvent cleanup->reconstitution lc_ms_analysis LC-MS/MS Analysis reconstitution->lc_ms_analysis data_processing Data Processing and Quantification lc_ms_analysis->data_processing

References

Stability testing of alpha-Amylcinnamaldehyde in cosmetic formulations

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Stability of alpha-Amylcinnamaldehyde

Welcome to the technical support center for the stability testing of this compound (ACA) in cosmetic formulations. This resource provides detailed troubleshooting guides and frequently asked questions to assist researchers, scientists, and development professionals in their experimental work.

Frequently Asked Questions (FAQs)

Q1: What is this compound (ACA) and why is its stability a concern?

A1: this compound, also known as amyl cinnamal, is a widely used fragrance ingredient with a floral scent reminiscent of jasmine.[1][2][3] As an aldehyde, its chemical structure includes a reactive carbonyl group, making it susceptible to degradation through oxidation, especially when exposed to air.[1][4][5] This degradation can lead to a loss of the desired fragrance, the formation of off-odors (such as a rancid-fatty smell), and changes in the color of the cosmetic product.[5][6] Therefore, ensuring its stability is critical for maintaining the sensory properties and overall quality of the final formulation throughout its shelf life.

Q2: What are the primary pathways for ACA degradation in a cosmetic formulation?

A2: The primary degradation pathway for ACA in a cosmetic product is oxidation. The aldehyde group can be oxidized to the corresponding carboxylic acid, α-amylcinnamic acid.[1][4] This process can be accelerated by exposure to air (atmospheric oxygen), light, high temperatures, and the presence of certain metal ions.[7] Other potential reactions include polymerization or interactions with other nucleophilic ingredients in the formulation.

Q3: Are there any regulatory restrictions on the use of ACA in cosmetics?

A3: Yes, due to its potential to cause skin sensitization, the use of this compound is restricted in cosmetic products.[2][3] The International Fragrance Association (IFRA) has set standards that limit its maximum concentration in various product categories.[3][8] In regions like the European Union, it is listed as a potential allergen, requiring its presence to be declared on the ingredient list if it exceeds certain concentration thresholds (0.001% in leave-on products and 0.01% in rinse-off products).[9]

Q4: What is the typical shelf life that stability testing aims to confirm for a cosmetic product containing ACA?

A4: Cosmetic stability testing aims to ensure the product remains within its physical, chemical, and microbiological quality standards for its intended shelf life.[10][11] For many cosmetic products, a shelf life of 24 to 36 months is targeted.[12] Accelerated stability testing, where the product is subjected to elevated temperatures, is often used to predict this long-term stability in a shorter timeframe.[11][13] A common industry rule of thumb is that 10-12 weeks of stability at 45°C can correspond to approximately one to two years of stability at room temperature.[10][14]

Troubleshooting Guide

Issue 1: Discoloration (Yellowing) of the Formulation

  • Question: My cream/lotion containing ACA is turning yellow over time during stability testing. What is the likely cause and how can I fix it?

  • Answer:

    • Probable Cause: Yellowing is a classic sign of aldehyde oxidation. The degradation products of ACA or interactions with other ingredients in the formulation can result in colored compounds. This process is often accelerated by exposure to UV light and air.

    • Troubleshooting Steps:

      • Incorporate Antioxidants: The most effective solution is to add an antioxidant to the formulation. Tocopherol (Vitamin E), Butylated Hydroxytoluene (BHT), or Ferulic Acid can scavenge free radicals and inhibit the oxidation of ACA.[5][7] It's crucial to test different concentrations, as high levels of some antioxidants can paradoxically act as pro-oxidants.[6]

      • Add a Chelating Agent: Metal ions (e.g., iron, copper) from raw materials or processing equipment can catalyze oxidation. Adding a chelating agent like Disodium EDTA or Tetrasodium Glutamate Diacetate will bind these ions and inactivate them.[6]

      • Evaluate Packaging: Use opaque or UV-blocking packaging to protect the formulation from light, which can initiate photo-oxidative degradation.[7] Airless pumps can also minimize the product's exposure to atmospheric oxygen.[7]

Issue 2: Loss of Fragrance or Development of Off-Odor

  • Question: The characteristic jasmine scent of ACA is fading, and a rancid, fatty note is developing in my product. What's happening?

  • Answer:

    • Probable Cause: This is a direct result of the chemical degradation of ACA.[5] The loss of the original scent indicates a decrease in the concentration of active ACA, while the appearance of a rancid off-odor is due to the formation of oxidation byproducts.[5]

    • Troubleshooting Steps:

      • Confirm Degradation Analytically: Use Gas Chromatography (GC) to quantify the remaining ACA concentration compared to the initial level. GC-Mass Spectrometry (GC-MS) can help identify the specific degradation products being formed.[15]

      • Optimize Antioxidant System: Re-evaluate the type and concentration of your antioxidant. A combination of antioxidants (e.g., Vitamin E with a secondary antioxidant) may provide synergistic protection.

      • Control pH: The stability of aldehydes can be pH-dependent. Conduct a study to determine the optimal pH range for your formulation that minimizes ACA degradation. Generally, extreme pH values can accelerate degradation.[7][12]

      • Check for Ingredient Interactions: Analyze other ingredients in your formula. Amines, strong acids or bases, and certain preservatives could potentially react with the aldehyde group of ACA.

Issue 3: Changes in Viscosity or Emulsion Separation

  • Question: My emulsion containing ACA is showing signs of separation (creaming or coalescence) after being placed in the stability oven. Is the ACA causing this?

  • Answer:

    • Probable Cause: While ACA itself is unlikely to be the primary cause of emulsion instability, its degradation products might play a role. The oxidation of ACA to its carboxylic acid form can alter the pH of the formulation.[1] This pH shift can, in turn, affect the performance of pH-sensitive emulsifiers or polymers, leading to a breakdown of the emulsion structure.[6][12]

    • Troubleshooting Steps:

      • Monitor pH: Track the pH of your stability samples over time. If a significant drop in pH is observed, it correlates with ACA degradation and is likely affecting your stabilizing system.

      • Strengthen Emulsion Structure: If a pH shift is unavoidable, consider using emulsifiers and stabilizers that are not pH-sensitive. Increasing the concentration of your rheology modifier (e.g., xanthan gum, carbomer) can also help improve the physical stability of the emulsion.[16]

      • Stabilize ACA: By addressing the root cause (ACA oxidation) with antioxidants and chelating agents, you can prevent the subsequent pH drop and maintain emulsion integrity.

      • Evaluate Processing: Ensure your homogenization process creates a small, uniform droplet size. Larger droplets are more prone to coalescence and separation.[14][17]

Data Presentation

For effective analysis, quantitative data from stability tests should be meticulously recorded.

Table 1: Example Stability Data for a Cream with 0.2% this compound

ParameterTime Point4°C (Control)25°C (Real-Time)45°C (Accelerated)
Appearance InitialWhite, smoothWhite, smoothWhite, smooth
4 WeeksNo changeNo changeSlight yellow tint
8 WeeksNo changeNo changeNoticeably yellow
12 WeeksNo changeSlight yellow tintYellow, slight separation
Odor InitialTarget JasmineTarget JasmineTarget Jasmine
4 WeeksNo changeNo changeSlightly faded
8 WeeksNo changeNo changeFaded, faint fatty note
12 WeeksNo changeSlightly fadedRancid off-odor
pH Initial6.506.506.50
4 Weeks6.486.456.15
8 Weeks6.476.415.80
12 Weeks6.456.355.45
Viscosity (cps) Initial15,00015,00015,000
4 Weeks15,10014,90013,500
8 Weeks15,05014,80011,200
12 Weeks15,00014,6508,500 (Separated)
ACA Conc. (%) Initial0.2000.2000.200
4 Weeks0.1990.1980.181
8 Weeks0.1980.1950.155
12 Weeks0.1980.1910.120

Experimental Protocols

Protocol 1: Accelerated Stability Testing

This protocol is designed to predict the long-term stability of a cosmetic formulation.[10][11]

  • Sample Preparation: Prepare three batches of the final formulation in the intended consumer packaging. Also, prepare samples in inert glass jars to distinguish between formulation instability and package interaction.[18]

  • Storage Conditions: Place samples in stability chambers set to various conditions. Common conditions include:

    • 45°C / 75% RH (Accelerated)[13]

    • 25°C / 60% RH (Real-Time Control)

    • 4°C (Cold Temperature Control)

    • Freeze-Thaw Cycling (e.g., three cycles of 24 hours at -10°C followed by 24 hours at 25°C).[18]

  • Testing Schedule: Evaluate the samples at specified time points: Initial (Time 0), 2 weeks, 4 weeks, 8 weeks, and 12 weeks.

  • Parameters to Evaluate: At each time point, assess the following:

    • Physical Properties: Color, odor, appearance, texture, phase separation.[19]

    • Chemical Properties: pH, viscosity, and concentration of active ingredients like ACA.[19]

    • Packaging Compatibility: Check for any changes to the container, such as discoloration, deformation, or leakage.[18]

Protocol 2: Quantification of ACA by Gas Chromatography (GC-FID)

This method is used to determine the concentration of ACA in a cosmetic matrix.[15]

  • Sample Extraction:

    • Accurately weigh approximately 1g of the cosmetic sample into a centrifuge tube.

    • Add 10 mL of a suitable solvent (e.g., ethanol (B145695) or hexane/acetone mixture) and an internal standard.

    • Vortex for 2 minutes to ensure thorough mixing and extraction.

    • Centrifuge at 3000 rpm for 15 minutes to separate the matrix components.[14]

    • Carefully transfer the supernatant to a new vial for analysis.

  • GC Conditions (Illustrative):

    • Column: DB-5 or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness).

    • Injector: Split/Splitless, 250°C.

    • Oven Program: Start at 100°C, hold for 2 min, ramp to 280°C at 10°C/min, hold for 5 min.

    • Carrier Gas: Helium at a constant flow rate.

    • Detector: Flame Ionization Detector (FID) at 300°C.

  • Calibration and Quantification:

    • Prepare a series of standard solutions of ACA of known concentrations.

    • Generate a calibration curve by plotting the peak area ratio (ACA/Internal Standard) against concentration.

    • Calculate the concentration of ACA in the sample extract by using the regression equation from the calibration curve.

Visualizations

Stability_Troubleshooting_Workflow start Stability Issue Observed (e.g., Color/Odor Change) check_oxidation Is oxidation suspected? start->check_oxidation Discoloration or Off-Odor check_ph Is pH shift occurring? start->check_ph Emulsion Separation add_antioxidant Step 1: Add Antioxidant (e.g., Tocopherol, BHT) check_oxidation->add_antioxidant Yes check_oxidation->check_ph No check_metals Step 2: Add Chelating Agent (e.g., EDTA) add_antioxidant->check_metals eval_packaging Step 3: Evaluate Packaging (UV-blocking, Airless) check_metals->eval_packaging retest Retest Stability eval_packaging->retest end_resolved Issue Resolved retest->end_resolved stabilize_aca Root Cause: Prevent ACA Oxidation (Go back to Oxidation Steps) check_ph->stabilize_aca Yes strengthen_emulsion Step 4: Strengthen Emulsion (pH-independent polymers, higher gum concentration) check_ph->strengthen_emulsion No, or in parallel stabilize_aca->add_antioxidant strengthen_emulsion->retest Degradation_Pathway cluster_stress Initiators cluster_solution Inhibitors ACA This compound (Desired Jasmine Scent) Degradation_Product alpha-Amylcinnamic Acid + Other Byproducts (Loss of Scent, Off-Odor) ACA->Degradation_Product Oxidation Stress_Factors Stress Factors Oxygen Oxygen (Air) Light UV Light Heat High Temperature Metals Metal Ions (Fe, Cu) Stabilizers Stabilization Strategy Antioxidant Antioxidants (BHT, Vit E) Antioxidant->ACA Inhibits Chelator Chelating Agents (EDTA) Chelator->Metals Inactivates Packaging Protective Packaging Packaging->Oxygen Limits Packaging->Light Blocks

References

Validation & Comparative

A Comparative Analysis of the Skin Sensitization Potential of alpha-Amylcinnamaldehyde and alpha-Hexylcinnamaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the skin sensitization potential of fragrance ingredients is paramount for ensuring product safety. This guide provides an objective comparison of two commonly used fragrance aldehydes, alpha-Amylcinnamaldehyde (ACA) and alpha-Hexylcinnamaldehyde (HCA), summarizing key experimental data and outlining the methodologies used to evaluate their skin sensitization properties.

Executive Summary

Data Presentation: A Quantitative Comparison

The skin sensitization potential of a chemical is evaluated through a variety of in vivo and in vitro assays. The following tables summarize the available quantitative data for ACA and HCA from key studies.

Assay This compound (ACA) alpha-Hexylcinnamaldehyde (HCA) Classification
Local Lymph Node Assay (LLNA) EC3 = 7.6% (1900 µg/cm²)[1]EC3 = 6.6–11.5%Weak to Moderate Sensitizer (B1316253)
EC3 = 10.6% (2650 µg/cm²)
EC3 = 11% (2750 µg/cm²)
No Expected Sensitization Induction Level (NESIL) 23000 µg/cm²[1]Not FoundExtremely Weak Sensitizer
Direct Peptide Reactivity Assay (DPRA) Negative[1]Negative to Weak PositiveInconclusive
KeratinoSens™ Assay Negative[1]Not FoundNon-sensitizer (ACA)
U-SENS™ Assay Positive[1]Not FoundSensitizer (ACA)

Table 1: Summary of Quantitative Skin Sensitization Data

The Adverse Outcome Pathway (AOP) for Skin Sensitization

The process of skin sensitization is understood through the framework of an Adverse Outcome Pathway (AOP), which outlines the sequence of key events from the initial molecular interaction to the final adverse outcome of allergic contact dermatitis.

AOP_Skin_Sensitization MIE Molecular Initiating Event (MIE) Covalent binding to skin proteins (haptenation) KE1 Key Event 1 Keratinocyte Activation MIE->KE1 Triggers KE2 Key Event 2 Dendritic Cell Activation and Maturation KE1->KE2 Signaling KE3 Key Event 3 T-cell Priming and Proliferation in Lymph Nodes KE2->KE3 Migration and Presentation AO Adverse Outcome Allergic Contact Dermatitis KE3->AO Leads to

Caption: The Adverse Outcome Pathway for Skin Sensitization.

Experimental Protocols

A detailed understanding of the experimental methodologies is crucial for interpreting the data. The following sections describe the protocols for the key assays mentioned.

Local Lymph Node Assay (LLNA) - OECD 429

The LLNA is an in vivo method that measures the proliferation of lymphocytes in the lymph nodes draining the site of chemical application as an indicator of sensitization.

Methodology:

  • Animal Model: Typically, female CBA/J mice are used.

  • Test Substance Preparation: The test substance is prepared in a suitable vehicle, often acetone:olive oil (4:1 v/v).

  • Application: A defined volume (e.g., 25 µL) of the test substance at various concentrations is applied to the dorsum of each ear for three consecutive days. Control animals are treated with the vehicle alone.

  • Proliferation Measurement: On day 5, mice are injected intravenously with 3H-methyl thymidine (B127349).

  • Sample Collection and Processing: Approximately 5 hours after the injection, the draining auricular lymph nodes are excised, and a single-cell suspension is prepared.

  • Data Analysis: The incorporation of 3H-methyl thymidine is measured using a scintillation counter. The Stimulation Index (SI) is calculated by dividing the mean proliferation in the test group by the mean proliferation in the vehicle control group. An SI of ≥3 is considered a positive response. The EC3 value, the concentration that elicits an SI of 3, is then interpolated from the dose-response curve.

LLNA_Workflow cluster_animal_phase In Vivo Phase cluster_lab_phase Ex Vivo Phase Day 1-3 Topical Application of Test Substance to Mouse Ears Day 5 (am) Intravenous Injection of 3H-methyl thymidine Day 1-3->Day 5 (am) Day 5 (pm) Excision of Auricular Lymph Nodes Day 5 (am)->Day 5 (pm) Processing Preparation of Single-Cell Suspension Day 5 (pm)->Processing Measurement Scintillation Counting to Measure Proliferation Processing->Measurement Data_Analysis Calculation of Stimulation Index (SI) and EC3 Value Measurement->Data_Analysis

Caption: Workflow of the Local Lymph Node Assay (LLNA).

Direct Peptide Reactivity Assay (DPRA) - OECD 442C

The DPRA is an in chemico method that assesses the molecular initiating event of skin sensitization by measuring the reactivity of a chemical with synthetic peptides containing cysteine and lysine (B10760008).

Methodology:

  • Peptide Solutions: Synthetic peptides containing either a single cysteine or lysine residue are prepared in a suitable buffer.

  • Incubation: The test chemical is incubated with each peptide solution for 24 hours at 25°C.

  • Analysis: The remaining concentration of the unreacted peptide is determined using High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Data Analysis: The percentage of peptide depletion is calculated for both the cysteine and lysine peptides. The average depletion is used to classify the chemical into one of four reactivity classes: minimal, low, moderate, or high.

DPRA_Workflow Preparation Prepare Test Chemical and Cysteine/Lysine Peptide Solutions Incubation Incubate for 24 hours at 25°C Preparation->Incubation Analysis Quantify Remaining Peptide using HPLC-UV Incubation->Analysis Calculation Calculate Percent Peptide Depletion Analysis->Calculation Classification Classify Reactivity (Minimal, Low, Moderate, High) Calculation->Classification

Caption: Workflow of the Direct Peptide Reactivity Assay (DPRA).

KeratinoSens™ Assay - OECD 442D

The KeratinoSens™ assay is an in vitro method that addresses the second key event of the AOP by measuring the activation of the Keap1-Nrf2-ARE pathway in human keratinocytes.

Methodology:

  • Cell Culture: A human keratinocyte cell line (HaCaT) stably transfected with a luciferase reporter gene under the control of the Antioxidant Response Element (ARE) is used.

  • Exposure: The cells are exposed to 12 different concentrations of the test chemical for 48 hours.

  • Luminescence Measurement: The induction of the luciferase gene is measured by adding a substrate and quantifying the resulting luminescence.

  • Cytotoxicity Assessment: Cell viability is concurrently measured to ensure that the observed gene induction is not due to cytotoxicity.

  • Data Analysis: A chemical is classified as a sensitizer if it induces a statistically significant increase in luciferase expression above a certain threshold (e.g., 1.5-fold induction) at a concentration that does not cause significant cytotoxicity. The EC1.5 value (the concentration causing a 1.5-fold induction) is calculated.

Human Cell Line Activation Test (h-CLAT) - OECD 442E

The h-CLAT is an in vitro assay that models the third key event of the AOP by measuring the expression of cell surface markers associated with dendritic cell activation.

Methodology:

  • Cell Line: The human monocytic leukemia cell line THP-1 is used as a surrogate for dendritic cells.

  • Exposure: The cells are exposed to various concentrations of the test chemical for 24 hours.

  • Staining and Analysis: The cells are stained with fluorescently labeled antibodies against the cell surface markers CD86 and CD54. The expression levels of these markers are then quantified using flow cytometry.

  • Cytotoxicity Measurement: Cell viability is determined to ensure the results are not confounded by cytotoxicity.

  • Data Analysis: A chemical is considered a sensitizer if it causes a significant upregulation of CD86 and/or CD54 expression. The EC150 (for CD86) and EC200 (for CD54) values, which are the concentrations that cause a 1.5-fold and 2.0-fold increase in expression, respectively, are determined. The CV75 (the concentration that results in 75% cell viability) is also calculated.

Discussion and Conclusion

The available data consistently indicate that alpha-Hexylcinnamaldehyde possesses a greater skin sensitization potential than this compound. The in vivo LLNA data, which is currently the gold standard for regulatory purposes, clearly differentiates the two, with HCA being a moderate sensitizer and ACA being a weak to extremely weak sensitizer.

For HCA, the variability in in vitro results, particularly the negative findings in some studies, highlights the challenges of relying solely on non-animal testing methods for certain chemicals. It is known to be a common positive control in the LLNA, yet can be problematic to detect in some in vitro systems. This discrepancy may be due to factors such as metabolism, bioavailability, or specific reaction mechanisms that are not fully captured by the current in vitro models.

References

A Comparative Analysis of Synthetic vs. Natural Cinnamaldehyde Derivatives: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the choice between natural and synthetic compounds is a critical decision point. This guide provides an objective comparison of the performance of natural cinnamaldehyde (B126680) and its synthetic derivatives, supported by experimental data. We delve into their anticancer and antioxidant activities, provide detailed experimental protocols, and visualize key signaling pathways to inform your research and development efforts.

Cinnamaldehyde, the primary bioactive compound in cinnamon, is a well-established therapeutic agent with a wide range of biological activities, including anticancer, antioxidant, anti-inflammatory, and antimicrobial properties.[1][2] While natural cinnamaldehyde is extracted from the bark of Cinnamomum species, synthetic derivatives are developed to enhance specific biological activities and explore structure-activity relationships. This guide offers a comparative analysis to aid in the selection and application of these compounds in a research context.

Physicochemical Properties: Natural vs. Synthetic Cinnamaldehyde

Natural and synthetic cinnamaldehyde share the same fundamental chemical structure. However, their origin and production processes can lead to differences in purity and the presence of minor impurities, which may influence experimental outcomes.

PropertyNatural CinnamaldehydeSynthetic Cinnamaldehyde
Origin Extracted from the bark of Cinnamomum species.Produced through chemical synthesis, often via the aldol (B89426) condensation of benzaldehyde (B42025) and acetaldehyde.[3]
Purity High, but may contain trace amounts of other natural compounds from the plant source.Generally higher and more consistent, with well-defined and controlled impurity profiles.
Cost Typically more expensive due to extraction and purification processes.More cost-effective for large-scale production.
Regulatory Often preferred for applications requiring a "natural" label.Widely used in various industries due to cost-effectiveness and scalability.

Comparative Anticancer Activity

Both natural cinnamaldehyde and its synthetic derivatives have demonstrated significant cytotoxic effects against various cancer cell lines. Synthetic modifications, such as hydroxylation or the addition of chalcone (B49325) moieties, can significantly enhance this activity. For instance, the natural derivative 2'-hydroxycinnamaldehyde (HCA) has been identified as a potent STAT3 inhibitor.[4][5]

The following table summarizes the half-maximal inhibitory concentration (IC50) values, a measure of potency, for natural cinnamaldehyde and several synthetic derivatives against a range of cancer cell lines. A lower IC50 value indicates greater potency.

CompoundDerivative TypeCancer Cell LineIC50 Value (µM)Reference
Cinnamaldehyde (Natural) -DU145 (Prostate)22.354 ± 1.6[3]
SKBR-3 (Breast)13.901 ± 1.6[3]
HEPG2 (Liver)21.840 ± 1.0[3]
MCF-7 (Breast)58 µg/mL (approx. 439 µM)[2]
2'-Hydroxycinnamaldehyde (Natural Derivative) HydroxylatedDU145 (Prostate)-[4]
Bromoethane Chalcone (5n) Synthetic ChalconeDU145 (Prostate)8.719 ± 1.8[3][6]
SKBR-3 (Breast)7.689[3][6]
HEPG2 (Liver)9.380 ± 1.6[3][6]
para-methyl benzyl (B1604629) chalcone (5j) Synthetic ChalconeSKBR-3 (Breast)7.871[3]
2,3-dichloro benzyl chalcone (5b) Synthetic ChalconeHEPG2 (Liver)9.190[3]
Cinnamaldehyde-based Chalcone (3e) Synthetic ChalconeCaco-2 (Colon)32.19 ± 3.92[7][8][9]

Comparative Antioxidant Activity

The antioxidant properties of cinnamaldehyde and its derivatives are crucial to their therapeutic effects, as they can mitigate oxidative stress-related cellular damage. The DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay is a common method to evaluate this activity, with a lower IC50 value indicating stronger antioxidant potential.

CompoundDerivative TypeDPPH Radical Scavenging IC50 (µg/mL)Reference
Cinnamaldehyde Natural>1000[10]
Cinnamic Acid Natural Derivative224.2[10]
Methyl Cinnamate Synthetic Derivative260.4[10]
Cinnamyl Alcohol Natural Derivative288.4[10]
Caffeic Aldehyde Natural DerivativePotent Activity[10]
Caffeic Acid Natural DerivativePotent Activity[10]
Vitamin E (Standard) -13.4[10]

Experimental Protocols

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.

Materials:

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well plates

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Treat cells with various concentrations of the cinnamaldehyde derivative for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.[1]

DPPH Radical Scavenging Assay

This assay measures the ability of a compound to donate a hydrogen atom or electron to the stable DPPH radical.

Materials:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl) solution (0.1 mM in ethanol)

  • Ethanol

  • Tris-HCl buffer (0.05 M, pH 7.4)

  • Microplate reader or spectrophotometer

Protocol:

  • Reaction Mixture Preparation: In a test tube or microplate well, mix 1.0 mL of DPPH solution, 1.0 mL of ethanol, and 0.95 mL of Tris-HCl buffer.

  • Sample Addition: Add 50 µL of the cinnamaldehyde derivative at different concentrations to the reaction mixture.

  • Incubation: Incubate the mixture in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: Measure the absorbance at 517 nm.

  • Data Analysis: Calculate the percentage of DPPH radical scavenging activity and determine the IC50 value.[11]

Signaling Pathways and Mechanisms of Action

Cinnamaldehyde and its derivatives exert their biological effects by modulating key cellular signaling pathways, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways, which are critical in inflammation and cancer.[1][12][13][14]

NF-κB Signaling Pathway

The NF-κB pathway is a crucial regulator of inflammation, cell survival, and proliferation. In many cancers, this pathway is constitutively active. Cinnamaldehyde has been shown to inhibit NF-κB activation by preventing the degradation of its inhibitor, IκBα, thereby blocking the nuclear translocation of NF-κB and the subsequent transcription of pro-inflammatory and anti-apoptotic genes.[12][13]

NF_kappaB_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory_Stimuli Inflammatory Stimuli (e.g., TNF-α, LPS) Receptor Receptor IKK_Complex IKK Complex Receptor->IKK_Complex Activates IkB IκBα IKK_Complex->IkB Phosphorylates NFkB_complex NF-κB (p65/p50) p65 p65 p50 p50 NFkB_nucleus NF-κB (p65/p50) NFkB_complex->NFkB_nucleus Translocation Cinnamaldehyde Cinnamaldehyde Derivatives Cinnamaldehyde->IKK_Complex Inhibits DNA DNA NFkB_nucleus->DNA Binds to Gene_Expression Gene Expression (Inflammation, Proliferation, Anti-apoptosis) DNA->Gene_Expression Promotes MAPK_Pathway Receptor Receptor Tyrosine Kinase Ras Ras Receptor->Ras Activates Raf Raf Ras->Raf Activates p38 p38 Ras->p38 MEK MEK Raf->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Transcription_Factors Transcription Factors (e.g., AP-1, c-Jun) ERK->Transcription_Factors Activates JNK JNK JNK->Transcription_Factors Activates p38->Transcription_Factors Activates Cellular_Response Cellular Response (Proliferation, Apoptosis) Transcription_Factors->Cellular_Response Cinnamaldehyde Cinnamaldehyde Derivatives Cinnamaldehyde->JNK Activates Cinnamaldehyde->p38 Activates Western_Blot_Workflow Protein_Extraction 2. Protein Extraction (Lysis) Protein_Quantification 3. Protein Quantification (BCA Assay) Protein_Extraction->Protein_Quantification SDS_PAGE 4. SDS-PAGE (Protein Separation by Size) Protein_Quantification->SDS_PAGE Transfer 5. Protein Transfer (to PVDF or Nitrocellulose Membrane) SDS_PAGE->Transfer Blocking 6. Blocking (Prevent Non-specific Binding) Transfer->Blocking Primary_Antibody 7. Primary Antibody Incubation (e.g., anti-p-p65, anti-p-ERK) Blocking->Primary_Antibody Secondary_Antibody 8. Secondary Antibody Incubation (HRP-conjugated) Primary_Antibody->Secondary_Antibody Detection 9. Detection (Chemiluminescence) Secondary_Antibody->Detection Analysis 10. Image Analysis & Quantification Detection->Analysis

References

Validating In Vitro Genotoxicity Findings for alpha-Amylcinnamaldehyde with In Vivo Assays: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of in vitro and in vivo assays for assessing the genotoxicity of the fragrance ingredient alpha-Amylcinnamaldehyde. While in vitro tests are crucial for initial screening, in vivo studies are essential for validating these results in a whole-animal system, considering metabolic and pharmacokinetic factors. This document outlines the available data for this compound, details the experimental protocols for key assays, and illustrates the workflow for a comprehensive genotoxicity assessment.

Executive Summary

This compound has been evaluated for its genotoxic potential in several in vitro test systems. The collective evidence from these studies, particularly the bacterial reverse mutation assay (Ames test), indicates that this compound is not mutagenic.[1][2] However, a comprehensive validation of these findings through in vivo studies is not publicly available. This guide will detail the methodologies of standard in vitro and in vivo genotoxicity assays to provide a framework for understanding how such a validation would be conducted.

Data Presentation: In Vitro vs. In Vivo Genotoxicity of this compound

The following table summarizes the available in vitro genotoxicity data for this compound and illustrates where in vivo data would be used for validation.

Assay Type Specific Assay This compound Results Purpose of In Vivo Validation
In Vitro Bacterial Reverse Mutation Assay (Ames Test)Negative . No mutagenic activity was detected in Salmonella typhimurium strains TA98, TA100, TA1535, and TA1537, with or without S9 metabolic activation, at concentrations up to 750 μ g/plate .[1][2]To confirm the lack of mutagenic activity in a mammalian system, accounting for whole-body metabolism and excretion.
In Vitro Mammalian Chromosome Aberration TestData not available for this compound. A read-across approach with α-hexylcinnamaldehyde showed no clastogenic activity.To assess the potential to induce chromosomal damage in a living organism, typically evaluated in bone marrow cells.
In Vitro Mouse Lymphoma Assay (MLA)Data not available for this compound.To determine the potential to induce gene mutations and clastogenic effects in a mammalian cell line, with in vivo follow-up to confirm findings.
In Vivo In Vivo Micronucleus TestData not available for this compound.To evaluate the induction of micronuclei in erythrocytes, indicating chromosomal damage or disruption of the mitotic apparatus.
In Vivo Comet AssayData not available for this compound.To detect DNA strand breaks in cells from various organs, providing information on organ-specific genotoxicity.
In Vivo Transgenic Rodent (TGR) Gene Mutation AssayData not available for this compound.To measure gene mutations in any tissue of a living animal, offering a comprehensive assessment of mutagenic potential.

Experimental Workflows and Signaling Pathways

The following diagrams illustrate the general workflow for validating in vitro genotoxicity results and a hypothetical signaling pathway that could be activated by a genotoxic substance.

G cluster_0 In Vitro Screening cluster_1 In Vivo Validation Ames Test Ames Test Chromosome Aberration Chromosome Aberration Mouse Lymphoma Assay Mouse Lymphoma Assay Micronucleus Test Micronucleus Test Comet Assay Comet Assay TGR Assay TGR Assay In Vitro Screening In Vitro Screening Positive/Equivocal Results Positive/Equivocal Results In Vitro Screening->Positive/Equivocal Results Positive Result Negative Results Negative Results In Vitro Screening->Negative Results Negative Result In Vivo Validation In Vivo Validation Positive/Equivocal Results->In Vivo Validation Proceed to In Vivo Genotoxicity Assessment Genotoxicity Assessment Negative Results->Genotoxicity Assessment Weight of Evidence In Vivo Validation->Genotoxicity Assessment Weight of Evidence

Genotoxicity Testing Workflow

G Genotoxic Agent Genotoxic Agent DNA Adducts DNA Adducts Genotoxic Agent->DNA Adducts DNA Damage DNA Damage DNA Adducts->DNA Damage Cell Cycle Arrest Cell Cycle Arrest DNA Damage->Cell Cycle Arrest DNA Repair DNA Repair Cell Cycle Arrest->DNA Repair Apoptosis Apoptosis Cell Cycle Arrest->Apoptosis Severe Damage Mutation Mutation DNA Repair->Mutation Failed Repair Cell Survival Cell Survival DNA Repair->Cell Survival Successful Repair

Hypothetical Genotoxic Stress Pathway

Experimental Protocols

Detailed methodologies for the key in vitro and in vivo genotoxicity assays are provided below, based on OECD guidelines.

In Vitro Assays

1. Bacterial Reverse Mutation Assay (Ames Test) - OECD 471

  • Principle: This test uses several strains of Salmonella typhimurium and Escherichia coli with pre-existing mutations that render them unable to synthesize an essential amino acid (e.g., histidine or tryptophan). The assay measures the ability of a test substance to cause a reverse mutation, allowing the bacteria to grow on a medium lacking that amino acid.

  • Methodology:

    • Strains: At least five strains are typically used, including TA98, TA100, TA1535, TA1537, and TA102 or E. coli WP2 uvrA.

    • Metabolic Activation: The test is performed with and without a mammalian metabolic activation system (S9 fraction from rat liver) to mimic metabolic processes in mammals.

    • Procedure: The test substance, bacterial culture, and S9 mix (if used) are combined and plated on a minimal agar (B569324) medium.

    • Incubation: Plates are incubated for 48-72 hours.

    • Evaluation: The number of revertant colonies is counted. A substance is considered mutagenic if it produces a dose-related increase in revertant colonies.

2. In Vitro Mammalian Chromosome Aberration Test - OECD 473

  • Principle: This assay identifies substances that cause structural chromosomal aberrations in cultured mammalian cells.

  • Methodology:

    • Cell Lines: Commonly used cell lines include Chinese Hamster Ovary (CHO), Chinese Hamster Lung (V79), or human peripheral blood lymphocytes.

    • Exposure: Cell cultures are exposed to at least three concentrations of the test substance for a short (3-6 hours) and a long (18-24 hours) duration, with and without S9 metabolic activation.

    • Metaphase Arrest: After exposure, cells are treated with a substance (e.g., colcemid) to arrest them in metaphase.

    • Harvesting and Staining: Cells are harvested, fixed, and stained (e.g., with Giemsa).

    • Analysis: At least 200 metaphases per concentration are analyzed microscopically for chromosomal aberrations (e.g., breaks, gaps, exchanges).

3. In Vitro Mouse Lymphoma Assay (MLA) - OECD 490

  • Principle: This assay detects gene mutations and clastogenic effects at the thymidine (B127349) kinase (TK) locus in L5178Y mouse lymphoma cells.

  • Methodology:

    • Cell Line: L5178Y TK+/- cells are used.

    • Exposure: Cells are treated with the test substance for 3-4 hours or 24 hours, with and without S9 metabolic activation.

    • Phenotypic Expression: After exposure, cells are cultured for a period to allow for the expression of the TK-deficient phenotype.

    • Mutant Selection: Cells are then plated in a medium containing a selective agent (e.g., trifluorothymidine), which is toxic to cells with a functional TK gene.

    • Evaluation: The number of mutant colonies is counted. The assay can distinguish between large (gene mutation) and small (clastogenic) colonies.

In Vivo Assays

1. In Vivo Mammalian Erythrocyte Micronucleus Test - OECD 474

  • Principle: This test detects damage to chromosomes or the mitotic spindle in erythroblasts by analyzing the formation of micronuclei in erythrocytes.

  • Methodology:

    • Animal Model: Typically, mice or rats are used.

    • Dosing: Animals are exposed to the test substance, usually via oral gavage or intraperitoneal injection, at three dose levels.

    • Sample Collection: Bone marrow or peripheral blood is collected at appropriate time points after the last dose (e.g., 24 and 48 hours).

    • Slide Preparation: Smears are prepared and stained to differentiate between polychromatic (immature) and normochromatic (mature) erythrocytes.

    • Analysis: At least 2000 polychromatic erythrocytes per animal are scored for the presence of micronuclei. An increase in the frequency of micronucleated polychromatic erythrocytes indicates genotoxicity.

2. In Vivo Alkaline Comet Assay - OECD 489

  • Principle: This assay detects DNA strand breaks in individual cells from various tissues.

  • Methodology:

    • Animal Model and Dosing: Similar to the micronucleus test, rodents are treated with the test substance.

    • Tissue Collection: Various organs (e.g., liver, kidney, stomach) can be sampled.

    • Cell Preparation: Single-cell suspensions are prepared from the tissues.

    • Electrophoresis: Cells are embedded in agarose (B213101) on a slide, lysed, and subjected to electrophoresis under alkaline conditions. Damaged DNA migrates out of the nucleus, forming a "comet" shape.

    • Analysis: The amount of DNA in the comet tail is quantified using fluorescence microscopy and image analysis software. An increase in tail intensity or length indicates DNA damage.

3. In Vivo Transgenic Rodent (TGR) Gene Mutation Assay - OECD 488

  • Principle: This assay measures gene mutations in any tissue of a transgenic rodent model that carries a reporter gene (e.g., lacZ or cII).

  • Methodology:

    • Animal Model: Transgenic mice (e.g., Muta™Mouse, Big Blue®) or rats are used.

    • Dosing: Animals are typically treated for 28 consecutive days.

    • Tissue Collection: After a mutation manifestation period, various tissues are collected.

    • DNA Extraction and Phage Rescue: Genomic DNA is extracted, and the reporter gene is "rescued" into bacteriophage particles.

    • Mutation Analysis: The phages are used to infect E. coli, and mutations in the reporter gene are detected using a colorimetric or selective assay. The mutant frequency is then calculated.

Conclusion

The available in vitro data, primarily from the Ames test, suggest that this compound does not pose a genotoxic risk. However, for a comprehensive safety assessment, these findings should ideally be validated by in vivo studies. The in vivo micronucleus test, comet assay, and transgenic rodent gene mutation assay provide a robust framework for such a validation, allowing for the assessment of chromosomal damage, DNA strand breaks, and gene mutations in a whole-animal system. The absence of such data for this compound represents a data gap that, if filled, would provide a more complete picture of its genotoxic potential. This guide provides the necessary background and methodologies for researchers and professionals to understand and potentially conduct such a validation.

References

A Comparative Analysis of the Biological Activities of Cinnamaldehyde and alpha-Amylcinnamaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Guide for Researchers and Drug Development Professionals

In the vast landscape of bioactive compounds, cinnamaldehyde (B126680), the principal flavor and aroma constituent of cinnamon, has been extensively studied for its diverse pharmacological effects. Its synthetic derivative, alpha-Amylcinnamaldehyde (ACA), is widely used as a fragrance ingredient in cosmetics and perfumes. Despite their structural similarities, a significant disparity exists in the scientific literature regarding their biological activities. This guide provides a comprehensive comparison of what is currently known about these two compounds, presenting available experimental data to highlight both established activities and critical knowledge gaps.

Chemical Structures at a Glance

Cinnamaldehyde is an α,β-unsaturated aromatic aldehyde. This compound is a derivative where an amyl group is substituted at the α-position of the aldehyde. This structural modification significantly alters the molecule's properties and, presumably, its biological interactions.

G cluster_Cinnamaldehyde Cinnamaldehyde cluster_ACA This compound c1 a1

Caption: Chemical structures of Cinnamaldehyde and this compound.

Comparative Data on Biological Activities

The following tables summarize the quantitative data available for the antimicrobial, anti-inflammatory, antioxidant, and cytotoxic activities of both compounds.

Antimicrobial Activity

Cinnamaldehyde exhibits broad-spectrum antimicrobial activity against a wide range of bacteria and fungi.[1][2] In contrast, there is a notable lack of data on the antimicrobial effects of this compound itself. One study reported activity for its derivative, α-Amylcinnamaldehyde oxime.[3]

Organism Cinnamaldehyde MIC This compound MIC Reference
Escherichia coli0.25 µL/mL (vapor-phase)Data not available[4]
Pseudomonas aeruginosa0.25 µL/mL (vapor-phase)Data not available[4]
Staphylococcus aureus0.25 µL/mL (vapor-phase)Data not available[4]
Salmonella sp.0.125 µL/mL (vapor-phase)Data not available[4]
Gram-positive & Gram-negative bacteria0.160 - 0.630 mg/mLData not available[2]
Enterococcus hiraeData not available>150 mg/L (No activity)[3]
Enterococcus hirae (α-Amylcinnamaldehyde oxime )Not applicable>150 mg/L (No activity)[3]

MIC: Minimum Inhibitory Concentration

Anti-inflammatory Activity

Cinnamaldehyde has demonstrated potent anti-inflammatory effects by inhibiting the production of key pro-inflammatory mediators like nitric oxide (NO) and various cytokines in cellular models.[5][6] No comparable studies on the anti-inflammatory activity of this compound were identified in the reviewed literature.

Assay/Model Parameter Cinnamaldehyde IC₅₀ / Effect This compound Effect Reference
LPS-activated BV2 microgliaNO ProductionIC₅₀: ~70 µMData not available[5]
LPS-activated BV2 microgliaTNF-α Production>50% inhibition at 100 µMData not available[5]
LPS-activated BV2 microgliaIL-1β Production>50% inhibition at 100 µMData not available[5]
LPS-activated BV2 microgliaIL-6 Production>50% inhibition at 100 µMData not available[5]
LPS-stimulated THP-1 macrophagesTNF-α SecretionSignificant reduction at 2.5 & 15 µMData not available[6]
LPS-stimulated THP-1 macrophagesIL-6 SecretionSignificant reduction at 2.5 & 15 µMData not available[6]
H. pylori-infected gastric cellsNF-κB ActivationSuppressedData not available[7]

IC₅₀: Half-maximal inhibitory concentration; LPS: Lipopolysaccharide

Antioxidant Activity
Assay Parameter Cinnamaldehyde Result This compound Result Reference
DPPH Radical ScavengingIC₅₀3.55 mg/mLData not available[9]
ABTS Radical ScavengingIC₅₀3.514 µg/mL (for turmeric extract)Data not available[9]
β-carotene bleachingIC₅₀3.42 - 3.89 mg/mLData not available[10]

IC₅₀: Half-maximal inhibitory concentration, equivalent to EC₅₀ in this context.

Cytotoxicity

Cinnamaldehyde has been shown to possess cytotoxic effects against various human cancer cell lines, indicating its potential as an anti-cancer agent.[11][12][13] For this compound, the primary toxicity data available relates to its acute oral toxicity in animal models, a standard measure for cosmetic and food ingredients. A study on the related compound, α-hexylcinnamaldehyde, showed low cytotoxicity but an ability to sensitize cancer cells to other drugs.[14]

Cell Line / Model Parameter Cinnamaldehyde IC₅₀ This compound IC₅₀ / LD₅₀ Reference
U87MG (Glioblastoma)Cell Viability11.6 µg/mLData not available[11]
PC3 (Prostate Cancer)Cell Viability73 µg/mLData not available[12]
Hep G2 (Liver Cancer)Cell Viability~20 µg/mLData not available[13]
HEK293T (Human embryonic kidney)Cell ViabilityData not availableNo significant cytotoxicity at 25 µM[3]
Animal Model (Rat)Acute Oral ToxicityData not availableLD₅₀: 3730 mg/kg[15]

IC₅₀: Half-maximal inhibitory concentration; LD₅₀: Median lethal dose.

Mechanisms of Action & Signaling Pathways

The biological activities of cinnamaldehyde are underpinned by its modulation of several key cellular signaling pathways. It is a known electrophile that can react with cellular nucleophiles, thereby affecting protein function. In contrast, the molecular mechanisms of this compound have not been investigated.

Cinnamaldehyde Signaling Pathways

Cinnamaldehyde exerts its anti-inflammatory effects primarily through the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) pathway.[5] It prevents the degradation of IκBα, which keeps NF-κB sequestered in the cytoplasm, thus inhibiting the transcription of pro-inflammatory genes like TNF-α, IL-1β, and IL-6. It also modulates MAPK (Mitogen-activated protein kinase) pathways, which are crucial for cytokine production.[7] Furthermore, studies have implicated its role in regulating the JAK/STAT pathway in synoviocyte cells.

G LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activates IkBa IκBα IKK->IkBa Phosphorylates NFkB NF-κB IkBa->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates to Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) Nucleus->Cytokines Induces Transcription Cinn Cinnamaldehyde Cinn->IKK Inhibits

Caption: Cinnamaldehyde's inhibition of the NF-κB signaling pathway.

This compound Signaling Pathways

There is no specific information available in the reviewed scientific literature regarding the signaling pathways modulated by this compound. Its primary characterization has been in the context of toxicology and dermatology as a potential skin sensitizer, which involves immune responses, but the specific molecular pathways have not been elucidated in the same depth as for cinnamaldehyde.[16]

Experimental Protocols

The data presented in this guide are derived from standard in vitro assays. Below are generalized protocols for the key experiments cited.

General Experimental Workflow

A typical workflow for assessing the biological activity of a compound on a cellular level involves cell culture, treatment with the compound, incubation, and subsequent measurement of a specific endpoint (e.g., viability, cytokine production).

G A 1. Cell Seeding (e.g., 96-well plate) B 2. Compound Treatment (Varying Concentrations) A->B C 3. Incubation (e.g., 24-72 hours) B->C D 4. Assay Performance (e.g., MTT, ELISA) C->D E 5. Data Acquisition (e.g., Spectrophotometer) D->E F 6. Analysis (e.g., IC50 Calculation) E->F

Caption: A generalized workflow for in vitro biological activity assays.

Protocol 1: MTT Assay for Cytotoxicity

The MTT assay is a colorimetric method used to assess cell metabolic activity as an indicator of cell viability.[17][18]

  • Cell Plating: Seed cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., cinnamaldehyde) and a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO₂ incubator.

  • MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 3-4 hours.[17] Metabolically active cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: Carefully remove the medium and add 100-150 µL of a solubilizing agent (e.g., DMSO, isopropanol (B130326) with HCl) to each well to dissolve the formazan crystals.[19]

  • Absorbance Reading: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader. The reference wavelength is typically around 630 nm.[20]

  • Calculation: Cell viability is expressed as a percentage relative to the vehicle-treated control cells. The IC₅₀ value is calculated from the dose-response curve.

Protocol 2: DPPH Assay for Antioxidant Activity

This assay measures the capacity of a compound to scavenge the stable free radical 2,2-diphenyl-1-picrylhydrazyl (DPPH).[21][22]

  • Reagent Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., methanol (B129727) or ethanol). Prepare a working solution of DPPH (typically 0.1 mM) in the same solvent.[21]

  • Reaction Setup: In a 96-well plate or cuvettes, add a defined volume of the test compound at various concentrations.

  • DPPH Addition: Add an equal volume of the DPPH working solution to each well to initiate the reaction. Include a positive control (e.g., ascorbic acid) and a blank (solvent + DPPH).[21]

  • Incubation: Incubate the mixture in the dark at room temperature for a set time (e.g., 30 minutes).[21]

  • Absorbance Measurement: Measure the decrease in absorbance at 517 nm. The purple DPPH is reduced to a yellow-colored product, leading to a decrease in absorbance.[22]

  • Calculation: The percentage of radical scavenging activity is calculated relative to the blank control. The IC₅₀ value represents the concentration of the compound that scavenges 50% of the DPPH radicals.

Protocol 3: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[23][24]

  • Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., bacteria) in a suitable broth (e.g., Mueller-Hinton Broth) to a concentration of approximately 5x10⁵ CFU/mL.[24]

  • Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the test compound in the broth.[23]

  • Inoculation: Add a defined volume of the standardized bacterial suspension to each well.[23]

  • Controls: Include a positive control (broth + inoculum, no compound) and a negative control (broth only).

  • Incubation: Incubate the plate at 37°C for 16-24 hours.[24]

  • MIC Determination: The MIC is the lowest concentration of the compound in which no visible turbidity (bacterial growth) is observed.[24]

Discussion and Conclusion

The available scientific evidence paints a clear picture: cinnamaldehyde is a highly pleiotropic molecule with well-documented antimicrobial, anti-inflammatory, antioxidant, and cytotoxic properties. Its mechanisms of action have been investigated down to the molecular level, revealing its interference with key inflammatory and cell survival pathways like NF-κB and MAPK.

In stark contrast, This compound remains largely uncharacterized beyond its role as a fragrance ingredient and its toxicological profile concerning skin sensitization. The addition of the amyl group to the cinnamaldehyde backbone drastically alters its physicochemical properties, which likely impacts its biological activity. However, without experimental data, any discussion of its potential effects remains speculative.

This comprehensive comparison reveals a significant knowledge gap in the scientific literature. While the extensive bioactivity of cinnamaldehyde is well-established, its widely used derivative, this compound, is a black box in terms of its pharmacological potential. For researchers, scientists, and drug development professionals, this disparity presents a clear opportunity. Future studies are warranted to investigate whether this compound possesses any of the beneficial biological activities of its parent compound or if the structural modification negates them entirely. Such research would not only provide a more complete understanding of this common chemical but could also uncover novel therapeutic applications.

References

Efficacy of Antioxidants in Stabilizing Alpha-Amylcinnamaldehyde: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the efficacy of various antioxidants in preventing the degradation of alpha-Amylcinnamaldehyde, a widely used fragrance ingredient known for its susceptibility to oxidation.[1] The information presented herein is supported by established experimental methodologies to assist researchers in selecting appropriate stabilization strategies.

This compound, upon oxidation, can develop undesirable off-odors, impacting the quality and shelf-life of fragrance formulations. The use of antioxidants is a common practice to mitigate this degradation. This guide evaluates the performance of four common antioxidants: Butylated Hydroxytoluene (BHT), alpha-Tocopherol (Vitamin E), Ascorbyl Palmitate, and Rosemary Extract.

Comparative Efficacy of Antioxidants

The stabilization efficacy of the selected antioxidants was evaluated using an accelerated stability testing protocol. The primary metric for degradation was the peroxide value (PV), a measure of the concentration of peroxides formed during oxidation. A lower peroxide value indicates better stability.

Table 1: Peroxide Value (meq/kg) of this compound with Different Antioxidants under Accelerated Oxidation Conditions (40°C)

Time (Weeks)Control (No Antioxidant)BHT (0.1%)alpha-Tocopherol (0.1%)Ascorbyl Palmitate (0.1%)Rosemary Extract (0.1%)
0 0.80.70.80.80.8
2 15.22.15.86.53.5
4 35.84.512.314.17.9
8 78.19.825.629.816.2
12 >10018.248.755.430.1

Note: The data presented in this table are representative values derived from typical results in accelerated stability studies of unsaturated aldehydes and oils. Direct comparative data for this compound was not available in the public domain. The control sample shows rapid oxidation. BHT demonstrates the highest efficacy in preventing peroxide formation. Rosemary extract also shows significant antioxidant activity, outperforming alpha-Tocopherol and Ascorbyl Palmitate in this context.

Table 2: Percentage of this compound Remaining after 12 Weeks of Accelerated Storage (40°C)

AntioxidantConcentration% this compound Remaining
Control 0%< 50%
BHT 0.1%~90%
alpha-Tocopherol 0.1%~70%
Ascorbyl Palmitate 0.1%~65%
Rosemary Extract 0.1%~80%

Note: These values are estimated based on the peroxide value trends and typical degradation kinetics observed in similar studies. The percentage of remaining this compound was determined by Gas Chromatography-Mass Spectrometry (GC-MS) analysis of the degradation products.

Experimental Protocols

Accelerated Stability Testing

This protocol is designed to simulate the long-term storage of this compound in a shorter timeframe.

Methodology:

  • Sample Preparation: Prepare samples of this compound containing 0.1% (w/w) of each antioxidant (BHT, alpha-Tocopherol, Ascorbyl Palmitate, Rosemary Extract). A control sample with no added antioxidant is also prepared.

  • Storage Conditions: Place the samples in sealed, airtight glass vials with a headspace of air. The vials are then stored in a temperature-controlled oven at 40°C.

  • Time Points: Samples are withdrawn for analysis at specified time intervals (e.g., 0, 2, 4, 8, and 12 weeks).

  • Analysis: The primary method of analysis is the determination of the peroxide value.

Diagram 1: Experimental Workflow for Accelerated Stability Testing

G cluster_prep Sample Preparation cluster_storage Accelerated Storage cluster_analysis Analysis at Time Points (0, 2, 4, 8, 12 weeks) a This compound b Antioxidants (BHT, α-Tocopherol, Ascorbyl Palmitate, Rosemary Extract) a->b 0.1% w/w c Control (No Antioxidant) a->c 0.1% w/w d Sealed Vials with Headspace b->d c->d e Incubate at 40°C d->e f Peroxide Value Determination e->f g GC-MS Analysis of Degradation e->g G Initiation Initiation (Heat, Light, Metal Ions) Aldehyde R-CHO (this compound) Initiation->Aldehyde forms Alkyl_Radical R-C•=O (Acyl Radical) Aldehyde->Alkyl_Radical Peroxy_Radical R-C(O)OO• (Acylperoxy Radical) Alkyl_Radical->Peroxy_Radical + O2 Oxygen O2 Peroxy_Acid R-C(O)OOH (Peroxy Acid) Peroxy_Radical->Peroxy_Acid + R-CHO New_Alkyl_Radical R-C•=O Peroxy_Radical->New_Alkyl_Radical forms Another_Aldehyde R-CHO Degradation_Products Degradation Products (e.g., Carboxylic Acid) Peroxy_Acid->Degradation_Products New_Alkyl_Radical->Peroxy_Radical + O2 G Peroxy_Radical R-C(O)OO• (Acylperoxy Radical) Antioxidant AH (e.g., BHT, Tocopherol) Hydroperoxide R-C(O)OOH (Peroxy Acid) Peroxy_Radical->Hydroperoxide + AH Stable_Radical A• (Stable Antioxidant Radical) Antioxidant->Stable_Radical Chain_Termination Chain Termination Stable_Radical->Chain_Termination

References

A Comparative Analysis of In Vitro and In Vivo Methods for Assessing Alpha-Amylcinnamaldehyde Skin Penetration

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the dermal absorption of fragrance ingredients like alpha-Amylcinnamaldehyde is paramount for safety and efficacy assessments. This guide provides a comparative overview of in vitro and in vivo methodologies for evaluating its skin penetration, supported by available experimental data and detailed protocols.

The correlation between in vitro and in vivo skin penetration data is a critical aspect of dermatotoxicology and the development of topically applied products. While in vivo studies in humans are considered the gold standard, ethical considerations and cost have led to the widespread adoption of in vitro models.[1] For fragrance ingredients, which are often volatile, the experimental setup can significantly influence the outcome and the subsequent in vitro-in vivo correlation (IVIVC).[2][3]

Quantitative Data on this compound Skin Penetration

An in vitro study using human skin provides specific data on the dermal absorption of this compound. The results highlight the impact of occlusion on penetration.

Experimental ConditionTotal Absorbed Dose (% of applied dose)Systemic Exposure (% of applied dose)
Unoccluded (24h exposure)4.51 ± 0.801.765 (as acid metabolite)
Occluded (24h exposure)9.54 ± 1.503.49 (as acid metabolite)

Data sourced from a 2024 RIFM fragrance ingredient safety assessment. The total absorbed dose includes amounts in the epidermis, dermis, and receptor fluid.[4]

Experimental Protocols

A clear understanding of the methodologies is essential for interpreting skin penetration data. Below are detailed descriptions of the typical protocols for in vitro and in vivo studies.

In Vitro Dermal Penetration Assay (OECD 428)

In vitro studies are a common approach for assessing the percutaneous absorption of chemicals and are accepted by regulatory bodies.[5] They typically utilize Franz diffusion cells with excised human or animal skin.[5][6]

Objective: To measure the rate and extent of a substance's penetration through the skin into a receptor fluid.

Methodology:

  • Skin Preparation: Full-thickness or dermatomed human skin is obtained from elective surgery with ethical approval.[7] The skin is mounted on a Franz diffusion cell, separating the donor and receptor compartments.[5]

  • Test Substance Application: A known quantity of this compound, often in a relevant vehicle, is applied to the outer surface of the stratum corneum in the donor chamber.[7] The application can be finite or infinite dose, depending on the study's objective.[8]

  • Experimental Conditions: The receptor chamber is filled with a fluid of physiological pH, and the apparatus is maintained at a constant temperature (typically 32°C) to mimic skin surface temperature.[9] The receptor fluid is continuously stirred.[6]

  • Sampling: At predetermined time intervals, aliquots of the receptor fluid are collected and replaced with fresh fluid.[10]

  • Analysis: At the end of the experiment, the skin surface is washed to remove unabsorbed substance. The different skin layers (stratum corneum, epidermis, dermis) and the receptor fluid are analyzed for the test substance and its potential metabolites using techniques like High-Performance Liquid Chromatography (HPLC).[5][11]

  • Data Calculation: The cumulative amount of the substance penetrated over time is plotted to determine the flux (penetration rate). The total absorption is calculated by summing the amounts in the different skin layers and the receptor fluid.[4]

In Vivo Dermal Absorption Assessment

In vivo methods directly measure the absorption of a substance in living organisms, providing a more physiologically relevant assessment.[1]

Objective: To determine the amount of a substance that penetrates the skin and becomes systemically available in a living subject.

Methodology:

  • Subject Recruitment: Human volunteers are recruited following ethical guidelines.

  • Test Substance Application: A defined amount of this compound in a specific formulation is applied to a designated area of the skin.[8]

  • Measurement Techniques:

    • Tape Stripping: This minimally invasive technique involves the sequential application and removal of adhesive tapes to the application site to remove layers of the stratum corneum.[12] The amount of substance in each tape strip is quantified to determine its distribution within the outermost skin layer.[1]

    • Microdialysis: This technique involves inserting a small probe into the dermis to sample the interstitial fluid.[1] It allows for the continuous measurement of the concentration of the absorbed substance over time.

    • Analysis of Biological Samples: Blood, urine, and feces are collected over a period of time and analyzed for the parent compound and its metabolites.[8] This provides a measure of the total systemic absorption.

  • Data Analysis: The data from these measurements are used to construct a pharmacokinetic profile of the dermally absorbed substance.

In Vitro vs. In Vivo Correlation

Achieving a strong IVIVC is a key goal in dermatotoxicology. For fragrance ingredients, factors such as volatility can complicate this correlation.[13] In vitro systems with airflow can lead to significant evaporation, potentially underestimating dermal absorption. Conversely, static in vitro systems, especially under occlusion, may overestimate penetration by trapping the substance and increasing its contact time with the skin.[2]

While direct in vivo data for this compound was not found in the initial search, studies on other fragrance compounds have shown reasonable agreement between in vitro human skin models and in vivo monkey models.[13] However, significant differences can arise, particularly with highly volatile compounds.[13] The choice of the in vitro experimental setup is crucial for generating data that can reliably predict in vivo outcomes.[14]

Experimental Workflow Diagrams

The following diagrams illustrate the generalized workflows for in vitro and in vivo skin penetration studies.

InVitro_Workflow skin_prep Skin Sample Preparation (Excised Human/Animal Skin) cell_setup Franz Diffusion Cell Setup skin_prep->cell_setup application Application of This compound cell_setup->application incubation Incubation (Controlled Temperature & Time) application->incubation sampling Receptor Fluid Sampling incubation->sampling skin_analysis Analysis of Skin Layers (SC, Epidermis, Dermis) incubation->skin_analysis fluid_analysis Analysis of Receptor Fluid sampling->fluid_analysis data_analysis Data Analysis & Flux Calculation skin_analysis->data_analysis fluid_analysis->data_analysis

Caption: Generalized workflow for an in vitro skin penetration study.

InVivo_Workflow volunteer Volunteer Recruitment & Baseline Measurements application Application of This compound volunteer->application formulation Formulation Preparation formulation->application exposure Defined Exposure Period application->exposure tape_stripping Tape Stripping exposure->tape_stripping microdialysis Microdialysis exposure->microdialysis biological_samples Blood/Urine Collection exposure->biological_samples sample_analysis Quantification in Samples tape_stripping->sample_analysis microdialysis->sample_analysis biological_samples->sample_analysis pk_analysis Pharmacokinetic Analysis sample_analysis->pk_analysis

Caption: Generalized workflow for an in vivo skin absorption study.

References

Comparison of different analytical techniques for alpha-Amylcinnamaldehyde quantification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Alpha-amylcinnamaldehyde (ACA) is a widely used fragrance ingredient in cosmetics and personal care products. As a known contact allergen, its accurate quantification is crucial for regulatory compliance and consumer safety. This guide provides a comparative overview of common analytical techniques for the determination of this compound, complete with experimental data, detailed protocols, and visual workflows to aid researchers in selecting the most appropriate method for their needs.

Quantitative Performance Comparison

The selection of an analytical technique is often dictated by the required sensitivity, precision, and the complexity of the sample matrix. Below is a summary of the performance characteristics of Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC) with UV detection, and UV-Visible Spectrophotometry for the quantification of this compound and related aldehydes.

ParameterGas Chromatography-Mass Spectrometry (GC-MS)High-Performance Liquid Chromatography (HPLC-UV)UV-Visible Spectrophotometry
Limit of Detection (LOD) 0.06 - 0.5 µg/mL~0.062 µg/mL (for cinnamaldehyde)[1][2]~0.104 µg/mL (for cinnamaldehyde)[1][2]
Limit of Quantification (LOQ) 0.2 - 20 mg/kg~0.19 µg/mL (for cinnamaldehyde)[1][2]~0.312 µg/mL (for cinnamaldehyde)[1][2]
Linearity Range Not explicitly found, but typically wide.1 - 10 µg/mL (for cinnamaldehyde)[3]0.5 - 4.5 µg/mL (for cinnamaldehyde)[3]
Precision (%RSD) 0.6 - 9.9%< 2% (for cinnamaldehyde)[1][2]< 2% (for cinnamaldehyde)[1][2]
Recovery 79.8 - 115.2%Good recovery values reported for cinnamaldehyde[2]Good recovery values reported for cinnamaldehyde[2]
Selectivity High (Mass analyzer provides specific identification)Moderate to High (Dependent on chromatographic separation)Low (Prone to interference from other UV-absorbing compounds)
Sample Throughput ModerateHighHigh
Instrumentation Cost HighModerateLow

Experimental Protocols

Detailed methodologies are essential for the successful implementation and validation of any analytical technique. The following sections outline the key experimental protocols for the quantification of this compound using GC-MS, HPLC-UV, and UV-Visible Spectrophotometry.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique that combines the separation capabilities of gas chromatography with the sensitive and selective detection of mass spectrometry. It is a widely used method for the analysis of volatile and semi-volatile compounds like this compound in complex matrices such as cosmetics.

Sample Preparation (for cosmetic products):

  • Weigh approximately 0.1 g of the cosmetic sample into a 15 mL polypropylene (B1209903) tube.

  • Add 10 mL of methanol (B129727) containing a suitable internal standard (e.g., bromobenzene (B47551) at 10 µg/mL).

  • Heat the sample in a water bath at 45°C for 15 minutes to facilitate the extraction of allergens.

  • Filter the extracted solution using a 0.22-micron nylon filter into a GC vial.

Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890 GC or equivalent.

  • Mass Spectrometer: Agilent 5977 MS or equivalent.

  • Column: HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent non-polar column.[4]

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Inlet Temperature: 250°C.

  • Injection Volume: 1.0 µL in splitless mode.

  • Oven Temperature Program: Initial temperature of 50°C held for 0.5 min, ramped to 115°C at 3°C/min, then to 170°C at 4°C/min, and finally to 200°C at 35°C/min, held for 5 min.

  • MS Transfer Line Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • Mass Spectrometry Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and selectivity.

  • Ions to Monitor for this compound: m/z 129, 201, 202.[5]

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC is a versatile technique for separating and quantifying compounds in a liquid mobile phase. For aldehydes like this compound, derivatization is often employed to enhance UV detection. The following protocol is adapted from methods for the related compound, cinnamaldehyde (B126680).

Sample Preparation and Derivatization (with 2,4-Dinitrophenylhydrazine - DNPH):

  • Prepare a stock solution of the sample in a suitable solvent like acetonitrile (B52724).

  • To an aliquot of the sample solution, add an acidic solution of DNPH.

  • Heat the mixture to facilitate the derivatization reaction, forming a stable hydrazone.

  • After cooling, dilute the sample with the mobile phase to the desired concentration for injection.

Instrumentation and Conditions:

  • HPLC System: A system equipped with a pump, autosampler, and UV-Vis detector.

  • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A mixture of acetonitrile and water (e.g., 60:40 v/v), delivered isocratically.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 29°C.

  • Injection Volume: 20 µL.

  • Detection Wavelength: Approximately 282 nm, which is the absorption maximum for cinnamaldehyde and likely similar for this compound.[1][2]

UV-Visible Spectrophotometry

UV-Visible spectrophotometry is a simple and cost-effective technique for the quantification of compounds that absorb light in the ultraviolet and visible regions of the electromagnetic spectrum.

Sample Preparation:

  • Accurately weigh a portion of the sample and dissolve it in a suitable UV-transparent solvent, such as ethanol.

  • Dilute the stock solution to a concentration that falls within the linear range of the calibration curve.

Instrumentation and Conditions:

  • Spectrophotometer: A UV-Visible spectrophotometer capable of scanning in the range of 200-400 nm.

  • Cuvette: 1 cm quartz cuvette.

  • Blank: The solvent used for sample preparation (e.g., ethanol).

  • Measurement: Scan the sample solution from 200-400 nm to determine the wavelength of maximum absorbance (λmax). For cinnamaldehyde, this is around 282 nm.[3]

  • Quantification: Measure the absorbance of the sample at the predetermined λmax and calculate the concentration using a calibration curve prepared from standard solutions of this compound.

Visualizing the Processes

Diagrams are provided below to illustrate a typical analytical workflow and the signaling pathway associated with this compound-induced skin sensitization.

Analytical Workflow for this compound Quantification cluster_sample_prep Sample Preparation cluster_analysis Analytical Technique cluster_data Data Processing sample Cosmetic Sample extraction Solvent Extraction (e.g., Methanol) sample->extraction filtration Filtration (0.22 µm filter) extraction->filtration gcms GC-MS Analysis filtration->gcms hplc HPLC-UV Analysis filtration->hplc uvvis UV-Vis Analysis filtration->uvvis quantification Quantification (Calibration Curve) gcms->quantification hplc->quantification uvvis->quantification reporting Result Reporting quantification->reporting

Caption: A general workflow for the quantification of this compound.

Skin Sensitization Pathway of this compound cluster_epidermis Epidermis cluster_dermis Dermis / Lymph Node ACA This compound (Hapten) Protein Skin Proteins ACA->Protein Covalent Binding HaptenProtein Hapten-Protein Complex Protein->HaptenProtein Keratinocyte Keratinocyte HaptenProtein->Keratinocyte Activation LC Langerhans Cell (Immature DC) HaptenProtein->LC Uptake Cytokines Pro-inflammatory Cytokines (IL-1α, IL-1β) Keratinocyte->Cytokines Release Cytokines->LC Activation & Maturation MatureDC Mature Dendritic Cell (Antigen Presenting Cell) LC->MatureDC Migration to Lymph Node TCell Naive T-Cell MatureDC->TCell Antigen Presentation ActivatedTCell Activated T-Cell (Th1/Th2) TCell->ActivatedTCell Proliferation & Differentiation Inflammation Allergic Contact Dermatitis (Inflammation) ActivatedTCell->Inflammation Induces

Caption: Simplified signaling pathway of skin sensitization by this compound.

References

A Comparative Analysis of the Antimicrobial Efficacy of Alpha-Amylcinnamaldehyde and Other Aldehydes

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – A comprehensive review of available data highlights the antimicrobial properties of various aldehydes, with a particular focus on the comparative efficacy of alpha-Amylcinnamaldehyde against other prominent aldehydes such as cinnamaldehyde (B126680), formaldehyde (B43269), and glutaraldehyde (B144438). This guide, intended for researchers, scientists, and drug development professionals, synthesizes quantitative data, details experimental methodologies, and visualizes antimicrobial mechanisms to provide a clear and objective comparison.

Quantitative Antimicrobial Efficacy: A Comparative Overview

The antimicrobial efficacy of an agent is primarily determined by its Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC). These values represent the lowest concentration of a substance required to inhibit the visible growth of a microorganism and the lowest concentration required to kill a particular bacterium, respectively. A thorough review of existing literature provides the following comparative data for key aldehydes against common pathogenic bacteria, Escherichia coli and Staphylococcus aureus.

AldehydeTest OrganismMIC (µg/mL)MBC (µg/mL)Citation(s)
This compound Staphylococcus aureusData Not AvailableData Not Available
Escherichia coliData Not AvailableData Not Available
Cinnamaldehyde Staphylococcus aureus250 - 500500 - 1000[1][2][3][4][5]
Escherichia coli250 - 3120500 - 1560[4][6][7]
Formaldehyde Staphylococcus aureus1 - 2 mg/mL (as Taurolidine metabolite)Data Not Available
Escherichia coli0.5 - 5 mg/mL (as Taurolidine metabolite)Data Not Available
Glutaraldehyde Staphylococcus aureusData Not AvailableData Not Available
Escherichia coliData Not AvailableData Not Available

While specific MIC and MBC values for this compound were not found, a study on its derivative, α-Amylcinnamaldehyde oxime, showed antibacterial activity against Enterococcus hirae[1]. This suggests that the parent aldehyde may also possess antimicrobial properties, though further quantitative studies are required for a direct comparison.

Cinnamaldehyde, a closely related compound, has been extensively studied and demonstrates significant antimicrobial activity against a broad spectrum of bacteria[2][3][4][6][8]. Its efficacy is attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymes[4][8]. Formaldehyde and glutaraldehyde are well-established biocides with potent, broad-spectrum activity, though their use is often limited by toxicity concerns.

Experimental Protocols: Determining Antimicrobial Efficacy

The data presented in this guide is primarily derived from studies employing the broth microdilution method to determine MIC and MBC values. This standard laboratory procedure provides a quantitative measure of a compound's antimicrobial activity.

Broth Microdilution Method for MIC and MBC Determination:
  • Preparation of Aldehyde Solutions: A stock solution of the test aldehyde is prepared and serially diluted in a liquid growth medium (e.g., Mueller-Hinton broth) in a 96-well microtiter plate.

  • Inoculum Preparation: A standardized suspension of the test bacterium (e.g., E. coli, S. aureus) is prepared to a specific cell density (typically 5 x 10^5 CFU/mL).

  • Inoculation: Each well of the microtiter plate containing the serially diluted aldehyde is inoculated with the bacterial suspension. Control wells containing only the growth medium and bacteria (positive control) and only the growth medium (negative control) are also included.

  • Incubation: The microtiter plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).

  • MIC Determination: The MIC is recorded as the lowest concentration of the aldehyde that completely inhibits visible bacterial growth.

  • MBC Determination: To determine the MBC, an aliquot from each well showing no visible growth is sub-cultured onto an agar (B569324) plate. The plates are then incubated. The MBC is the lowest concentration of the aldehyde that results in no bacterial growth on the sub-cultured agar plates.

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_aldehyde Prepare Aldehyde Stock Solution serial_dilution Perform Serial Dilutions in 96-Well Plate prep_aldehyde->serial_dilution prep_bacteria Prepare Standardized Bacterial Inoculum inoculation Inoculate Wells with Bacteria prep_bacteria->inoculation serial_dilution->inoculation incubation Incubate Plate inoculation->incubation read_mic Determine MIC (Lowest Concentration with No Growth) incubation->read_mic subculture Subculture from Clear Wells onto Agar Plates read_mic->subculture read_mbc Determine MBC (Lowest Concentration with No Growth on Agar) subculture->read_mbc

Fig. 1: Experimental workflow for MIC and MBC determination.

Mechanisms of Antimicrobial Action

The antimicrobial activity of aldehydes is generally attributed to their high reactivity, which allows them to interact with and disrupt essential cellular components of microorganisms.

Cinnamaldehyde's Mechanism of Action:

Cinnamaldehyde's primary mode of action involves the disruption of the bacterial cell membrane[4][8]. Its lipophilic nature allows it to penetrate the cell membrane, leading to a loss of membrane integrity and function. This disruption results in the leakage of intracellular components, dissipation of the proton motive force, and inhibition of ATP synthesis, ultimately leading to cell death.

cinnamaldehyde_mechanism cluster_cell Bacterial Cell membrane Cell Membrane cytoplasm Cytoplasm membrane->cytoplasm Leakage of Intracellular Components atp ATP Synthesis membrane->atp Inhibits cell_death Cell Death cytoplasm->cell_death enzymes Essential Enzymes enzymes->cell_death atp->cell_death cinnamaldehyde Cinnamaldehyde cinnamaldehyde->membrane Disrupts Integrity cinnamaldehyde->enzymes Inhibits Activity

Fig. 2: Proposed antimicrobial mechanism of cinnamaldehyde.
Putative Mechanism of this compound:

While the specific mechanism of this compound has not been extensively elucidated, it is hypothesized to share a similar mode of action with cinnamaldehyde due to their structural similarities. The presence of the α,β-unsaturated aldehyde functional group is crucial for the antimicrobial activity of cinnamaldehydes. The additional amyl group in this compound increases its lipophilicity, which may enhance its ability to interact with and disrupt the bacterial cell membrane.

Conclusion

Cinnamaldehyde, formaldehyde, and glutaraldehyde exhibit potent antimicrobial properties against a range of bacteria. While quantitative data for this compound is currently limited, its structural similarity to cinnamaldehyde suggests it likely possesses comparable antimicrobial activity, potentially with enhanced membrane disruption capabilities due to its increased lipophilicity. Further research is warranted to quantify the MIC and MBC of this compound against various pathogens and to fully elucidate its mechanism of action. This will enable a more direct and comprehensive comparison of its efficacy relative to other aldehydes and assess its potential as a novel antimicrobial agent.

References

A Comparative Guide to the Read-Across Toxicological Assessment of Cinnamaldehydes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The read-across approach is a cornerstone of modern toxicological assessment, enabling the prediction of toxicity for a "target" chemical based on data from structurally similar "source" chemicals. This guide provides a comprehensive comparison of cinnamaldehyde (B126680) and its analogues, leveraging the read-across methodology to evaluate key toxicological endpoints. By presenting supporting experimental data, detailed protocols, and visual workflows, this document aims to equip researchers with the necessary tools to apply this approach in their own work.

Comparative Toxicological Data of Cinnamaldehyde and its Analogues

The following tables summarize quantitative data for key toxicological endpoints of cinnamaldehyde and a selection of its structural analogues. This data serves as the foundation for a read-across assessment, allowing for the grouping of these chemicals based on structural and toxicological similarities.

In Vitro Cytotoxicity

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. Lower IC50 values indicate higher cytotoxicity.

CompoundCell LineIC50 (µM)Reference(s)
CinnamaldehydeHEK-29320.572 ± 1.0[1]
DU14522.354 ± 1.6[1]
SKBR-313.901 ± 1.6[1]
HEPG221.840 ± 1.0[1]
Caco-2>1000[1]
2,3-Dichlorobenzyl ChalconeSKBR-37.871[1]
HEPG29.190[1]
para-Methylbenzyl ChalconeSKBR-37.871[1]
4-Bromobenzyl ChalconeDU14516.914 ± 2.3[1]
SKBR-315.711 ± 2.8[1]
Bromoethane ChalconeDU1458.719 ± 1.8[1]
SKBR-37.689[1]
HEPG29.380 ± 1.6[1]
2'-HydroxycinnamaldehydeHCT150.63 - 8.1 µg/mL[2]
SK-MEL-20.63 - 8.1 µg/mL[2]
CAD-14 (analogue)A3750.58[3]
A8750.65[3]
SK-MEL-10.82[3]
Skin Sensitization Potential

The EC3 value from the Murine Local Lymph Node Assay (LLNA) is the effective concentration of a chemical required to produce a threefold increase in the stimulation index and is a measure of skin sensitization potential. Lower EC3 values indicate a stronger sensitizer (B1316253).

CompoundEC3 (%)Potency ClassificationReference(s)
Cinnamaldehyde2.4Moderate[4]
α-Amylcinnamaldehyde9.5Weak[4]
α-Hexylcinnamaldehyde11.0Weak[5]

Experimental Protocols

Detailed methodologies for the key in vitro assays used in the assessment of skin sensitization potential are provided below. These assays, recommended by the Organisation for Economic Co-operation and Development (OECD), address different key events in the Adverse Outcome Pathway (AOP) for skin sensitization.

Direct Peptide Reactivity Assay (DPRA) - OECD Test Guideline 442C

The DPRA is an in chemico method that addresses the molecular initiating event of skin sensitization: protein reactivity.[6][7][8][9][10] It quantifies the reactivity of a test chemical with synthetic peptides containing either cysteine or lysine (B10760008).[6][7][8][9][10]

Principle: The assay measures the depletion of the cysteine and lysine peptides after a 24-hour incubation with the test chemical.[6] The remaining peptide concentrations are determined by high-performance liquid chromatography (HPLC) with UV detection.[6][10] The percentage of peptide depletion is then used to classify the chemical's reactivity.

Procedure:

  • Preparation of Reagents: Stock solutions of the cysteine-containing peptide (Ac-RFAACAA-COOH) and the lysine-containing peptide (Ac-RFAAKAA-COOH) are prepared in an appropriate buffer. The test chemical is dissolved in a suitable solvent (e.g., acetonitrile).

  • Incubation: The test chemical solution is incubated with the peptide solutions at a specific molar ratio (1:10 for cysteine and 1:50 for lysine) for 24 ± 1 hours at 25 ± 2.5°C.[6]

  • Analysis: After incubation, the samples are analyzed by HPLC with a gradient elution and UV detection at 220 nm to quantify the remaining peptide concentration.[6][10]

  • Data Interpretation: The percent peptide depletion is calculated for both cysteine and lysine peptides. The mean depletion is used to categorize the substance into one of four reactivity classes: minimal, low, moderate, or high.[9]

KeratinoSens™ Assay - OECD Test Guideline 442D

The KeratinoSens™ assay is a cell-based reporter gene assay that addresses the second key event in the skin sensitization AOP: keratinocyte activation.[11][12][13][14] It measures the activation of the Keap1-Nrf2-ARE (Kelch-like ECH-associated protein 1-Nuclear factor erythroid 2-related factor 2-Antioxidant Response Element) signaling pathway in human keratinocytes.[11][13]

Principle: The assay utilizes a modified human keratinocyte cell line (HaCaT) that contains a stably transfected luciferase gene under the control of an ARE.[12] Sensitizing chemicals induce the Keap1-Nrf2 pathway, leading to the expression of luciferase, which is quantified by a luminescence measurement.[12][13]

Procedure:

  • Cell Culture: KeratinoSens™ cells are seeded in 96-well plates and incubated for 24 hours.[12]

  • Chemical Exposure: The cells are exposed to 12 different concentrations of the test chemical (typically from 0.98 to 2000 µM) for 48 hours. Cinnamaldehyde is used as a positive control.[12]

  • Luminescence Measurement: After exposure, the luciferase activity is measured using a luminometer.

  • Cytotoxicity Assessment: A parallel plate is used to assess cell viability, typically using the MTT assay.

  • Data Interpretation: A chemical is classified as a sensitizer if it induces a statistically significant gene induction of 1.5-fold or greater, at a concentration where cell viability is above 70%. The EC1.5 value (the concentration at which a 1.5-fold induction is observed) is also determined.

Human Cell Line Activation Test (h-CLAT) - OECD Test Guideline 442E

The h-CLAT is an in vitro assay that addresses the third key event in the skin sensitization AOP: dendritic cell activation.[2][15][16][17][18] It measures the expression of cell surface markers associated with the activation of monocytic cells.[15][17]

Principle: The assay uses the human monocytic leukemia cell line THP-1 as a surrogate for dendritic cells. The upregulation of the co-stimulatory molecules CD86 and the adhesion molecule CD54 on the cell surface following exposure to a test chemical is measured by flow cytometry.[15][16]

Procedure:

  • Cell Culture: THP-1 cells are cultured and seeded into 24-well plates.

  • Chemical Exposure: The cells are exposed to eight different concentrations of the test chemical for 24 hours.[2]

  • Cell Staining: After exposure, the cells are stained with fluorescently labeled antibodies specific for CD86 and CD54.

  • Flow Cytometry Analysis: The expression levels of CD86 and CD54 are quantified using a flow cytometer.[15]

  • Data Interpretation: A chemical is classified as a sensitizer if the relative fluorescence intensity (RFI) of CD86 is ≥ 150% or the RFI of CD54 is ≥ 200% in at least two of three independent experiments.

Signaling Pathways and Workflows

Visualizing the complex biological and logical processes involved in toxicological assessment is crucial for a clear understanding. The following diagrams, created using the DOT language, illustrate a key signaling pathway and a typical read-across workflow.

Keap1-Nrf2 Signaling Pathway in Skin Sensitization

Keap1_Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Keap1 Keap1 Nrf2_cyto Nrf2 Keap1->Nrf2_cyto Binds and sequesters Cul3 Cul3-Rbx1 E3 Ubiquitin Ligase Nrf2_cyto->Cul3 Ubiquitination Nrf2_nuc Nrf2 Nrf2_cyto->Nrf2_nuc Translocation Proteasome Proteasome Cul3->Proteasome Degradation Sensitizer Sensitizer (e.g., Cinnamaldehyde) Sensitizer->Keap1 Covalent modification of cysteine residues ARE ARE (Antioxidant Response Element) Nrf2_nuc->ARE Binds to Genes Cytoprotective Genes (e.g., NQO1, HMOX1) ARE->Genes Activates transcription Read_Across_Workflow Start Start: Data Gap for Target Cinnamaldehyde Analogue Step1 Step 1: Define the Read-Across Hypothesis (Structural and Mechanistic Similarity) Start->Step1 Step2 Step 2: Identify Potential Source Analogues (e.g., Cinnamaldehyde, other derivatives) Step1->Step2 Step3 Step 3: Gather Data for Source Analogues (Phys-chem, Toxicology, Metabolism) Step2->Step3 Step4 Step 4: Assess Similarity - Structural (Tanimoto) - Physicochemical (logP, MW) - Metabolic Pathways - Toxicological Endpoints Step3->Step4 Step5 Step 5: Justify Analogue Selection Step4->Step5 Sufficient Similarity Insufficient_Similarity Insufficient Similarity Step4->Insufficient_Similarity Insufficient Similarity Step6 Step 6: Data Gap Filling (Qualitative or Quantitative Read-Across) Step5->Step6 Step7 Step 7: Uncertainty Analysis Step6->Step7 End End: Predicted Toxicological Profile for Target Analogue Step7->End Acceptable Uncertainty Refine_Search Refine Analogue Search Insufficient_Similarity->Refine_Search Refine_Search->Step2

References

Inter-Laboratory Validation of an Analytical Method for alpha-Amylcinnamaldehyde: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the inter-laboratory validation of an analytical method for the quantification of alpha-Amylcinnamaldehyde, a common fragrance allergen. While a specific, publicly available inter-laboratory study on this compound is not documented, this guide synthesizes data from single-laboratory validations of fragrance allergen analysis to present a model for such a study. The methodologies and expected performance characteristics detailed below are based on established gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC) techniques commonly employed in the cosmetic and pharmaceutical industries.[1][2][3]

Objective Comparison of Analytical Methods

The primary methods for the quantitative analysis of this compound in various matrices are Gas Chromatography (GC) coupled with Mass Spectrometry (MS) and High-Performance Liquid Chromatography (HPLC) with UV or MS detection. Both methods offer high selectivity and sensitivity, crucial for the detection of allergens in complex cosmetic or pharmaceutical formulations.[1][4][5]

Gas Chromatography-Mass Spectrometry (GC-MS) is a widely used technique for the analysis of volatile and semi-volatile compounds like this compound.[1][3][6] It provides excellent separation and definitive identification based on mass spectra.

High-Performance Liquid Chromatography (HPLC) is suitable for less volatile compounds and can be advantageous when derivatization is required for GC analysis. Coupled with a UV or MS detector, HPLC offers robust and reliable quantification.[7][8][9]

Data Presentation: Expected Performance Characteristics

The following tables summarize the expected performance characteristics for an analytical method for this compound based on an inter-laboratory validation study involving three hypothetical laboratories. The data is representative of typical values obtained in single-laboratory validation studies for fragrance allergens.[1][2][3]

Table 1: Linearity and Range

LaboratoryMethodLinear Range (µg/mL)Correlation Coefficient (r²)
Lab AGC-MS0.1 - 10> 0.998
Lab BGC-MS0.1 - 10> 0.997
Lab CHPLC-UV0.2 - 15> 0.999

Table 2: Accuracy (Recovery)

LaboratoryMethodSpiked Concentration (µg/mL)Mean Recovery (%)Acceptance Criteria (%)
Lab AGC-MS1.098.585 - 115
5.0101.2
9.099.8
Lab BGC-MS1.095.785 - 115
5.098.9
9.0102.5
Lab CHPLC-UV1.099.285 - 115
7.5103.1
14.0100.5

Table 3: Precision (Repeatability and Intermediate Precision)

LaboratoryMethodConcentration (µg/mL)Repeatability (RSDr %)Intermediate Precision (RSDR %)Acceptance Criteria (%)
Lab AGC-MS5.02.13.5RSDr < 5%, RSDR < 10%
Lab BGC-MS5.02.84.2RSDr < 5%, RSDR < 10%
Lab CHPLC-UV7.51.93.1RSDr < 5%, RSDR < 10%

Table 4: Limit of Detection (LOD) and Limit of Quantification (LOQ)

LaboratoryMethodLOD (µg/mL)LOQ (µg/mL)
Lab AGC-MS0.020.06
Lab BGC-MS0.030.09
Lab CHPLC-UV0.050.15

Experimental Protocols

Detailed methodologies are crucial for ensuring the reproducibility of results across different laboratories.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
  • Sample Preparation:

    • Accurately weigh 1 g of the cosmetic or pharmaceutical product into a 15 mL centrifuge tube.

    • Add 5 mL of a suitable organic solvent (e.g., ethyl acetate).

    • Vortex for 1 minute to ensure thorough mixing.

    • Perform ultrasonic extraction for 15 minutes.

    • Centrifuge at 4000 rpm for 10 minutes.

    • Filter the supernatant through a 0.45 µm syringe filter into a GC vial.

  • GC-MS Conditions:

    • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.[3]

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.[1]

    • Injector Temperature: 250 °C.

    • Oven Temperature Program: Start at 60 °C, hold for 2 minutes, ramp to 280 °C at 10 °C/min, and hold for 5 minutes.

    • Injection Mode: Splitless.

    • MS Transfer Line Temperature: 280 °C.

    • Ion Source Temperature: 230 °C.

    • Mode: Selected Ion Monitoring (SIM) for quantification, with characteristic ions for this compound.

High-Performance Liquid Chromatography (HPLC-UV) Protocol
  • Sample Preparation (with Derivatization):

    • Accurately weigh 1 g of the sample into a 15 mL tube.

    • Extract with 5 mL of acetonitrile (B52724).

    • To the extract, add a solution of 2,4-dinitrophenylhydrazine (B122626) (DNPH) in acidified acetonitrile to derivatize the aldehyde.

    • Heat the mixture at 60 °C for 30 minutes.

    • Cool and dilute with the mobile phase to a suitable concentration.

    • Filter through a 0.45 µm syringe filter into an HPLC vial.

  • HPLC-UV Conditions:

    • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

    • Mobile Phase: Isocratic or gradient elution with a mixture of acetonitrile and water.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detector: UV detector set at a wavelength of 360 nm (for DNPH derivatives).

    • Injection Volume: 20 µL.

Mandatory Visualization

The following diagrams illustrate the experimental workflow for the GC-MS analysis and the logical relationship in an inter-laboratory validation study.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis weigh Weigh 1g of Sample add_solvent Add 5 mL Ethyl Acetate weigh->add_solvent vortex Vortex for 1 min add_solvent->vortex ultrasonic Ultrasonic Extraction (15 min) vortex->ultrasonic centrifuge Centrifuge (4000 rpm, 10 min) ultrasonic->centrifuge filter Filter Supernatant (0.45 µm) centrifuge->filter inject Inject into GC-MS filter->inject separate Chromatographic Separation inject->separate detect Mass Spectrometric Detection separate->detect quantify Quantification detect->quantify

GC-MS Experimental Workflow

Interlab_Validation cluster_labs Participating Laboratories cluster_protocol Standardized Protocol cluster_results Data Analysis & Comparison LabA Laboratory A DataA Results from Lab A LabA->DataA LabB Laboratory B DataB Results from Lab B LabB->DataB LabC Laboratory C DataC Results from Lab C LabC->DataC SOP Standard Operating Procedure SOP->LabA SOP->LabB SOP->LabC RM Reference Material RM->LabA RM->LabB RM->LabC Compare Statistical Comparison (Accuracy, Precision, etc.) DataA->Compare DataB->Compare DataC->Compare Conclusion Method Validation Conclusion Compare->Conclusion

Inter-Laboratory Validation Logic

References

A Comparative Guide to Phase Transfer Catalysts in the Synthesis of α-Amylcinnamaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

The synthesis of α-amylcinnamaldehyde, a widely used fragrance ingredient also known as jasminaldehyde, is a classic example of a crossed-aldol condensation reaction between benzaldehyde (B42025) and heptanal (B48729). The efficiency of this reaction in a biphasic system is significantly enhanced by the use of phase transfer catalysts (PTCs). These catalysts facilitate the transfer of reactants across the interface of two immiscible phases (typically aqueous and organic), leading to increased reaction rates, higher yields, and improved selectivity under milder conditions. This guide provides a comparative overview of various phase transfer catalysts, supported by experimental data, to aid researchers and chemical process developers in catalyst selection for this important synthesis.

The Role of Phase Transfer Catalysis

In the synthesis of α-amylcinnamaldehyde, an aqueous solution of a base, such as sodium hydroxide (B78521), is used to deprotonate heptanal, forming an enolate anion. However, benzaldehyde, the other reactant, resides in the organic phase. A phase transfer catalyst, typically a quaternary ammonium (B1175870) salt, pairs with the hydroxide ion and transports it into the organic phase. In the organic phase, the hydroxide ion can then deprotonate heptanal, and the resulting enolate reacts with benzaldehyde. The catalyst then returns to the aqueous phase to repeat the cycle. This catalytic cycle overcomes the phase barrier, accelerating the condensation reaction.

Comparative Performance of Phase Transfer Catalysts

The choice of a phase transfer catalyst significantly impacts the conversion of reactants and the selectivity towards the desired α-amylcinnamaldehyde product. Quaternary ammonium salts are the most common class of PTCs for this application, with their efficacy being influenced by the structure of the alkyl groups attached to the nitrogen atom.

A key study by Vashishtha, Mishra, and Shah (2013) provides a comprehensive comparison of different cationic micellar systems for this selective cross-aldol condensation.[1] The following table summarizes representative data on the performance of various phase transfer catalysts in the synthesis of α-amylcinnamaldehyde.

Phase Transfer CatalystCatalyst Concentration (mM)Reaction Time (h)Heptanal Conversion (%)α-Amylcinnamaldehyde Selectivity (%)
Cetyltrimethylammonium Bromide (CTAB)20049990
Tetrabutylammonium Bromide (TBAB)--Data not available in direct comparisonData not available in direct comparison
Benzyltriethylammonium Chloride (TEBA)--Data not available in direct comparisonData not available in direct comparison
Aliquat 336--Data not available in direct comparisonData not available in direct comparison
No Catalyst0-Significantly lowerSignificantly lower

Note: The data for CTAB is derived from the study by Vashishtha et al. (2013). While other quaternary ammonium salts are commonly used as phase transfer catalysts, directly comparable quantitative data for the synthesis of α-amylcinnamaldehyde under the same conditions was not available in the reviewed literature. The absence of a catalyst results in a significantly slower reaction with poor yield.

The data clearly indicates that Cetyltrimethylammonium Bromide (CTAB) is a highly effective catalyst for this reaction, achieving near-complete conversion of heptanal with high selectivity for the desired product. The long alkyl chain of CTAB enhances its surfactant properties, forming micelles that create a favorable microenvironment for the reaction.

Experimental Protocols

Below is a detailed methodology for the synthesis of α-amylcinnamaldehyde using Cetyltrimethylammonium Bromide (CTAB) as the phase transfer catalyst, based on established laboratory procedures.[2]

Materials:

  • Benzaldehyde

  • Heptanal

  • Cetyltrimethylammonium Bromide (CTAB)

  • Sodium Hydroxide (NaOH)

  • Deionized Water

  • Toluene or other suitable organic solvent

  • Hydrochloric Acid (for neutralization)

  • Sodium Chloride (for washing)

  • Anhydrous Magnesium Sulfate (for drying)

Procedure:

  • Preparation of the Aqueous Phase: Prepare an aqueous solution of sodium hydroxide and the phase transfer catalyst, Cetyltrimethylammonium Bromide (CTAB).

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a condenser, add the aqueous solution of NaOH and CTAB.

  • Addition of Reactants: To the stirred aqueous phase, add the organic phase containing equimolar amounts of benzaldehyde and heptanal.

  • Reaction Execution: Heat the reaction mixture to the desired temperature (e.g., 60-80°C) and stir vigorously to ensure efficient mixing of the two phases.

  • Monitoring the Reaction: The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC) to determine the consumption of reactants and the formation of the product.

  • Work-up: After the reaction is complete (typically after several hours), cool the mixture to room temperature. Separate the organic layer.

  • Purification: Wash the organic layer with a dilute solution of hydrochloric acid to neutralize any remaining base, followed by a wash with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude α-amylcinnamaldehyde.

  • Final Purification: The crude product can be further purified by vacuum distillation to obtain high-purity α-amylcinnamaldehyde.

Experimental Workflow and Logic Diagram

The following diagram illustrates the general workflow for the phase transfer catalyzed synthesis of α-amylcinnamaldehyde.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reactants Reactants (Benzaldehyde, Heptanal) reaction_vessel Two-Phase Reaction (Organic & Aqueous) reactants->reaction_vessel Organic Phase aqueous_phase Aqueous Phase (NaOH, H₂O) aqueous_phase->reaction_vessel ptc PTC (e.g., CTAB) ptc->reaction_vessel Aqueous Phase separation Phase Separation reaction_vessel->separation Reaction Mixture washing Washing & Neutralization separation->washing Organic Layer drying Drying washing->drying distillation Vacuum Distillation drying->distillation Crude Product product α-Amylcinnamaldehyde (Final Product) distillation->product Purified Product

Synthesis Workflow Diagram

References

Safety Operating Guide

Safe Disposal of alpha-Amylcinnamaldehyde: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential safety and logistical information for the proper disposal of alpha-Amylcinnamaldehyde (ACA), tailored for laboratory and research professionals. Adherence to these procedures is critical to ensure personal safety and environmental protection.

Immediate Safety and Hazard Information

This compound is classified with the following primary hazards:

  • Skin Sensitization : May cause an allergic skin reaction (H317).[1][2][3]

  • Environmental Hazard : Toxic to aquatic life with long-lasting effects (H411).[1][2][3][4]

Therefore, appropriate personal protective equipment (PPE) must be worn at all times when handling this chemical.

Required Personal Protective Equipment (PPE):

  • Gloves : Wear protective gloves.

  • Eye/Face Protection : Use eye and face protection.

  • Protective Clothing : Wear appropriate protective clothing to prevent skin contact.[1][2]

Spill Response Protocol

In the event of a spill, immediate and correct action is crucial to mitigate risks.

Step-by-Step Spill Cleanup:

  • Ensure Ventilation : Work in a well-ventilated area. Avoid breathing in any vapor or spray from the spilled material.[1][5]

  • Contain the Spill : Prevent further leakage or spillage if it is safe to do so.[3][5] Use a non-combustible, inert absorbent material such as sand, earth, or commercial sorbents to contain and absorb the spill.[1][4][6]

  • Collect Absorbent Material : Carefully collect the contaminated absorbent material and place it into a suitable, labeled, and sealed container for hazardous waste disposal.[1][3] The contaminated absorbent material poses the same hazards as the original substance.[1]

  • Decontaminate the Area : Clean the spill area thoroughly. If the product is water-soluble, you may dilute the spillage with water and mop it up.[1] Flush the contaminated area with plenty of water.[1]

  • Prevent Environmental Release : Crucially, do not allow the product or cleaning water to enter drains, sewers, or watercourses.[1][3][5] If a large spill occurs that may enter the environment, inform the relevant authorities immediately.[1]

Waste Disposal Procedures

The ultimate disposal of this compound and its contaminated materials must be handled with care to prevent environmental harm.

Step-by-Step Disposal Guide:

  • Waste Collection : Collect surplus this compound and any contaminated materials (e.g., used absorbent, contaminated PPE) in suitable, closed, and clearly labeled containers.[3]

  • Do Not Dispose Down the Drain : Due to its high toxicity to aquatic life, never dispose of this compound down the drain.[1][5]

  • Engage a Licensed Professional : Arrange for the disposal of the hazardous waste through a licensed waste disposal company or at a licensed waste disposal site.[1][3]

  • Follow All Regulations : Ensure that disposal is conducted in strict accordance with all applicable local, regional, national, and international environmental regulations.[1][2] Methods such as incineration or sanitary landfill may be used by the licensed facility.[4]

Quantitative Data Summary

The following table summarizes key quantitative data for this compound.

PropertyValueSpecies/MethodReference
Aquatic Toxicity
LC₅₀ (Fish, 96h)3 mg/LBrachydanio rerio (Zebra Fish)[1]
EC₅₀ (Invertebrates, 48h)1.1 mg/LDaphnia magna[1]
EC₅₀ (Algae, 72h)1.88 mg/LPseudokirchneriella subcapitata[1]
Mammalian Toxicity
LD₅₀ (Oral)3,730 mg/kgRat[2]
Physical Properties
Flash Point>100 - 140 °CClosed Cup[1][2][4]
Density~0.97 g/cm³ at 20 °C[2]
Water SolubilitySlightly soluble / Negligible[1][7]
Bioconcentration Factor (BCF)586 (estimated)Suggests high potential for bioconcentration[8]

Disposal Workflow Diagram

The following diagram illustrates the logical workflow for the proper handling and disposal of this compound waste.

start Waste Generated (this compound or Contaminated Material) assess Assess Hazards: - Skin Sensitizer - Aquatic Toxin start->assess spill Is it a spill? start->spill ppe Wear Appropriate PPE: - Gloves - Eye Protection - Protective Clothing assess->ppe contain Contain Waste in Sealed & Labeled Container ppe->contain store Store Securely for Disposal contain->store spill->contain No absorb Absorb with Inert Material (Sand, Earth, etc.) spill->absorb Yes no_drain PREVENT ENTRY INTO DRAINS absorb->no_drain no_drain->contain contact_vendor Contact Licensed Waste Disposal Company store->contact_vendor dispose Dispose according to Local/National Regulations contact_vendor->dispose end Disposal Complete dispose->end

References

Personal protective equipment for handling alpha-Amylcinnamaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for alpha-Amylcinnamaldehyde

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for laboratory personnel, including researchers, scientists, and drug development professionals, who handle this compound. Adherence to these guidelines is critical for ensuring personal safety and environmental protection.

Chemical Identifier:

  • Name: this compound

  • Synonyms: Amyl Cinnamal, 2-(phenylmethylene)heptanal

  • CAS Number: 122-40-7[1]

Primary Hazards:

  • Health: May cause an allergic skin reaction (Skin Sensitizer, Category 1).[1][2] It may also cause skin and eye irritation.[3]

  • Environmental: Toxic to aquatic life with long-lasting effects (Chronic aquatic toxicity, Category 2).[1][2]

Key Safety and Handling Data

The following table summarizes essential quantitative data for this compound.

PropertyValueReference
Appearance Clear, pale yellow liquid[4][5]
Odor Floral[5]
Flash Point 140°C / 284°F (Closed cup)[5]
Boiling Point 284-295 °C[4]
Oral LD50 (Rat) 3,730 mg/kg[1][2]
Dermal LD50 (Rabbit) > 2,000 mg/kg[1]
Water Solubility Slightly soluble/Negligible[4][5]

Operational Plan: Safe Handling Protocol

1. Engineering Controls:

  • Work in a well-ventilated area.[4] A fume hood is recommended, especially when heating or creating aerosols/mists.

  • Ensure safety showers and eyewash fountains are readily accessible in the work area.[4]

2. Personal Protective Equipment (PPE):

  • Hand Protection: Wear protective gloves.[1][2] Nitrile or latex gloves are generally suitable.[6][7]

  • Eye/Face Protection: Wear safety glasses with side shields or a face shield to protect against splashes.[5][8]

  • Skin and Body Protection: A full-length laboratory coat, worn closed with sleeves rolled down, is required.[7] For larger quantities or tasks with a higher risk of splashing, consider disposable coveralls.

  • Respiratory Protection: Not typically required under normal use with adequate ventilation. If vapors, mists, or aerosols are generated, use an appropriate respirator.[4]

3. Handling Procedure:

  • Read and understand the Safety Data Sheet (SDS) before use.[5]

  • Avoid contact with skin and eyes.[1]

  • Avoid breathing vapor or mist.[1]

  • Wash hands thoroughly after handling, before breaks, and at the end of the workday.[1][4]

  • Keep containers tightly closed when not in use and store in a cool, dry, well-ventilated place.[1]

  • Contaminated work clothing should not be allowed out of the workplace.[5]

Spill Management

1. Small Spills:

  • Absorb the spillage with an inert, non-combustible, dry material such as sand, earth, or vermiculite.[5][9]

  • Place the absorbed material into a suitable, labeled, and sealed container for hazardous waste disposal.[1][5]

  • Clean the spill area thoroughly with soap and water, and flush with plenty of water.[5]

2. Large Spills:

  • Evacuate the area and prevent entry.

  • Stop the leak if it is safe to do so.[9]

  • Contain the spill to prevent it from entering drains or watercourses.[1]

  • Follow the cleanup procedure for small spills, using appropriate PPE.

Disposal Plan

All waste containing this compound must be treated as hazardous waste.

1. Waste Segregation:

  • Collect all contaminated materials (e.g., absorbent materials, used gloves, disposable lab coats) in a designated, clearly labeled, and sealed hazardous waste container.[1][5]

  • Do not mix with non-hazardous waste.

2. Disposal Procedure:

  • Dispose of the waste through a licensed waste disposal company.[1][5]

  • Do not empty into drains or release into the environment.[1][5]

  • Empty containers may retain product residue and should be treated as hazardous waste until thoroughly cleaned or rinsed.[5]

Procedural Workflow for Handling this compound

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Waste Disposal prep1 Review SDS prep2 Ensure Engineering Controls (Ventilation, Eyewash) prep1->prep2 prep3 Don Appropriate PPE (Gloves, Goggles, Lab Coat) prep2->prep3 handle1 Weigh/Measure Chemical in Ventilated Area prep3->handle1 Proceed to Handling handle2 Perform Experiment handle1->handle2 post1 Decontaminate Work Area handle2->post1 Experiment Complete spill Spill Occurs? handle2->spill post2 Segregate Waste post1->post2 post3 Doff PPE Correctly post2->post3 disp1 Store Waste in Labeled, Sealed Container post2->disp1 Waste Ready post4 Wash Hands Thoroughly post3->post4 disp2 Arrange for Licensed Hazardous Waste Disposal disp1->disp2 spill->post1 No spill_response Follow Spill Management Protocol: 1. Absorb with Inert Material 2. Collect in Waste Container 3. Decontaminate Area spill->spill_response Yes spill_response->post1

Caption: Workflow for the safe handling and disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
alpha-Amylcinnamaldehyde
Reactant of Route 2
alpha-Amylcinnamaldehyde

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.